Dimethyl 4-methyl-2,3-quinolinedicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-methylquinoline-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-9-6-4-5-7-10(9)15-12(14(17)19-3)11(8)13(16)18-2/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGYJSFQHGMAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401848 | |
| Record name | dimethyl 4-methyl-2,3-quinolinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10037-31-7 | |
| Record name | dimethyl 4-methyl-2,3-quinolinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Dimethyl 4-methyl-2,3-quinolinedicarboxylate
The following technical guide details the synthesis of Dimethyl 4-methyl-2,3-quinolinedicarboxylate , a critical intermediate in the development of bioactive quinoline scaffolds, including potential MCH-R1 antagonists and antibacterial agents.
This guide prioritizes a Friedländer-type annulation approach using 2-aminoacetophenone and dimethyl acetylenedicarboxylate (DMAD) . This route is selected for its atom economy, high yield (~79%), and operational simplicity compared to multi-step Pfitzinger modifications.
Executive Summary
The quinoline-2,3-dicarboxylate scaffold is a privileged structure in medicinal chemistry, serving as a precursor for pyrrolo[3,4-b]quinoline derivatives and other tricyclic systems. This protocol describes the direct cyclocondensation of 2-aminoacetophenone with dimethyl acetylenedicarboxylate (DMAD) . Unlike traditional Friedländer syntheses that often require harsh acidic conditions or unstable o-aminoaldehydes, this method proceeds via a domino aza-Michael/aldol/dehydration sequence under mild conditions.
Key Performance Indicators (KPIs)
| Metric | Specification |
| Target Yield | 75% – 80% |
| Purity | >98% (HPLC/NMR) |
| Reaction Time | 12 – 24 Hours |
| Appearance | Pale yellow to colorless crystals |
| Melting Point | 129 – 130 °C |
Retrosynthetic Analysis & Strategy
The synthesis is designed around a convergent disconnection at the N1-C2 and C3-C4 bonds. The strategy exploits the nucleophilicity of the aniline nitrogen and the electrophilicity of the alkyne esters.
Mechanistic Logic
-
Aza-Michael Addition: The amine of 2-aminoacetophenone attacks the electron-deficient alkyne of DMAD.
-
Intramolecular Cyclization: The resulting enamine carbon attacks the pendant ketone carbonyl.
-
Aromatization: Dehydration drives the formation of the stable quinoline aromatic system.
Figure 1: Retrosynthetic logic flow for the target quinoline scaffold.
Materials & Equipment
Reagents
-
2-Aminoacetophenone (98%): The nucleophilic scaffold provider. Storage: 2-8°C, light sensitive.
-
Dimethyl Acetylenedicarboxylate (DMAD) (99%): The C2-C3 synthon. Caution: Potent lachrymator and vesicant.[1] Handle in fume hood.
-
Ethanol (Absolute): Primary solvent (Greener alternative to Benzene).
-
Pyridine (Optional Catalyst): 20 mol% can accelerate the reaction (See Optimization).
-
Methanol: For recrystallization.
Equipment
-
Round-bottom flask (100 mL or 250 mL) with reflux condenser.
-
Magnetic stirrer and oil bath.
-
Rotary evaporator.
-
Vacuum filtration setup.[2]
-
TLC plates (Silica gel 60 F254).
Experimental Protocol
Step 1: Reaction Setup
-
Charge: In a clean, dry 100 mL round-bottom flask, dissolve 2-aminoacetophenone (2.70 g, 20.0 mmol) in absolute ethanol (40 mL).
-
Addition: Add dimethyl acetylenedicarboxylate (DMAD) (2.84 g, 20.0 mmol) dropwise to the stirring solution at room temperature.
-
Note: The reaction is slightly exothermic. A color change (yellowing) indicates the formation of the Michael adduct (enamine).
-
-
Catalysis (Optional): For faster kinetics, add pyridine (0.32 mL, 4.0 mmol). If omitting pyridine, extend reaction time.
Step 2: Cyclization (Reflux)
-
Heat: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C).
-
Duration: Maintain reflux for 12–20 hours .
-
Monitoring: Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Starting Material (2-Aminoacetophenone): Higher Rf.
-
Product: Lower Rf, UV active (bright blue/purple fluorescence often observed).
-
Step 3: Workup & Purification
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude oily residue or solid.
-
Crystallization: Dissolve the crude residue in a minimum amount of hot methanol (approx. 15-20 mL).
-
Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4 °C) for 2 hours.
-
Filtration: Collect the resulting crystals by vacuum filtration.
-
Wash: Wash the filter cake with cold methanol (2 x 5 mL).
-
Drying: Dry the solid in a vacuum oven at 45 °C for 4 hours.
Data Summary Table
| Parameter | Value |
| Theoretical Yield | 5.18 g |
| Typical Isolated Yield | 3.90 g – 4.10 g (75–79%) |
| Melting Point | 129 – 130 °C |
| Appearance | Pale yellow needles/prisms |
Mechanistic Insight
The reaction proceeds through a specific sequence that ensures the 4-methyl regioselectivity.
-
Nucleophilic Attack: The aniline nitrogen (lone pair) attacks the triple bond of DMAD. This is favored over the acetyl oxygen attack due to the higher nucleophilicity of the amine.
-
H-Bond Stabilization: The resulting enamine intermediate is stabilized by an intramolecular hydrogen bond between the NH and the ester carbonyl.
-
Cyclization: The carbon atom of the enamine (beta to the amino group) becomes nucleophilic. It attacks the electrophilic carbonyl carbon of the acetyl group.
-
Dehydration: The resulting tertiary alcohol intermediate undergoes elimination of water, driven by the formation of the fully aromatic quinoline system.
Figure 2: Step-wise mechanistic pathway of the modified Friedländer annulation.
Characterization Criteria
To validate the synthesis, the following spectral signatures must be confirmed:
-
1H NMR (CDCl3, 400 MHz):
-
Aromatic Region: Four protons corresponding to the quinoline backbone (approx. δ 7.5 – 8.2 ppm).
-
Ester Methyls: Two distinct singlets around δ 3.95 and δ 4.05 ppm (due to non-equivalence at C2 and C3).
-
C4-Methyl: A singlet at approx. δ 2.6 – 2.8 ppm. Crucial for confirming the methyl group is intact and not oxidized.
-
-
IR Spectroscopy (KBr):
-
C=O Stretching: Strong bands at 1720–1740 cm⁻¹ (Ester carbonyls).
-
Absence of N-H: Lack of broad bands >3200 cm⁻¹ confirms cyclization (no residual aniline or amide).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Michael addition. | Add 20 mol% Pyridine or Iodine as catalyst. Increase reflux time. |
| Oily Product | Residual solvent or impurities. | Recrystallize from Methanol or Ethanol/Hexane mixture. Scratch glass to induce nucleation. |
| Side Products | Polymerization of DMAD. | Ensure dropwise addition of DMAD. Do not overheat (>100°C) without solvent. |
| Starting Material Remains | Moisture in solvent. | Use anhydrous Ethanol or add molecular sieves. Water inhibits the dehydration step. |
References
-
Thieme Chemistry. (2005). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15. Georg Thieme Verlag. (Source for general quinoline synthesis protocols). Link
- Muscia, G. C., et al. (2008). "Efficient synthesis of quinoline derivatives." Tetrahedron Letters. (Validates the 2-aminoacetophenone + DMAD route).
-
Yadav, J. S., et al. (2004).[3] "Phosphotungstic acid catalyzed Friedländer synthesis."[3] Synthesis. (Discussion on catalytic improvements).
-
BenchChem. (2025).[4] "2'-Aminoacetophenone: A Versatile Precursor." (Data on precursor stability and reactivity). Link
-
Organic Chemistry Portal. "Friedländer Synthesis." (Mechanistic overview). Link
Sources
Dimethyl 4-methyl-2,3-quinolinedicarboxylate chemical properties
Technical Profile: Dimethyl 4-methyl-2,3-quinolinedicarboxylate
Executive Summary
This compound (CAS: 10037-31-7) is a specialized heterocyclic intermediate utilized primarily in the synthesis of polycyclic pharmaceutical scaffolds. Characterized by a highly functionalized quinoline core, it serves as a critical precursor for pyrrolo[1,2-a]quinolines and other fused-ring systems exhibiting antimalarial, antibacterial, and anticancer activities. Its dual ester functionality at positions 2 and 3, combined with a steric methyl group at position 4, offers unique regioselective reactivity profiles essential for designing target-specific small molecules.
Structural & Physicochemical Profile
| Property | Data |
| CAS Number | 10037-31-7 |
| IUPAC Name | Dimethyl 4-methylquinoline-2,3-dicarboxylate |
| Molecular Formula | C₁₄H₁₃NO₄ |
| Molecular Weight | 259.26 g/mol |
| Appearance | Solid (typically crystalline needles) |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane; Sparingly soluble in Ethanol; Insoluble in Water.[1] |
| Key Functional Groups | • Methyl esters (C2, C3) – Electrophilic sites for substitution/cyclization.• Quinoline Nitrogen – Weakly basic, participates in coordination.• C4-Methyl – Steric anchor, activates adjacent positions. |
Synthetic Pathways & Mechanism[2][3][4][5]
The most authoritative route for synthesizing this compound involves the cyclocondensation of 2-aminoacetophenone with dimethyl acetylenedicarboxylate (DMAD) . This reaction proceeds via a Michael addition followed by an intramolecular cyclization.
Mechanism of Action
-
Michael Addition: The amino group of 2-aminoacetophenone acts as a nucleophile, attacking the electron-deficient alkyne of DMAD. This forms an enamine intermediate (fumarate/maleate adduct).
-
Cyclization: The carbonyl carbon of the acetophenone moiety undergoes intramolecular attack by the enamine carbon (or nitrogen-assisted cyclization depending on conditions), followed by dehydration to aromatize the system into the quinoline ring.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway transforming 2-aminoacetophenone and DMAD into the quinoline scaffold via Michael addition and cyclodehydration.
Chemical Reactivity & Functionalization
The utility of this compound lies in the differential reactivity of its two ester groups.
A. Regioselective Hydrolysis
-
Reactivity: The ester at Position 2 is generally more susceptible to alkaline hydrolysis than the ester at Position 3.
-
Causality: The C2 ester is adjacent to the electron-withdrawing quinoline nitrogen, increasing the electrophilicity of the carbonyl carbon. Furthermore, the C4-methyl group provides steric bulk that partially shields the C3 ester, retarding its hydrolysis rate.
-
Outcome: Controlled hydrolysis yields 4-methyl-3-(methoxycarbonyl)quinoline-2-carboxylic acid , a key intermediate for decarboxylation or selective amidation.
B. Cyclization with Amines (Imide Formation)
-
Reactivity: Reaction with primary amines or hydrazines leads to the formation of fused tricyclic systems, such as pyrrolo[3,4-b]quinolines .
-
Application: This pathway is extensively used to generate DNA-intercalating agents and topoisomerase inhibitors.
C. Reduction
-
Reactivity: Complete reduction (e.g., using LiAlH₄) converts both esters to hydroxymethyl groups, yielding 4-methyl-2,3-bis(hydroxymethyl)quinoline .
-
Application: The resulting diol is a precursor for macrocyclic ethers and ligands for coordination chemistry.
Visualization: Reactivity Flowchart
Figure 2: Divergent reactivity pathways demonstrating the compound's versatility as a chemical building block.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of this compound via Modified Friedländer/Michael Cyclization.
Reagents:
-
2-Aminoacetophenone (10 mmol, 1.35 g)
-
Dimethyl Acetylenedicarboxylate (DMAD) (12 mmol, 1.70 g)
-
Ethanol or Methanol (20 mL)
-
Catalyst: Acetic Acid (glacial, 5 drops) or Molecular Iodine (10 mol%)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone in ethanol (20 mL).
-
Addition: Add DMAD dropwise over 5 minutes at room temperature. The solution may turn yellow/orange, indicating the formation of the Michael adduct.
-
Cyclization: Add the catalyst (Acetic Acid or Iodine). Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up:
-
Cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.[2]
-
Dissolve the residue in Dichloromethane (DCM) and wash with water (2 x 20 mL) to remove water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target diester as a pale yellow solid.
Validation (Self-Check):
-
¹H NMR (CDCl₃, 400 MHz): Look for a singlet at ~2.7 ppm (Ar-CH₃), two singlets at ~3.9–4.0 ppm (Ester -OCH₃), and the characteristic aromatic proton signals of the quinoline ring.
-
IR Spectrum: Strong carbonyl stretches (C=O) around 1720–1740 cm⁻¹.
References
-
PubChem. (2025).[3] Dimethyl Quinoline-2,3-dicarboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition. Molecules. Retrieved from [Link]
Sources
- 1. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-3,7-Dimethyl-2,6-octadienyl cyclopropylcarboxamide, (2E)- | C14H23NO | CID 11658617 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dimethyl 4-methyl-2,3-quinolinedicarboxylate CAS number
Dimethyl 4-methyl-2,3-quinolinedicarboxylate (CAS 10037-31-7): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications
Executive Summary
This compound is a highly functionalized N-heterocyclic building block crucial for advanced organic synthesis, agrochemical development, and pharmaceutical discovery. Characterized by its rigid quinoline core and dual ester functionalities, this compound serves as a versatile precursor for complex molecular architectures, most notably the imidazolinone class of herbicides[1]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and optimized laboratory protocols.
Physicochemical Profiling
Understanding the baseline properties of this compound is essential for predicting its behavior in various solvent systems and biological assays. The quantitative data is summarized below[2][3].
| Property | Value |
| Chemical Name | Dimethyl 4-methylquinoline-2,3-dicarboxylate |
| CAS Number | 10037-31-7 |
| Molecular Formula | C14H13NO4 |
| Molecular Weight | 259.257 g/mol |
| InChIKey | DDGYJSFQHGMAKZ-UHFFFAOYSA-N |
| Monoisotopic Mass | 259.084 Da |
| Predicted XLogP3 | 2.6 |
| Melting Point | 129–130 °C |
Mechanistic Synthesis & Retrosynthetic Analysis
The construction of the highly substituted quinoline ring is classically achieved via the cyclocondensation of ortho-aminoaryl ketones with activated alkynes[3]. For this specific compound, the retrosynthetic disconnection traces back to 2-aminoacetophenone and dimethyl acetylenedicarboxylate (DMAD).
Mechanistic Causality:
-
Nucleophilic Attack : The reaction initiates with the primary amine of 2-aminoacetophenone acting as a nucleophile. It attacks the highly electron-deficient alkyne of DMAD via a Michael-type addition, driven by the strong electron-withdrawing nature of the ester groups[3].
-
Intermediate Formation : This addition yields a
-anilinoacrylate intermediate. The thermodynamic stability of this intermediate dictates the overall reaction kinetics[3]. -
Intramolecular Cyclization : The carbonyl oxygen of the acetophenone moiety undergoes nucleophilic attack by the newly formed enamine carbon. Subsequent dehydration (loss of
) drives the system toward aromatization, forming the thermodynamically stable quinoline core[3].
Mechanistic pathway for Dimethyl 4-methylquinoline-2,3-dicarboxylate via DMAD cyclocondensation.
Experimental Protocol: Optimized Synthesis Workflow
Historically, this cyclization was performed in refluxing benzene for 24 hours, yielding approximately 76% of the target compound[3]. However, modern process optimization prioritizes green chemistry. Recent methodologies utilize ethanol as a solvent with a pyridine co-catalyst, significantly improving the reaction profile and reducing the time to 12 hours[4].
Self-Validating Protocol (Ethanol/Pyridine Route):
-
Step 1: Reagent Preparation : In a dry, 250 mL round-bottom flask, dissolve 0.02 mol of 2-aminoacetophenone in 50 mL of absolute ethanol.
-
Step 2: Electrophile Addition : Slowly add 0.02 mol of DMAD dropwise to the solution at room temperature under continuous stirring.
-
Causality: DMAD is highly reactive. Dropwise addition prevents uncontrolled exothermic polymerization and minimizes the formation of unwanted side products.
-
-
Step 3: Catalysis : Introduce 20 mol% of pyridine to the reaction mixture[4].
-
Causality: Pyridine acts as a mild organic base. It facilitates the deprotonation of the intermediate amine, accelerating the tautomerization required for the subsequent intramolecular aldol-type condensation[4].
-
-
Step 4: Thermal Cyclization : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Causality: Thermal energy is strictly required to overcome the activation barrier of the final dehydration step that drives aromaticity. Without pyridine catalysis, this step requires up to 20 hours[4].
-
-
Step 5: Isolation and Purification : Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot methanol.
-
Causality: Methanol selectively dissolves impurities while allowing the highly crystalline target compound to precipitate upon cooling. The melting point (129–130 °C) serves as a self-validating checkpoint for product purity[3].
-
Step-by-step experimental workflow for optimized quinoline synthesis.
Applications in Drug Development and Agrochemicals
The 2,3-quinolinedicarboxylate scaffold is a privileged structure with profound utility across multiple scientific domains.
Agrochemical Precursors: Substituted 2,3-quinolinedicarboxylates are critical early-stage intermediates in the synthesis of imidazolinone herbicides[1]. In industrial applications, the dimethyl ester is typically hydrolyzed to the corresponding dicarboxylic acid. This acid is subsequently converted to an anhydride and reacted with an aminocarboxamide to form the active herbicidal agent (e.g., imazaquin analogues), which functions by inhibiting the enzyme acetohydroxyacid synthase (AHAS) in plants[1].
Pharmaceutical and Biological Evaluation: Derivatives of 4-methylquinoline-2,3-dicarboxylates have been heavily evaluated for their antimicrobial and antifungal activities. Recent structure-activity relationship (SAR) studies indicate that while the parent compound exhibits baseline activity, specific alkylation at the quinoline ring can significantly enhance efficacy against fungal pathogens like Aspergillus niger and Penicillium notatum[4]. The mass spectrometry and NMR profiling of these derivatives confirm that the rigid aromatic core is essential for binding affinity in biological targets[4].
References
-
[1] US4798619A - 2-(2-imidazolin-2-yl)-pyridines and quinolines and use of said compounds as herbicidal agents - Google Patents. Available at:
-
[2] 10037-31-7 (C14H13NO4) - PubChemLite. Available at:
-
[3] Product Class 3: Quinolines - Thieme E-Books & E-Journals. Available at:
-
[4] EFFICIENT SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3,4- TRISUBSTITUTED QUINOLINE DERIVATIVES: OPTIMIZING REACTION CONDITIONS AND - IJRETS. Available at:
Sources
Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Dimethyl 4-methyl-2,3-quinolinedicarboxylate
Executive Summary
Dimethyl 4-methyl-2,3-quinolinedicarboxylate is a highly functionalized heterocyclic scaffold critical to the development of novel antimicrobial, antifungal, and antimalarial agents [1]. The precise structural elucidation of this 2,3,4-trisubstituted quinoline is paramount for downstream structure-activity relationship (SAR) studies. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality behind the chemical shifts, providing a self-validating experimental framework for the synthesis and nuclear magnetic resonance (NMR) characterization of this molecule.
Synthesis Workflow & Mechanistic Causality
The synthesis of 2,3,4-trisubstituted quinolines traditionally relies on the cyclization of 2-aminoaryl ketones with alkynes. However, standard conditions often suffer from prolonged reaction times and suboptimal yields [2].
Causality in Experimental Design: Reacting 2-aminoacetophenone with dimethyl acetylenedicarboxylate (DMAD) in pure ethanol requires up to 20 hours to reach completion [1]. By introducing pyridine (20 mol%) as a co-solvent and nucleophilic catalyst, the reaction time is drastically reduced to 12 hours at room temperature, boosting the yield to 79%. Pyridine enhances the electrophilicity of the alkyne intermediate, facilitating a more efficient intramolecular cyclization.
Protocol 1: Self-Validating Synthesis Methodology
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-aminoacetophenone in a solvent mixture of ethanol (5 mL) and pyridine (20 mol%).
-
Addition: Slowly add 1.0 equivalent of dimethyl acetylenedicarboxylate (DMAD) dropwise to the solution to prevent localized thermal spikes.
-
Execution: Stir the reaction mixture continuously at room temperature (20–25 °C).
-
Self-Validation (Quality Control): Monitor the reaction every 4 hours using Thin Layer Chromatography (TLC) (Hexane:EtOAc, 3:1 v/v). The system is validated when the starting material spot completely disappears (typically at the 12-hour mark).
-
Workup: Concentrate the mixture under reduced pressure, wash with dilute HCl to remove pyridine, extract with ethyl acetate, and purify via column chromatography or recrystallization to yield the pure this compound.
Fig 1: Optimized synthesis and self-validation workflow for this compound.
Structural Elucidation via ¹H and ¹³C NMR
The structural confirmation of this compound relies heavily on identifying the distinct electronic environments of its substituents [1].
Causality in ¹H NMR Chemical Shifts
-
The 4-Methyl Group (δ ~2.65 ppm): Unlike standard aliphatic methyl groups (δ ~0.9 ppm), this group is significantly deshielded. This is caused by the strong diamagnetic anisotropy (ring current) of the fused quinoline system, compounded by the steric and electronic proximity of the C3 ester group.
-
The Methoxy Protons (δ 3.75–3.79 ppm): The two -OCH₃ groups appear as two distinct singlets. Why? The C2 position is adjacent to the electronegative quinoline nitrogen, which exerts a strong inductive withdrawal effect (-I effect), deshielding the C2 ester slightly more than the C3 ester. Furthermore, the C3 ester is sterically hindered by the 4-methyl group, forcing it out of coplanarity and altering its local magnetic environment.
-
Aromatic Protons (δ 7.0–8.5 ppm): The protons at positions 5, 6, 7, and 8 exhibit complex multiplet splitting due to ortho (³J ~8 Hz) and meta (⁴J ~1.5 Hz) couplings.
Causality in ¹³C NMR Chemical Shifts
-
Ester Carbonyls (δ 165.46–167.84 ppm): The downfield shift is characteristic of sp² hybridized carbons double-bonded to oxygen. The ~2 ppm difference between the two signals confirms the asymmetric electronic environments of C2 and C3.
-
Methoxy Carbons (δ 51.55–52.88 ppm): Deshielded by the directly attached electronegative oxygen atoms.
-
Aromatic Core (δ 120.0–150.0 ppm): The carbon adjacent to the nitrogen (C2) and the bridgehead carbon (C8a) resonate at the furthest downfield end of this range (~145–150 ppm) due to nitrogen's electronegativity.
Quantitative Data Summaries
Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Assignment Notes |
| 4-CH₃ | ~2.65 | Singlet (s) | 3H | Deshielded by quinoline ring current and adjacent C3 ester. |
| 2-COOCH₃ & 3-COOCH₃ | 3.75 – 3.79 | Two Singlets (s) | 6H (total) | Non-equivalent methoxy groups; C2 is influenced by adjacent Nitrogen. |
| Aromatic (H-5 to H-8) | 7.00 – 8.50 | Multiplets (m) | 4H | Complex splitting due to ortho/meta couplings on the benzene ring. |
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) | Causality / Assignment Notes |
| 4-CH₃ | ~15.0 – 20.0 | Typical allylic/aromatic bound methyl carbon. |
| Methoxy (-OCH₃) | 51.55 – 52.88 | Deshielded by the adjacent ester oxygen atom. |
| Aromatic Core (C2–C8a) | 120.00 – 150.00 | Varied sp² electronic environments; C2/C8a are most downfield. |
| Ester Carbonyls (C=O) | 165.46 – 167.84 | Highly deshielded by the carbonyl oxygen and inductive effects. |
Standardized NMR Acquisition Protocol
To ensure absolute trustworthiness in spectral data, the following self-validating NMR acquisition protocol must be strictly adhered to.
Protocol 2: Self-Validating NMR Workflow
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
Probe Tuning & Matching: Insert the sample into the spectrometer. Automatically or manually tune and match the probe for ¹H and ¹³C nuclei to minimize reflected power and maximize signal-to-noise ratio.
-
Self-Validation (Lock & Shim): Lock onto the deuterium signal of CDCl₃. Perform gradient shimming. Validation Gate: Do not proceed to acquisition unless the residual CHCl₃ solvent peak (δ 7.26 ppm) exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz . A broader peak indicates poor magnetic homogeneity, which will blur the critical methoxy singlets.
-
Acquisition:
-
¹H NMR: Run a standard 30-degree pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 1.5 seconds.
-
¹³C NMR: Run a proton-decoupled sequence (zgpg30) with a minimum of 512 scans and a D1 of 2.0 seconds to ensure the quaternary carbonyl carbons fully relax.
-
-
Processing: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Calibrate the chemical shift using the TMS peak at 0.00 ppm.
Fig 2: Self-validating NMR acquisition sequence ensuring high-fidelity spectral data.
References
-
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-
"Science of Synthesis 15.3 Quinolines." Thieme Connect. 2
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A Senior Application Scientist's Review of Synthetic Methods for Functionalized Quinolines
An In-depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its prevalence in biologically active compounds, from the historic antimalarial quinine to modern anti-inflammatory agents and anticancer drugs, has driven continuous innovation in its synthesis for over a century.[3][4] This guide provides an in-depth analysis of the principal synthetic strategies for constructing functionalized quinolines, targeted at researchers, chemists, and professionals in drug development. We will traverse the landscape from foundational, century-old name reactions to contemporary transition-metal-catalyzed and multicomponent strategies. The discussion emphasizes the underlying mechanisms, strategic considerations for substrate selection, and the relative merits and limitations of each method. Detailed protocols, comparative data tables, and mechanistic diagrams are provided to bridge theory with practical application, empowering scientists to select and execute the optimal synthetic route for their specific target.
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged heterocyclic motif. This structural unit is not merely a synthetic curiosity but is central to a vast range of biologically active natural products and synthetic pharmaceuticals.[3][5] The therapeutic relevance of quinoline derivatives is extensive, with applications including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), anticancer, anti-inflammatory, and antiviral agents.[2][4][6][7] The ability of the quinoline core to be functionalized at various positions allows for the fine-tuning of its pharmacological properties, making it a versatile template for drug design.[4][5][8] Consequently, the development of efficient, versatile, and sustainable methods for the synthesis of quinoline derivatives remains a highly active and critical area of chemical research.[9][10] This guide will explore the evolution of these synthetic methods, providing the necessary context and practical detail for today's research scientist.
Classical Synthetic Strategies: The Foundation of Quinoline Chemistry
For over 140 years, a core set of named reactions has formed the bedrock of quinoline synthesis. While often requiring harsh conditions (e.g., strong acids, high temperatures), these methods are robust, utilize readily available starting materials, and remain relevant in both academic and industrial settings.[9]
Skraup Synthesis (1880)
The Skraup synthesis is the archetypal reaction for producing the parent quinoline ring. It involves the treatment of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, typically nitrobenzene.[11][12][13]
Causality and Mechanism: The reaction's driving force is an acid-catalyzed electrophilic aromatic substitution. The sulfuric acid serves two critical roles: first, it dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][12] Second, it protonates intermediates to facilitate the cyclization step. The aniline then undergoes a conjugate (Michael) addition to the acrolein. The subsequent acid-catalyzed cyclization and dehydration yield a 1,2-dihydroquinoline, which is finally aromatized by the oxidizing agent to furnish the quinoline product.[12][14] The reaction is notoriously exothermic and can be violent; the inclusion of a moderator like ferrous sulfate is a common and critical safety measure.[13]
Caption: Mechanism of the Skraup Quinoline Synthesis.
Experimental Protocol: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methylquinoline [15]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 2,6-diaminotoluene (0.5 g, 4 mmol), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation. Note: Specific power, temperature, and time parameters should be optimized for the instrument used, starting with low power and monitoring pressure carefully.
-
Work-up: After irradiation, allow the vessel to cool to room temperature. Carefully pour the reaction mixture into an ice-water mixture (15 mL).
-
Basification: Adjust the pH of the solution to 9-10 using a suitable base (e.g., 10M NaOH), ensuring the mixture remains cool in an ice bath.
-
Isolation: Filter the resulting precipitate and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from water to yield pure 7-amino-8-methyl-quinoline.
Doebner-von Miller Reaction
This method is a significant modification of the Skraup synthesis, offering greater versatility. It utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, often a Lewis acid like tin tetrachloride or a Brønsted acid.[9][16][17] This approach allows for the synthesis of a much wider range of substituted quinolines compared to the parent Skraup reaction.[9] The α,β-unsaturated carbonyl compound can also be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method.[16]
Combes Quinoline Synthesis
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines. The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][11] The initial step is the formation of an enamine intermediate from the aniline and one of the diketone's carbonyl groups. Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration, yields the final aromatic quinoline product. The choice of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is crucial for promoting the cyclization step.[11]
Conrad-Limpach-Knorr Synthesis
This synthesis is a critical method for producing quinolones (hydroxyquinolines). It involves the reaction of anilines with β-ketoesters, and its outcome is famously dependent on reaction temperature, showcasing a classic case of kinetic versus thermodynamic control.[7][18][19]
-
Kinetic Control (Low Temperature, <100°C): The aniline preferentially attacks the more reactive keto group of the β-ketoester to form an enamine (a Schiff base). Subsequent thermal cyclization at higher temperatures (~250°C) leads to the formation of 4-quinolones . This is the Conrad-Limpach pathway.[7][18][19]
-
Thermodynamic Control (High Temperature, >140°C): At higher initial reaction temperatures, the aniline attacks the less reactive but thermodynamically favored ester group, forming a β-ketoanilide intermediate. Cyclization of this intermediate under acidic conditions yields 2-quinolones . This is the Knorr pathway.[19][20]
Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.
Friedländer Synthesis
The Friedländer synthesis is one of the most versatile and convergent classical methods. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or ester with an α-CH₂ group).[3][9] The reaction is typically catalyzed by a base (e.g., NaOH, KOH) or an acid. Its high convergence, where two complex fragments are joined late in the synthesis, makes it particularly valuable for building substituted quinolines. Modern variations often use milder conditions, including microwave irradiation and green catalysts, to improve yields and reduce reaction times.[21][22]
Modern Synthetic Methodologies: Expanding the Chemical Space
While classical methods are foundational, modern drug discovery demands greater efficiency, milder conditions, and broader functional group tolerance. Contemporary strategies, particularly those employing transition-metal catalysis and multicomponent reactions, have revolutionized access to complex quinoline structures.[9]
Transition-Metal Catalysis
The unique ability of transition metals to mediate C-C and C-N bond formation under mild conditions has been extensively leveraged for quinoline synthesis.
-
Palladium-Catalyzed Syntheses: Palladium catalysis is a workhorse of modern organic synthesis. Numerous methods for quinoline construction have been developed, including the oxidative cyclization of o-vinylanilines with alkynes, the coupling of o-bromoanilines with cyclopropanols, and various tandem or cascade reactions involving Heck couplings followed by cyclization.[23][24][25][26][27] These methods often exhibit high regioselectivity and tolerate a wide array of functional groups.[23][24]
-
Gold-Catalyzed Syntheses: Gold catalysts are particularly adept at activating C-C multiple bonds (alkynes and allenes) towards nucleophilic attack.[28][29] This has led to the development of powerful cascade reactions, such as the annulation of anilines bearing acetal moieties with aryl alkynes, to form 2-aryl-substituted quinolines under mild conditions.[3] Gold catalysis circumvents the harsh acidic conditions of many classical methods, thereby preserving sensitive functional groups.[3]
Multicomponent Reactions (MCRs)
MCRs are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.[30][31] This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[30] A key example is the Povarov reaction , a formal aza-Diels-Alder reaction between an aniline, an aldehyde, and an activated alkene, which produces tetrahydroquinolines that can be subsequently oxidized to quinolines.[31]
Caption: General workflow for a Multicomponent Reaction (MCR) approach to quinolines.
Green Chemistry Approaches
In response to growing environmental concerns, significant effort has been directed toward developing more sustainable synthetic protocols.[1][32]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes, often increasing yields and minimizing side-product formation.[15][21][33] Many classical reactions, including the Skraup and Friedländer syntheses, have been successfully adapted to microwave conditions.[15][22][34]
-
Alternative Solvents and Catalysts: The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, is a key tenet of green chemistry.[1][22][35] Furthermore, the development of reusable, non-toxic catalysts, such as various nanocatalysts or supported reagents, helps to reduce waste and improve the overall sustainability of quinoline synthesis.[1][36]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis [9]
-
Reactant Mixture: In a microwave-safe vessel, combine the 2-aminoaryl ketone (1 mmol), the carbonyl compound with an active methylene group (1.2 mmol), and a catalytic amount of silica nanoparticles.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 100 °C for a pre-determined time (typically 5-20 minutes, requires optimization).
-
Extraction: After the reaction mixture has cooled, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the pure functionalized quinoline.
Comparative Analysis and Strategic Selection
Choosing the appropriate synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group compatibility, and scalability.
| Synthetic Strategy | Key Precursors | Typical Product | Advantages | Disadvantages |
| Skraup | Aniline, Glycerol | Unsubstituted or simple quinolines | Inexpensive starting materials | Harsh conditions, violent reaction, limited scope |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted quinolines | More versatile than Skraup | Harsh acidic conditions, potential for side reactions |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted quinolines | Good for specific substitution pattern | Requires strong acid, limited to diketones |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | 2- or 4-Quinolones | Access to important quinolone core | Temperature control is critical for selectivity |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde, Active Methylene Cmpd. | Polysubstituted quinolines | Highly convergent, versatile | Requires pre-functionalized aniline |
| Pd/Au-Catalyzed | Varied (e.g., o-haloanilines, alkynes) | Highly functionalized quinolines | Mild conditions, excellent functional group tolerance | Catalyst cost, ligand sensitivity |
| Multicomponent (MCR) | Aniline, Aldehyde, Alkene/Alkyne | Diverse, complex quinolines | High efficiency, atom economy, rapid diversity | Optimization can be complex |
| Microwave-Assisted | Various | Various | Drastically reduced reaction times, often higher yields | Requires specialized equipment, scalability can be an issue |
Conclusion and Future Outlook
The synthesis of functionalized quinolines has evolved from robust but harsh classical methods to a diverse array of sophisticated and mild modern techniques. While the foundational named reactions remain valuable, the future of quinoline synthesis lies in the continued development of catalytic systems that offer greater precision, efficiency, and sustainability. The rise of C-H bond functionalization, for instance, promises to provide novel pathways for directly modifying the quinoline core, further expanding the accessible chemical space for drug discovery.[8] As the demand for novel therapeutic agents grows, the ability to strategically design and synthesize complex quinoline derivatives will remain a critical skill for chemists in the pharmaceutical and life sciences industries.
References
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Convergent Synthesis of 2-Aryl-Substituted Quinolines by Gold-Catalyzed Cascade Reaction. J-Stage. [Link]
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Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]
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Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. National Center for Biotechnology Information. [Link]
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Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. National Center for Biotechnology Information. [Link]
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Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry Portal. [Link]
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Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. National Center for Biotechnology Information. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]
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An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
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Doebner–Miller reaction. Wikipedia. [Link]
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The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. National Center for Biotechnology Information. [Link]
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Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. [Link]
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260 quinolones for applications in medicinal chemistry: synthesis and structure. ResearchGate. [Link]
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Palladium-Catalyzed Synthesis of Quinolines From Cyclopropanols. Thieme Connect. [Link]
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A New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction. ACS Publications. [Link]
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Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online. [Link]
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Microwave-assisted Synthesis of Quinolines. ResearchGate. [Link]
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Palladium-Catalysed Synthesis and Transformation of Quinolones. National Center for Biotechnology Information. [Link]
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Gold(III) Chloride Catalyzed Intermolecular Dimerization of 2-Ethynylanilines: Synthesis of Substituted Quinolines. Thieme Connect. [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]
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Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. RSC Publishing. [Link]
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Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. IJCPE. [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. RSC Publishing. [Link]
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Gold catalysis in quinoline synthesis. RSC Publishing. [Link]
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Doebner-Miller Reaction. SynArchive. [Link]
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Doebner-Miller reaction and applications. Slideshare. [Link]
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Gold(I)-Catalyzed [4 + 2] Annulation between Arylynes and C,N-Diaryl Nitrones for Chemoselective Synthesis of Quinoline Scaffolds via Gold Acetylide Intermediates. ACS Publications. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
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Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. [Link]
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Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications. [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. National Center for Biotechnology Information. [Link]
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Skraup's Synthesis. Vive Chemistry. [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
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Conrad-Limpach Reaction. Cambridge University Press. [Link]
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Skraup reaction. Wikipedia. [Link]
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Conrad–Limpach synthesis. Wikipedia. [Link]
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Methodological & Application
Application Note: Advanced Doebner-von Miller Synthesis for Substituted Quinolines
Executive Summary
The quinoline scaffold is a privileged structure in drug development, serving as the pharmacophoric core for numerous antimalarial, antibacterial, and antineoplastic agents. The Doebner-von Miller (DVM) reaction—a highly versatile offshoot of the classic Skraup synthesis—enables the direct construction of 2- and 4-substituted quinolines from primary arylamines (anilines) and α,β-unsaturated carbonyl compounds under acidic conditions [1, 2].
Historically, the utility of the DVM reaction was severely bottlenecked by the acid-catalyzed polymerization of the unsaturated carbonyl starting materials, resulting in intractable polymeric "tars" and depressed yields [1, 5]. This application note details the mechanistic causality behind these side reactions and provides a modern, self-validating biphasic protocol engineered to suppress polymerization, ensuring high-fidelity synthesis for drug discovery workflows.
Mechanistic Causality & Pathway
To optimize the DVM reaction, one must first understand the kinetic competition between productive cyclization and non-productive polymerization. The reaction does not simply snap together; it is a multi-step cascade driven by precise electronic transitions [1, 2].
-
Activation & Conjugate Addition: The acid catalyst protonates the α,β-unsaturated carbonyl (or generates an oxocarbenium ion from an acetal precursor), increasing its electrophilicity. The aniline nitrogen performs a Michael-type conjugate addition to the β-carbon.
-
Intramolecular Cyclization: The resulting secondary amine undergoes an electrophilic aromatic substitution (Friedel-Crafts-type alkylation) at the ortho-position of the aniline ring.
-
Dehydration & Aromatization: Dehydration forms a partially saturated dihydroquinoline intermediate. Because this intermediate lacks full aromatic stability, an oxidative driving force is required. Often, excess α,β-unsaturated carbonyl acts as a sacrificial hydrogen acceptor, or an external oxidant is utilized to yield the final, fully aromatic quinoline [1].
Mechanistic cascade of the Doebner-von Miller quinoline synthesis.
Reaction Engineering: Overcoming the "Tar" Paradigm
The primary failure mode of the traditional DVM reaction is the rapid, acid-catalyzed oligomerization of the enal (e.g., acrolein or crotonaldehyde) [5]. Modern synthetic protocols manipulate the physical chemistry of the reaction environment to favor the bimolecular aniline-enal condensation over unimolecular enal polymerization.
Table 1: Comparison of DVM Reaction Conditions and Yield Optimization
| Reaction Condition | Catalyst / Medium | Typical Yield | Tar Formation | Mechanistic Advantage / Causality |
| Traditional DVM | Conc. HCl / Reflux | 30 - 45% | High | Simple reagents, but high local concentration of enal drives polymerization. |
| Biphasic System | Aq. Acid / Toluene | 65 - 80% | Low | Sequestering the enal in the organic phase limits its exposure to the aqueous acid, throttling the reaction rate to prevent tarring [2]. |
| Solid-Supported | Ag(I)-Montmorillonite | 80 - 88% | None | Solvent-free; the solid Lewis acid provides controlled activation without bulk acidic degradation [4]. |
| Continuous Flow | Strong Acid / Water | 85 - 92% | Very Low | Rapid heat/mass transfer minimizes the residence time of sensitive intermediates [3]. |
Self-Validating Experimental Protocol: Biphasic Synthesis of 2-Methylquinoline
The following protocol describes the synthesis of 2-methylquinoline (quinaldine) using a biphasic engineering approach. This method is designed as a self-validating system : physical phase changes and distinct colorimetric/pH shifts serve as built-in checkpoints to ensure the reaction is proceeding correctly.
Self-validating biphasic workflow for Doebner-von Miller synthesis.
Phase 1: Reaction Setup & Reagent Partitioning
Causality: Establishing a biphasic system ensures that the highly reactive crotonaldehyde (or paraldehyde equivalent) remains predominantly in the organic layer, slowly diffusing into the aqueous acidic layer where the aniline hydrochloride resides.
-
In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
Add aniline (10.0 mmol) and 20 mL of 6M HCl to the flask. Stir vigorously for 10 minutes.
-
Validation Checkpoint: The solution will become homogeneous as the water-soluble aniline hydrochloride salt forms.
-
-
Add 20 mL of toluene to the flask. The system will immediately separate into two distinct phases.
Phase 2: Controlled Addition & Cyclization
Causality: Dropwise addition prevents thermal runaway and keeps the instantaneous concentration of the electrophile low, further suppressing tar formation.
-
Dissolve crotonaldehyde (12.0 mmol) in 10 mL of toluene and transfer to the addition funnel.
-
Heat the biphasic mixture to a gentle reflux (approx. 90-95 °C internal temperature).
-
Add the crotonaldehyde solution dropwise over 45 minutes under vigorous stirring (to maximize the interfacial surface area between the two phases).
-
Maintain reflux for 4–6 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active aniline spot disappears. A new, highly fluorescent spot (under 254 nm and 365 nm UV) corresponding to the quinoline product will appear.
-
Phase 3: Neutralization & Isolation
Causality: The quinoline product exists as a water-soluble quinolinium hydrochloride salt in the aqueous phase. It must be deprotonated to partition back into the organic phase for extraction [1].
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add 6M NaOH dropwise until the aqueous layer reaches pH 9-10.
-
Validation Checkpoint: Verify with pH paper. The solution will turn cloudy as the free-base 2-methylquinoline precipitates/oils out of the aqueous phase.
-
-
Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers (toluene + EtOAc), wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes:ethyl acetate).
Troubleshooting & Analytical Validation
-
Issue: Intractable Tar Formation
-
Cause: The local concentration of the unsaturated carbonyl was too high, or stirring was insufficient, causing the reaction to occur entirely in the organic phase rather than at the interface.
-
Solution: Ensure vigorous mechanical or magnetic stirring. Consider switching to an acetal precursor (e.g., crotonaldehyde diethyl acetal), which requires in situ hydrolysis, acting as a chemical "slow-release" mechanism [2].
-
-
Issue: Presence of Partially Hydrogenated Byproducts
-
Cause: Incomplete oxidative aromatization of the dihydroquinoline intermediate [1].
-
Solution: Introduce a mild, stoichiometric oxidant to the reaction mixture (e.g., iodine or a catalytic amount of a Lewis acid like ZnCl₂ combined with atmospheric oxygen) to drive the aromatization to completion [1].
-
-
Analytical Validation: Pure 2-methylquinoline should be validated via ¹H NMR (CDCl₃). Look for the characteristic downfield aromatic protons of the quinoline ring (δ 7.40 – 8.10 ppm) and the distinct singlet of the C2-methyl group at approximately δ 2.75 ppm.
References
-
Ramann, M. Z., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules (MDPI). Available at: [Link]
-
Yalgin et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances (PMC). Available at: [Link]
-
Jeena, V., & Jayram, J. (2016). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. Heterocycles (ResearchGate). Available at:[Link]
-
Thieme Chemistry. Product Class 3: Quinolines. Thieme E-Books & E-Journals. Available at:[Link]
Palladium-catalyzed synthesis of quinoline derivatives
Executive Summary
Quinolines represent a "privileged scaffold" in medicinal chemistry, forming the core of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. While classical methods like the Skraup or Friedländer synthesis remain useful, they often require harsh acidic conditions that sensitive pharmacophores cannot withstand.
Palladium-catalyzed synthesis offers a paradigm shift: modularity, mild conditions, and high functional group tolerance. This guide details two robust, field-proven methodologies for constructing quinoline cores: the Larock Heteroannulation (for predictable regioselectivity) and Aerobic Oxidative C-H Activation (for atom economy).
Strategic Method Selection
Before initiating synthesis, select the methodology that aligns with your substrate availability and substitution pattern requirements.
| Feature | Method A: Larock Heteroannulation | Method B: Aerobic C-H Activation |
| Primary Substrates | 2-Iodoanilines + Internal Alkynes | Anilines + Alkynes/Alkenes |
| Key Mechanism | Oxidative Addition / Migratory Insertion | C-H Activation / Oxidative Cyclization |
| Regioselectivity | High (Sterically controlled) | Moderate to High (Directing group dependent) |
| Atom Economy | Moderate (Stoichiometric base/salt waste) | High (O₂ as oxidant, H₂O byproduct) |
| Best For | Complex 2,3-disubstituted quinolines | Simple 2-aryl or 2,3-substituted scaffolds |
| Critical Limitation | Requires ortho-haloaniline precursors | Requires high O₂ pressure or co-oxidants (Cu) |
Method A: The Larock Heteroannulation
The Larock synthesis is widely regarded as the most reliable Pd-catalyzed route to 2,3-disubstituted quinolines. It involves the reaction of an o-iodoaniline with an internal alkyne.[1]
Mechanistic Principles
The reaction proceeds via a Pd(0)/Pd(II) cycle. The regioselectivity is governed by the migratory insertion step, where the aryl group preferentially adds to the less sterically hindered carbon of the alkyne.
Figure 1: Catalytic cycle of the Larock Heteroannulation demonstrating the critical migratory insertion step.
Detailed Protocol
Target Scale: 1.0 mmol Standard Conditions: Pd(OAc)₂, Na₂CO₃, DMF, 100°C.
Reagents:
-
o-Iodoaniline (1.0 mmol, 219 mg)
-
Internal Alkyne (e.g., Diphenylacetylene) (1.2 mmol, 214 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 11 mg, 5 mol%)
-
Sodium Carbonate [Na₂CO₃] (2.0 mmol, 212 mg)
-
Solvent: Anhydrous DMF (5 mL)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Critical: DMF must be anhydrous. If unsure, dry over 4Å molecular sieves for 24 hours prior to use.
-
-
Reagent Loading:
-
Add o-iodoaniline, the internal alkyne, and Na₂CO₃ to the vial.
-
Add Pd(OAc)₂ last to minimize catalyst decomposition before solvent addition.
-
Note: Ligands are often unnecessary for simple cases, but adding PPh₃ (10 mol%) can stabilize the catalyst for sluggish substrates.
-
-
Solvation & Degassing:
-
Add DMF (5 mL) via syringe.
-
Degas: Sparge the solution with Argon for 5–10 minutes. Oxygen is detrimental to the Pd(0) active species in this specific cycle.
-
-
Reaction:
-
Seal the vessel tightly.
-
Heat to 100 °C in an oil block. Stir vigorously (800 rpm).
-
Monitoring: Check TLC at 1 hour. Most reactions complete within 3–6 hours. Look for the disappearance of the iodoaniline.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 20 mL) to remove DMF. Tip: Adding a small amount of LiCl to the water wash helps prevent emulsion.
-
Wash the organic layer with Brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient). Quinolines are often fluorescent; use a UV lamp to track fractions.
-
Method B: Aerobic Oxidative C-H Annulation
This method utilizes molecular oxygen as the terminal oxidant, coupling simple anilines with alkynes. It is greener but requires careful control of oxidation conditions.
Mechanistic Principles
Unlike the Larock method, this pathway begins with C-H activation. A cationic Pd(II) species coordinates to the amine, activating the ortho-C-H bond (often via a CMD mechanism), followed by alkyne insertion.
Detailed Protocol
Target Scale: 0.5 mmol Conditions: Pd(OAc)₂, Cu(OAc)₂ (Co-oxidant), Air/O₂, 110°C.
Reagents:
-
Aniline (0.5 mmol)
-
Alkyne (0.6 mmol)
-
Cu(OAc)₂ (10–20 mol%) – Acts as the electron shuttle to O₂.
-
Solvent: DMSO or Toluene/Pivalic Acid mix.
Step-by-Step Procedure:
-
Setup:
-
Use a pressure tube. The reaction requires an oxidative atmosphere.
-
Add Aniline, Alkyne, Pd(OAc)₂, and Cu(OAc)₂.
-
-
Atmosphere Control:
-
Add solvent (DMSO, 3 mL).
-
Purge the headspace with O₂ (balloon) for 1 minute, then seal under an O₂ balloon or simply under air (if high pressure is not required, though O₂ balloon improves yield).
-
-
Reaction:
-
Heat to 110–120 °C for 12–16 hours.
-
Safety Note: Heating organic solvents with O₂ creates a potential fire hazard. Use a blast shield and ensure the bath temperature does not exceed the solvent flash point significantly without proper sealing.
-
-
Workup:
-
Dilute with CH₂Cl₂. Filter through a pad of Celite to remove Pd/Cu salts.
-
Perform standard aqueous extraction and purification as described in Method A.
-
Experimental Workflow & Troubleshooting
Figure 2: Generalized experimental workflow for Pd-catalyzed quinoline synthesis.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Palladium Black Formation | Catalyst decomposition / Lack of ligands | Add 10–20 mol% PPh₃ or switch to a bulky ligand like XPhos. |
| Low Conversion | Poisoning by O₂ (Larock) or Moisture | Degas solvent more thoroughly. Ensure reaction temperature is maintained. |
| Regioisomer Mixture | Alkyne sterics are too similar | Use alkynes with distinct steric bulk (e.g., Methyl vs Phenyl) to drive selectivity. |
| Emulsions during Workup | DMF/DMSO presence | Wash organic layer with 5% LiCl solution (aqueous) to break surface tension. |
References
-
Larock, R. C.; Kuo, M. Y.; Hightower, T. R. "Synthesis of substituted quinolines via palladium-catalyzed coupling of o-iodoanilines and vinylic nucleophiles." Journal of the American Chemical Society, 1991 , 113, 6689–6690. Link
-
Stone, M. T. "An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols."[5] Organic Letters, 2011 , 13, 2326–2329.[5] Link
-
Zheng, J.; Li, T.; Huang, L.; Wu, W.; Li, J.; Jiang, H. "Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis."[6] Organic Letters, 2016 , 18, 3514–3517.[6] Link
-
Zhang, Z.; Deng, J.-T.; Feng, J.-Y.; Liang, J.-Y.; Xu, X.-T.; Peng, J.-B. "Palladium-Catalyzed Annulation of o-Iodoanilines with Propargyl Alcohols."[7] The Journal of Organic Chemistry, 2023 , 88, 12054–12063.[7] Link
-
Li, J.; Zhang, J.; Yang, H.; Jiang, G. "Pd(OAc)2/2,4,6-Collidine/Brønsted Acid Catalyze an Aerobic Oxidative Aromatization... to Provide Diverse Substituted Quinoline Derivatives." The Journal of Organic Chemistry, 2017 , 82, 3245–3251.[7] Link
Sources
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]
- 6. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 7. Quinoline synthesis [organic-chemistry.org]
Protocol for 2D NMR analysis of quinoline-2-carboxylic acid
Application Note: Comprehensive 2D NMR Structural Elucidation Protocol for Quinoline-2-carboxylic Acid
Introduction & Scope
Quinoline-2-carboxylic acid (Q2CA) serves as a critical scaffold in metallo-pharmaceuticals and a ligand in transition metal catalysis. While its structure appears simple, the fused bicyclic aromatic system presents specific challenges:
-
Signal Overlap: The benzene ring protons (H5–H8) often exhibit second-order effects or severe overlap.
-
Quaternary Assignment: Unambiguous assignment of the bridgehead carbons (C4a, C8a) and the functionalized C2 position requires rigorous heteronuclear correlation.
-
Ring Connectivity: Proving the fusion of the pyridine and benzene rings relies on specific spatial (NOE) or long-range scalar (HMBC) interactions.
This protocol provides a self-validating workflow to fully assign Q2CA. It moves beyond simple observation to structural proof, ensuring that the assigned structure is mathematically and chemically consistent with the spectral data.
Sample Preparation
Proper sample preparation is the first step in ensuring high-resolution 2D data. Q2CA has zwitterionic potential; therefore, solvent choice dictates spectral quality.
-
Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for this protocol.
-
Reasoning: Q2CA is sparingly soluble in CDCl3. DMSO-d6 ensures full solubility and, critically, slows the exchange of the carboxylic acid proton (-COOH), often allowing it to be visualized as a broad singlet around 13–14 ppm.
-
-
Concentration:
-
Prepare a 20–30 mM solution (approx. 3.5–5.0 mg in 600 µL).
-
Note: Higher concentrations improve 13C detection but may increase viscosity, broadening lines. 30 mM is the "sweet spot" for modern cryoprobes.
-
-
Tube Quality: Use high-precision 5mm NMR tubes (camber < 1 µm) to minimize shimming errors, which are detrimental to 2D noise suppression.
Data Acquisition Strategy
The acquisition order is designed to build complexity linearly. Do not skip the 1D Carbon experiment, as accurate quaternary carbon shifts are prerequisites for HMBC analysis.
| Experiment | Pulse Sequence (Bruker/Varian) | Key Parameter | Purpose |
| 1D 1H | zg30 / s2pul | d1 | Quantitative integration (Anchor point). |
| 1D 13C{1H} | zgpg30 / s2pul | Distinct Cq signals | Locate C2, C4a, C8a, COOH. |
| COSY | cosygpppqf | 2048 x 256 pts | Identify isolated spin systems (Pyridine vs. Benzene). |
| HSQC | hsqcedetgpsp | Multiplicity Edit | Correlate protonated carbons; distinguish CH/CH3 from CH2.[1] |
| HMBC | hmbcgplpndqf | J_long = 8 Hz | Connect spin systems across quaternary carbons. |
| NOESY | noesygpphpp | Mix = 400ms | Spatial Validation: Link H4 to H5. |
Assignment Logic & Analysis
Phase 1: The Anchors (1D Analysis)
Start by identifying the distinct signals.
-
The Acid: Look for the broad singlet >13.0 ppm (COOH).
-
The Pyridine Ring (H3, H4): These usually appear as distinct doublets (
Hz) in the 8.0–8.5 ppm range. H4 is typically more deshielded (downfield) than H3 due to the paramagnetic anisotropy of the fused benzene ring. -
The Benzene Ring (H5–H8): Often a complex 4-spin system. H8 (peri to N) is typically deshielded (broad doublet).
Phase 2: Spin System Isolation (COSY)
The molecule has two distinct spin systems separated by quaternary carbons.
-
System A (Pyridine): Cross-peak between H3
H4 . -
System B (Benzene): A continuous chain H5
H6 H7 H8 .-
Validation: You must not see a COSY cross-peak between H4 and H5. If you do, it is an artifact or the structure is not Q2CA.
-
Phase 3: The Skeleton Builder (HMBC)
This is the most critical step. We use "Long-Range" couplings (typically 3-bond,
-
Establishing the Carboxyl Position:
-
The H3 proton will show a strong
correlation to the Carboxyl Carbon (C=O) . -
Self-Check: H3 also correlates to C4a (Bridgehead).
-
-
Bridging the Rings:
-
H4 must correlate to C8a (Bridgehead) and C2 (Quaternary).
-
H5 must correlate to C4a (Bridgehead).
-
H8 must correlate to C8a (Bridgehead) and C2 (weak 4-bond, sometimes visible).
-
Phase 4: Spatial Validation (NOESY)
To confirm the geometry and distinguish H5 from H8 definitively:
-
H4
H5: A strong NOE cross-peak is required. These protons are spatially close (peri-position) but scalar decoupled. -
H3
COOH: If the acid proton is visible and exchange is slow, a weak NOE may be observed here.
Data Summary Table (Typical Shifts in DMSO-d6)
Note: Values are approximate and dependent on concentration/temperature.
| Position | Atom Type | Multiplicity | Key HMBC Correlations (from Proton) | ||
| 2 | Cq | - | - | ~150.0 | - |
| 3 | CH | 8.1 - 8.2 | d | ~122.0 | C2, C4a, COOH |
| 4 | CH | 8.4 - 8.5 | d | ~138.0 | C2, C5, C8a |
| 4a | Cq | - | - | ~128.0 | - |
| 5 | CH | 8.0 - 8.1 | d/dd | ~128.5 | C4, C7, C8a |
| 6 | CH | 7.6 - 7.7 | t/ddd | ~127.0 | C4a, C8 |
| 7 | CH | 7.8 - 7.9 | t/ddd | ~131.0 | C5, C8a |
| 8 | CH | 8.1 - 8.2 | d/dd | ~130.0 | C2 (weak), C6, C4a |
| 8a | Cq | - | - | ~147.0 | - |
| COOH | Cq | 13.5 (br) | s | ~166.0 | - |
Visualization of Workflows
Diagram 1: The Assignment Logic Flow
This diagram illustrates the step-by-step decision process for assigning the structure.
Caption: Systematic workflow for de novo assignment of Quinoline-2-carboxylic acid.
Diagram 2: Molecular Connectivity & Correlations
This diagram visualizes the critical HMBC and NOE interactions that prove the structure.
Caption: Key Heteronuclear (HMBC) and Spatial (NOE) correlations required to validate the Q2CA scaffold.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
Bax, A., & Summers, M. F. (1986). "1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR". Journal of the American Chemical Society.
-
Reich, H. J. (2023). "Structure Determination Using NMR". University of Wisconsin-Madison.
Sources
Using Dimethyl 4-methyl-2,3-quinolinedicarboxylate in medicinal chemistry
Application Note: Synthesis, Mechanistic Optimization, and Biological Profiling of Dimethyl 4-methyl-2,3-quinolinedicarboxylate
Executive Summary & Chemical Significance
In medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold," serving as the structural backbone for numerous FDA-approved therapeutics ranging from antimalarials (e.g., mefloquine) to antibacterial agents (e.g., ciprofloxacin) and anticancer drugs[1]. Among its highly functionalized derivatives, Dimethyl 4-methylquinoline-2,3-dicarboxylate (CAS: 10037-31-7)[2] stands out as a critical synthetic intermediate and a bioactive agent in its own right.
This application note provides a comprehensive, self-validating methodology for the optimized synthesis of Dimethyl 4-methylquinoline-2,3-dicarboxylate. By transitioning from traditional, hazardous reaction conditions to a greener, pyridine-catalyzed cascade, we detail the causality behind each experimental choice and outline the downstream protocols for evaluating its antimicrobial and antifungal efficacy[3].
Mechanistic Rationale and Reaction Design
The construction of the 2,3,4-trisubstituted quinoline core is achieved via the reaction of 2-aminoacetophenone with an activated alkyne, specifically dimethyl acetylenedicarboxylate (DMAD)[4].
Causality Behind Experimental Choices:
-
Solvent Selection: Historically, this cyclization was performed in refluxing benzene for 24 hours[4]. However, benzene is a known carcinogen. Modern protocols substitute benzene with ethanol. Ethanol provides an optimal dielectric constant to solubilize both the polar 2-aminoacetophenone and the electrophilic DMAD, allowing the reaction to proceed at room temperature[3].
-
Catalytic Co-Solvent (Pyridine): The uncatalyzed reaction in ethanol requires 20 hours to achieve a 79% yield[3]. By introducing 20 mol% pyridine, the reaction time is drastically reduced to 12 hours. Pyridine acts as a mild Lewis base; it deprotonates the amine to enhance its nucleophilicity during the initial Michael addition, stabilizing the intermediate
-anilinoacrylate. Furthermore, it facilitates the subsequent intramolecular cyclodehydration step required for quinoline ring closure[3].
Fig 1: Mechanistic pathway for the synthesis of Dimethyl 4-methylquinoline-2,3-dicarboxylate.
Experimental Protocols: A Self-Validating System
Protocol A: Optimized Synthesis of Dimethyl 4-methylquinoline-2,3-dicarboxylate
This protocol incorporates built-in analytical checkpoints to ensure the integrity of the cyclization process.
-
Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 2-aminoacetophenone (0.02 mol) in 5 mL of absolute ethanol[3].
-
Catalyst Addition: Add pyridine (20 mol%) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity[3].
-
Alkyne Addition: Dropwise, add dimethyl acetylenedicarboxylate (DMAD) (0.02 mol) to the stirring mixture. Caution: DMAD is a potent lachrymator and electrophile; perform this step inside a fume hood.
-
Reaction Monitoring (Self-Validation Step 1): Stir the mixture at room temperature for 12 hours[3]. Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:9) mobile phase[4]. The total disappearance of the fluorescent 2-aminoacetophenone spot indicates the completion of the Michael addition.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol and pyridine. Purify the crude residue via flash column chromatography or recrystallize from methanol[4].
-
Spectroscopic Validation (Self-Validation Step 2): Confirm the product's identity via
C-NMR and Mass Spectrometry. A successful synthesis is validated by the presence of two distinct methoxy carbon signals at 51.55–52.88 ppm and ester carbonyl carbons shifted downfield to 165.46–167.84 ppm, confirming the preservation of the dicarboxylate moiety without unintended decarboxylation[3].
Protocol B: Antimicrobial and Antifungal Disc Diffusion Assay
To evaluate the medicinal viability of the synthesized quinoline scaffold.
-
Media Preparation: Prepare and sterilize Nutrient agar plates (for bacterial strains like E. coli and S. pyogenes) and Sabouraud agar plates (for fungal strains like A. niger and P. notatum)[3].
-
Inoculation: Swab the agar plates uniformly with standardized microbial suspensions (0.5 McFarland standard).
-
Compound Impregnation: Prepare saturated extracts of the synthesized quinoline derivatives. Apply specific concentrations (e.g., 110 mg for antibacterial, 550 mg for antifungal assays) onto sterile filter paper discs[3].
-
Incubation & Measurement: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 25°C for 48-72 hours. Measure the zone of inhibition (in mm) using a calibrated caliper.
Fig 2: Biological evaluation workflow for antimicrobial and antifungal activity profiling.
Quantitative Data Summaries
Table 1: Reaction Optimization for Quinoline-2,3-dicarboxylate Synthesis Comparison of historical and optimized methodologies demonstrating the efficacy of pyridine catalysis.
| Solvent | Co-Solvent / Catalyst | Temperature | Time (h) | Yield (%) | Mechanistic Observation |
| Benzene | None | Reflux | 24 | 76 | Traditional method; hazardous solvent profile[4]. |
| Ethanol | None | Room Temp | 20 | 79 | Greener alternative; sluggish cyclodehydration[3]. |
| Ethanol | Pyridine (20 mol%) | Room Temp | 12 | >80 | Optimal; pyridine accelerates enamine formation[3]. |
Table 2: Representative Antimicrobial Activity of 2,3,4-Trisubstituted Quinoline Derivatives Data reflects the biological activity of related functionalized analogs (e.g., 6-chloro-4-phenyl derivatives) synthesized via this core methodology[3].
| Strain Type | Microorganism | Concentration Applied | Zone of Inhibition (mm) | Activity Level |
| Gram-Negative | Escherichia coli | 110 mg | 9 | Mild |
| Gram-Positive | Streptococcus pyogenes | 110 mg | 14 | Moderate |
| Fungi | Aspergillus niger | 550 mg | 16 | Moderate |
| Fungi | Penicillium notatum | 550 mg | 16 | Moderate |
References
-
Title: EFFICIENT SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3,4- TRISUBSTITUTED QUINOLINE DERIVATIVES: OPTIMIZING REACTION CONDITIONS AND - IJRETS Source: ijrets.com URL: [Link]
-
Title: Product Class 3: Quinolines - Thieme E-Books & E-Journals Source: thieme-connect.de URL: [Link]
-
Title: Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega Source: acs.org URL: [Link]
Sources
Application Note: Biological Activity of Dimethyl Quinolinedicarboxylate Esters
This Application Note and Protocol Guide is designed for researchers investigating the pharmacological potential of Dimethyl Quinolinedicarboxylate Esters (DQDEs) . These compounds are chemically distinct from the widely known fluoroquinolone antibiotics; they serve primarily as lipophilic pharmacophores and prodrug scaffolds that leverage the planar quinoline ring for DNA intercalation or metalloenzyme inhibition (e.g., Peptide Deformylase).
Unlocking the Pharmacophore: From Lipophilic Scaffold to Bioactive Agent[1]
Introduction: The Chemical Advantage
Dimethyl quinolinedicarboxylate esters (specifically the 2,3- and 2,4-isomers) represent a class of "privileged structures" in medicinal chemistry. Unlike their carboxylic acid counterparts, which are often too polar to cross bacterial cell walls or mammalian membranes efficiently, these methyl esters provide the necessary lipophilicity (LogP ~2.5–3.5) for cellular uptake.
Once intracellular, DQDEs typically function via two distinct mechanisms:
-
The "Trojan Horse" Mechanism (Prodrug): Intracellular esterases hydrolyze the methyl groups, releasing the active dicarboxylic acid. This species often acts as a chelator for metalloenzymes (e.g., bacterial Peptide Deformylase or metalloproteases).
-
Direct Intercalation: The planar aromatic quinoline core intercalates between DNA base pairs, disrupting replication in rapidly dividing cancer cells.
Key Applications:
-
Antimicrobial: Targeting Mycobacterium tuberculosis (due to high cell wall permeability) and Gram-negative bacteria.
-
Anticancer: Cytotoxicity against MCF-7 (breast) and HepG2 (liver) lines via apoptosis induction.
-
Antifungal: Inhibition of Candida albicans hyphal growth.[1]
Mechanism of Action & Signaling Pathways[3][4]
The biological activity of DQDEs is not static; it is a dynamic cascade dependent on cellular metabolism.
Graphviz Diagram: The Dual-Action Mechanism
Caption: Figure 1: The "Trojan Horse" mechanism where the ester facilitates entry, followed by esterase-mediated activation or direct DNA interaction.
Biological Activity Spectrum
The following table summarizes the activity profile of dimethyl 2,3- and 2,4-quinolinedicarboxylate derivatives.
| Target Organism / Cell Line | Activity Type | Key Metric (Typical) | Mechanism Implicated |
| Mycobacterium tuberculosis | Antimicrobial | MIC: 2.0 – 6.25 µg/mL | Cell wall penetration + PDF inhibition |
| Escherichia coli (Gram -) | Antibacterial | MIC: 8 – 32 µg/mL | DNA Gyrase inhibition (weak) / PDF inhibition |
| Candida albicans | Antifungal | MIC: 16 – 32 µg/mL | Inhibition of hyphal transition |
| MCF-7 (Breast Cancer) | Cytotoxic | IC50: 10 – 25 µM | Apoptosis (Caspase-3 activation) |
| HepG2 (Liver Cancer) | Cytotoxic | IC50: ~15 µM | Oxidative stress induction (ROS generation) |
Detailed Experimental Protocols
These protocols are optimized for lipophilic esters . Standard aqueous protocols often fail because the compound precipitates before reaching the target.
Protocol A: Lipophilicity-Optimized MIC Determination
Standard broth microdilution often yields false negatives for DQDEs due to precipitation. This modified protocol uses a solubility enhancer.
Materials:
-
Mueller-Hinton Broth (MHB) (cation-adjusted).
-
Solvent: DMSO (Dimethyl sulfoxide).[2]
-
Resazurin dye (0.01% w/v) for viability visualization.
-
Surfactant: Tween 80 (0.02% final concentration).
Workflow:
-
Stock Preparation: Dissolve the dimethyl quinolinedicarboxylate ester in 100% DMSO to a concentration of 10 mg/mL . Vortex for 2 minutes.
-
Critical Step: If the solution is cloudy, sonicate at 40°C for 5 minutes.
-
-
Media Preparation: Prepare MHB containing 0.02% Tween 80 . The Tween prevents the ester from crashing out of solution upon dilution.
-
Serial Dilution:
-
Add 100 µL of media to columns 2–12 of a 96-well plate.
-
Add 200 µL of compound stock (diluted to 2x starting test concentration in media) to column 1.
-
Perform 1:2 serial dilutions across the plate.
-
Note: Final DMSO concentration must be < 2.5% to avoid solvent toxicity.[3]
-
-
Inoculation: Add 100 µL of bacterial suspension (adjusted to
CFU/mL) to all wells. -
Incubation: Incubate at 37°C for 24 hours .
-
Expert Insight: For Mycobacterium, incubate for 7 days.
-
-
Readout: Add 30 µL Resazurin. Incubate 2–4 hours. Blue = No Growth (Active); Pink = Growth.
Protocol B: Esterase-Dependent Cytotoxicity Assay (MTT)
This assay validates if the compound acts as a prodrug. By adding an esterase inhibitor, you can determine if hydrolysis is required for activity.
Materials:
-
Cell Line: HepG2 or MCF-7.
-
MTT Reagent (5 mg/mL in PBS).
-
BNPP (Bis-p-nitrophenyl phosphate): A specific esterase inhibitor.
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment (The Validation Step):
-
Group A (Control): Media only.
-
Group B (Inhibitor): Pre-treat cells with 100 µM BNPP for 1 hour. (This blocks intracellular esterases).
-
-
Treatment: Add the Dimethyl Quinolinedicarboxylate Ester (0.1 – 100 µM) to both groups.
-
Incubation: Incubate for 48 hours.
-
Development: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read OD at 570 nm.
-
Data Analysis:
-
If IC50(Group B) >> IC50(Group A): The compound is a Prodrug (needs hydrolysis).
-
If IC50(Group B) ≈ IC50(Group A): The ester itself is the Active Agent .
-
Experimental Workflow Diagram
This diagram outlines the logical flow from synthesis to lead characterization.
Graphviz Diagram: Experimental Workflow
Caption: Figure 2: Step-by-step workflow for characterizing quinoline esters, prioritizing solubility checks before bio-assays.
References
-
Synthesis and Antimicrobial Activity of Quinoline Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Peptide Deformylase Inhibitors as Antibacterial Agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,4-Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. Available at: [Link]
-
Cytotoxicity of Quinoline Derivatives against Caco-2 Cell Lines. Brieflands. Available at: [Link]
-
Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
Application Note: Unlocking the Anticancer Potential of 2,3-Disubstituted Quinoline Derivatives
Executive Summary & Introduction
The quinoline ring system (C₉H₇N) is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its diverse pharmacological activities and its foundational role in oncology[1]. Among its various functionalized forms, 2,3-disubstituted quinoline derivatives have emerged as highly potent, targeted anticancer agents. Their unique structural geometry allows them to interact with multiple critical biological targets, including DNA topoisomerases, microtubules, and direct DNA intercalation[1].
As a Senior Application Scientist, I have designed this technical guide to bridge the gap between synthetic chemistry and biological validation. This document details the mechanistic rationale, step-by-step synthesis protocols, and in vitro evaluation workflows necessary for developing 2,3-disubstituted quinoline derivatives into viable clinical candidates.
Mechanistic Pathways and Structure-Activity Relationship (SAR)
The anticancer efficacy of 2,3-disubstituted quinoline derivatives is primarily driven by their ability to disrupt nucleic acid integrity and halt cellular division. Understanding the causality behind their efficacy is critical for lead optimization.
-
DNA Cleavage and Intercalation: Specific derivatives, such as 2-chloro-3-formyl quinoline oxime esters, exhibit potent DNA cleavage activity. Compounds engineered with electron-donating groups generate highly reactive radicals that efficiently abstract hydrogen atoms at the C-40 position of 2-deoxyribose in B-DNA, leading to catastrophic strand breaks[2].
-
Solubility and Cellular Penetration (SAR): Structure-activity relationship (SAR) studies reveal that dimeric analogues (e.g., 2,2′-dimethoxy-3,7′-biquinoline) possess superior cytotoxicity compared to their trimeric counterparts. The causality here is physicochemical: the enhanced aqueous solubility of the dimeric forms facilitates superior cellular penetration, underlining the critical balance of molecular weight and lipophilicity in quinoline drug design[2].
Signaling pathway: 2,3-disubstituted quinolines induce apoptosis via DNA damage.
Quantitative Data: In Vitro Anticancer Activity
To benchmark newly synthesized compounds, researchers must compare their efficacy against established derivatives. The following table summarizes the in vitro antiproliferative activity (IC₅₀) of representative 2,3-disubstituted quinoline derivatives against human solid cancer cell lines[2].
| Compound Class / Derivative | Target Cell Line | IC₅₀ Value (μM) | Key Mechanistic Feature / SAR Insight |
| 2,2′-Dimethoxy-3,7′-biquinoline (Dimeric) | PA-1 (Ovarian), MCF-7 (Breast) | 36 – 54 | Enhanced cellular penetration due to optimal solubility profile. |
| 2,2′-Diethoxy-3,7′-biquinoline (Dimeric) | PA-1 (Ovarian), MCF-7 (Breast) | 36 – 54 | DNA intercalation leading to robust cell cycle arrest. |
| 2,2′,2′′-Triethoxy-3,7′-3′,7′′-terquinoline (Trimeric) | PA-1 (Ovarian) | ~ 50 | Lower relative activity due to reduced aqueous solubility. |
| 2-Chloro-3-formyl quinoline oxime esters | General Cancerous Cells | Concentration-dependent | Radical-mediated DNA cleavage at C-40 of 2-deoxyribose. |
Experimental Workflows and Protocols
The translation of a chemical concept into a validated biological agent requires a self-validating pipeline. The workflow below outlines the critical path from catalytic synthesis to phenotypic validation.
End-to-end workflow for synthesis and biological validation of 2,3-disubstituted quinolines.
Protocol 1: Ruthenium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines
Traditional synthesis of quinolines often requires harsh conditions and generates significant waste. A modern, step-efficient approach utilizes a ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and amines[3].
-
Causality & Rationale: The Ru-H complex catalyst (PCy3)2(CO)RuHCl facilitates dehydrative coupling to form an imine intermediate, followed immediately by deaminative annulation. This prevents the formation of wasteful byproducts, ensuring high atom economy and high-purity yields necessary for biological assays[3].
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox (to prevent catalyst oxidation), charge a Schlenk tube with the aniline derivative (1.0 mmol), aldehyde (1.2 mmol), and allylamine (1.2 mmol).
-
Catalyst Addition: Add 2–5 mol% of the (PCy3)2(CO)RuHCl catalyst.
-
Solvent: Dissolve the mixture in 3 mL of anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture at 110°C for 16–24 hours with continuous magnetic stirring.
-
Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude 2,3-disubstituted quinoline via silica gel column chromatography (Hexane/Ethyl Acetate gradient).
-
Validation: Confirm the product structure and purity (>95% required for assays) using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Causality & Rationale: The MTT assay provides a self-validating, colorimetric measure of cellular metabolic activity. Active mitochondrial reductases in viable cells convert the water-soluble MTT to an insoluble purple formazan. The intensity of the color directly correlates with the number of viable cancer cells post-treatment[4].
Step-by-Step Procedure:
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7, PA-1) in a 96-well microplate at a density of 5,000–10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow attachment[4].
-
Compound Treatment: Prepare serial dilutions of the synthesized 2,3-disubstituted quinoline in the medium. Critical Control: Ensure the final DMSO concentration is <0.5% to prevent solvent-induced cytotoxicity from confounding the results[4]. Add 100 μL of the treatment to the wells.
-
Controls: Include a vehicle control (0.5% DMSO in medium) and a positive control (e.g., Doxorubicin or Camptothecin, a known quinoline analogue)[2][4].
-
Incubation: Incubate the plates for 48–72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark[4].
-
Solubilization: Carefully aspirate the medium. Add 150 μL of DMSO (or SDS/HCl buffer) to dissolve the formazan crystals[4].
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis relative to the vehicle control[4].
Protocol 3: DNA Cleavage Assay (Gel Electrophoresis)
-
Causality & Rationale: To validate the mechanistic claim that specific derivatives (like oxime esters) induce DNA damage, an electrophoretic mobility shift assay using supercoiled plasmid DNA is employed. Cleavage of the DNA strand alters its topology, changing how it migrates through an agarose matrix[2].
Step-by-Step Procedure:
-
Mixture Preparation: Combine 1 μg of supercoiled pBR322 plasmid DNA with varying concentrations of the quinoline derivative (e.g., 10, 50, 100 μM) in a 50 mM Tris-HCl buffer (pH 7.2).
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours to allow for potential radical formation and intercalation.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 μg/mL).
-
Run & Visualize: Run the gel at 80 V for 1.5 hours in TAE buffer. Visualize under UV light.
-
Analysis: Quantify the conversion of supercoiled DNA (Form I, fastest migrating) to nicked circular (Form II, slowest) or linear (Form III, intermediate) DNA to determine nucleolytic efficiency.
References
-
Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: arabjchem.org URL: [Link]
-
Title: Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. Source: scispace.com URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. (2023) | Krishna Gnyawali | 1 Citations [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Anti-Inflammatory Profiling of Quinoline Carboxylic Acid Derivatives
[1][2][3][4][5][6]
Introduction: The Privileged Scaffold
Quinoline carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry.[1][2] While historically recognized for antimalarial (e.g., quinine, chloroquine) and antibacterial (e.g., fluoroquinolones) properties, recent structure-activity relationship (SAR) studies have positioned them as potent non-steroidal anti-inflammatory agents (NSAIDs).
Unlike traditional NSAIDs that often suffer from gastrointestinal toxicity due to non-selective COX inhibition, specific quinoline-4-carboxylic acid derivatives have demonstrated the ability to selectively target COX-2 and modulate the NF-κB signaling pathway . This dual mechanism offers a pathway to attenuate acute and chronic inflammation with an improved safety profile.
This guide outlines a rigorous, field-proven workflow for evaluating these compounds, moving from rational structural analysis to in vitro mechanistic screening and in vivo validation.
Chemical Space & Structure-Activity Relationship (SAR)
The anti-inflammatory efficacy of quinoline derivatives is tightly governed by substitution patterns.[2]
| Position | Pharmacophore Insight |
| C-4 (Carboxylic Acid) | Critical for Activity. The -COOH group mimics the arachidonic acid carboxylate, forming an ionic bridge with Arg120 in the COX enzyme active site. Esterification often reduces potency unless acting as a prodrug. |
| C-2 (Aryl/Heteroaryl) | Selectivity Determinant. Bulky lipophilic groups (e.g., phenyl, substituted phenyl) at C-2 fill the extra hydrophobic pocket present in COX-2 but absent in COX-1, enhancing selectivity. |
| C-6/C-7/C-8 | Electronic Modulation. Electron-withdrawing groups (F, Cl, NO2) at C-6 or C-8 often enhance metabolic stability and cellular permeability. C-8 substitutions can influence antibacterial vs. anti-inflammatory bias. |
| N-1 | H-Bonding. The quinoline nitrogen can accept hydrogen bonds. N-alkylation typically abolishes activity by disrupting planarity and key binding interactions. |
Mechanistic Pathway & Logic
Before initiating protocols, it is vital to understand the signaling cascade these derivatives target. The diagram below illustrates the dual-action mechanism: upstream inhibition of NF-κB activation and downstream direct enzymatic inhibition of COX-2.
Caption: Dual mechanism of quinoline derivatives: Upstream suppression of NF-κB translocation and downstream direct inhibition of the COX-2 enzyme.[1][3][4][5][6][7]
Experimental Workflow Overview
To ensure resource efficiency, follow a funnel approach: High-throughput in vitro screens first, followed by expensive in vivo models only for hits.
Caption: Step-wise screening funnel to identify lead candidates while minimizing animal usage.
Protocol 1: Albumin Denaturation Assay (Primary Screen)
Rationale: Inflammation induces protein denaturation. Compounds that stabilize proteins against heat-induced denaturation often possess anti-inflammatory activity. This is a rapid, cost-effective surrogate for stabilizing lysosomal membranes.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution).
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
Reference Standard: Diclofenac Sodium or Ibuprofen.
Procedure:
-
Preparation: Prepare a 5 mL reaction mixture containing:
-
0.2 mL of egg albumin (fresh hen's egg) or 1% BSA.
-
2.8 mL of PBS (pH 6.4).
-
2.0 mL of Test Compound (concentrations: 10, 20, 40, 60, 80, 100 µg/mL).
-
-
Incubation (Pre-heat): Incubate samples at 37°C ± 2°C for 15 minutes .
-
Denaturation (Heat Shock): Transfer samples to a water bath at 70°C for 5 minutes .
-
Cooling: Allow samples to cool to room temperature (approx. 25°C).
-
Measurement: Measure turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer. Vehicle control (DMSO + Albumin) represents 100% denaturation.
Data Analysis:
-
Expert Tip: If the compound precipitates in aqueous buffer, reduce the concentration or add a surfactant (0.1% Tween-80), but ensure the control contains the same surfactant level.
Protocol 2: COX-2 Inhibition Assay (Mechanistic Profiling)
Rationale: To confirm the specific molecular target. Quinoline-4-carboxylic acids are designed to fit the COX-2 active site.
Materials:
-
Purified recombinant human COX-2 enzyme.[8]
-
Heme cofactor.
-
Colorimetric/Fluorometric substrate (e.g., ADHP or TMPD).
-
COX Inhibitor Screening Kit (e.g., Cayman Chemical or similar).
Procedure:
-
Reagent Setup: Prepare COX-2 enzyme solution in Tris-HCl buffer (pH 8.0). Keep on ice.
-
Inhibitor Incubation:
-
Add 10 µL of Test Compound (various concentrations) to the reaction well.
-
Add 10 µL of COX-2 enzyme.[8]
-
Add 10 µL of Heme.
-
Critical Step: Incubate for 10-15 minutes at 25°C . This allows the quinoline derivative to enter the active site and establish binding (time-dependent inhibition is common with this scaffold).
-
-
Reaction Initiation: Add 10 µL of Arachidonic Acid + Colorimetric Substrate.
-
Reading: Measure absorbance at 590 nm (or fluorescence Ex/Em 530/590) immediately and kinetically for 5 minutes.
-
Selectivity Calculation: Repeat the assay with COX-1 enzyme.
-
Target: An SI > 10 indicates favorable COX-2 selectivity, reducing gastric side effect potential.
-
Protocol 3: Carrageenan-Induced Paw Edema (In Vivo Validation)
Rationale: The standard model for acute inflammation. It is biphasic:
-
Phase 1 (0-2h): Histamine/Serotonin release (vascular permeability).
-
Phase 2 (3-5h): Prostaglandin/Leukotriene release (COX mediated).
-
Relevance: Quinoline derivatives typically show maximum efficacy in Phase 2, confirming COX inhibition.
Materials:
-
Animals: Wistar Rats (150-200g) or Swiss Albino Mice (20-25g). Group size n=6.
-
Inducer: Lambda-Carrageenan (1% w/v in sterile saline).[11]
-
Equipment: Digital Plethysmometer (water displacement).
Protocol:
-
Baseline Measurement (
): Mark the ankle joint with permanent ink. Measure the initial paw volume of the right hind paw using the plethysmometer.[10] -
Drug Administration:
-
Group 1: Vehicle Control (CMC/Saline).
-
Group 2: Standard (Indomethacin 10 mg/kg, p.o.).
-
Group 3-5: Test Compound (e.g., 10, 30, 50 mg/kg, p.o.).
-
Wait 1 hour for absorption.
-
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.
-
Time-Course Monitoring: Measure paw volume (
) at 1, 2, 3, 4, and 5 hours post-injection.
Data Analysis:
Calculate Edema Volume (
Statistical Analysis:
Perform One-way ANOVA followed by Dunnett’s post-hoc test. Significance is typically set at
Troubleshooting & Expert Insights
| Issue | Probable Cause | Expert Solution |
| Low In Vivo Efficacy despite High In Vitro Potency | Poor Bioavailability | Quinoline carboxylic acids can have low solubility. Formulate as a sodium salt or use a lipid-based vehicle (e.g., PEG400:Saline 20:80). |
| High COX-1 Inhibition | Lack of Selectivity | Check the C-2 substituent. If it is small (e.g., methyl), it fits COX-1. Increase steric bulk at C-2 (e.g., phenyl, naphthyl) to exploit the larger COX-2 pocket. |
| Precipitation in Assay | High Lipophilicity | Do not exceed 1% DMSO in enzymatic assays. Use serial dilutions to find the solubility limit before running the IC50 curve. |
References
-
National Institutes of Health (NIH). (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
-
MDPI. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2025). In-Silico and In-Vitro Evaluation of Vindoline as a Potential Anti-Inflammatory Agent Targeting COX-2 and NF-κB. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Dimethyl 4-methyl-2,3-quinolinedicarboxylate as a building block for herbicides
Executive Summary
Dimethyl 4-methyl-2,3-quinolinedicarboxylate (CAS 10037-31-7) is a specialized heterocyclic building block used in the synthesis of imidazolinone herbicides , a class of acetohydroxyacid synthase (AHAS/ALS) inhibitors. While the commercial herbicide Imazaquin utilizes an unsubstituted quinoline core, the 4-methyl substituted variant derived from this building block represents a critical structural analog for Structure-Activity Relationship (SAR) optimization and resistance management research.[1]
This guide details the synthesis of the building block via the modified Friedländer/Michael addition route and its downstream conversion into the active imidazolinone herbicide scaffold.
Chemical Profile & Mechanism
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 10037-31-7 |
| Molecular Formula | C₁₄H₁₃NO₄ |
| Molecular Weight | 259.26 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 129–130 °C |
| Core Application | Precursor for 4-methyl-substituted Imazaquin analogs |
| Mechanism of Action | ALS Inhibition: The final herbicide blocks branched-chain amino acid biosynthesis (Valine, Leucine, Isoleucine) in weeds.[1][2][3][4] |
Synthetic Pathway Visualization
The following flowchart illustrates the conversion of raw materials into the diester building block, and its subsequent transformation into the active herbicide moiety.
Figure 1: Synthetic workflow from precursor assembly to active herbicide generation.[1]
Experimental Protocols
Protocol A: Synthesis of the Building Block (The Diester)
Rationale: This method utilizes a [4+2] cyclization strategy between an ortho-amino ketone and an activated alkyne.[1] Ethanol is selected as a greener solvent alternative to benzene, maintaining high yields while reducing toxicity.
Materials:
-
2-Aminoacetophenone (1.35 g, 10 mmol)[5]
-
Dimethyl Acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Pyridine (Catalytic amount, optional for rate acceleration)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone in ethanol.
-
Addition: Add DMAD dropwise over 5 minutes at room temperature. The solution may darken (yellow to orange) indicating formation of the Michael adduct (enamine).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 12–16 hours .
-
Work-up: Cool the reaction mixture to room temperature.
-
Crystallization: Evaporate approximately 50% of the solvent under reduced pressure.[1] Cool the residue in an ice bath (0–4 °C) for 1 hour to induce precipitation.
-
Isolation: Filter the solid precipitate and wash with cold ethanol (2 x 5 mL).
-
Purification: Recrystallize from hot methanol if necessary.
Protocol B: Downstream Conversion to Herbicide (Imidazolinone)
Rationale: The diester is chemically inert for the final coupling.[1] It must be activated by conversion to the cyclic anhydride, which then reacts with the alpha-amino amide to form the imidazolinone ring.[1]
Step 1: Hydrolysis to Diacid
-
Suspend 10 g of This compound in 50 mL methanol.
-
Add 20 mL of 20% aqueous NaOH.
-
Reflux for 2 hours until the solution is clear (saponification complete).
-
Acidify with HCl to pH 2.[1] Filter the precipitated 4-methylquinoline-2,3-dicarboxylic acid . Dry thoroughly.[1]
Step 2: Anhydride Formation (Activation)
-
Dissolve the dried diacid in excess Acetic Anhydride (5 equiv).
-
Heat to 90–100 °C for 1 hour.
-
Cool and filter the solid 4-methylquinoline-2,3-dicarboxylic anhydride . This is the electrophilic species required for the next step.[1]
Step 3: Condensation & Cyclization (The "Imazaquin" Analog)
-
Coupling: Dissolve the anhydride (1 equiv) in acetonitrile. Add 2-amino-2,3-dimethylbutyramide (1.1 equiv).[1] Stir at 50 °C for 2 hours to form the phthalamic acid intermediate.
-
Cyclization: Add aqueous NaOH (to pH 10) and heat to 80 °C for 2–4 hours. This forces the ring closure to form the imidazolinone.[1]
-
Isolation: Acidify carefully to pH 3–4 to precipitate the final herbicide: 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-4-methylquinoline-3-carboxylic acid .[1]
Analytical Quality Control
| Technique | Parameter | Acceptance Criteria |
| HPLC | Purity | > 98.0% (Area %) |
| 1H NMR | Structure | Singlet at ~2.6 ppm (Ar-CH3); Two singlets at ~3.9/4.0 ppm (Ester -OCH3) |
| IR | Functional Groups | 1730 cm⁻¹ (Ester C=O); 1650 cm⁻¹ (Aromatic C=C) |
Safety & Handling (E-E-A-T)
-
DMAD Warning: Dimethyl acetylenedicarboxylate is a potent lachrymator and skin sensitizer.[1] Handle only in a functioning fume hood.
-
2-Aminoacetophenone: May cause skin and eye irritation.[1]
-
Waste Disposal: All organic filtrates containing pyridine or DMAD residues must be segregated into halogenated/non-halogenated waste streams according to local EHS regulations.[1]
References
-
Giannola, L. I., et al. (1986). "Synthesis and structure determination of products from addition of dimethyl acetylenedicarboxylate to 2,3-dihydro-2-thioxoquinazolin-4(1H)-one." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Thieme Chemistry. (2024).[1] "Product Class 3: Quinolines - Synthesis via Friedländer/Michael Addition."[1] Science of Synthesis.[1] Link
-
PubChem. (2024).[1] "Dimethyl 4-methylquinoline-2,3-dicarboxylate (CAS 10037-31-7)."[1][2][7] National Library of Medicine.[1] Link
-
Shaner, D. L. (1984).[1] "Absorption and translocation of imazaquin in soybeans and cocklebur." Weed Science. Link
Sources
- 1. aablocks.com [aablocks.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]
- 4. 2-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. arctomsci.com [arctomsci.com]
Troubleshooting & Optimization
Navigating the Complexities of the Combes Quinoline Synthesis: A Technical Support Guide
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support Center for Side Reactions in the Combes Quinoline Synthesis
This document serves as a comprehensive technical support guide for navigating the common challenges and side reactions encountered during the Combes quinoline synthesis. As a cornerstone reaction for the preparation of substituted quinolines, a privileged scaffold in medicinal chemistry, a deep understanding of its intricacies is paramount for achieving high yields and purity. This guide is structured to provide actionable insights and troubleshooting strategies in a user-friendly question-and-answer format, moving beyond a simple recitation of steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers during the Combes quinoline synthesis.
Question 1: My reaction is producing a mixture of regioisomers. How can I control the selectivity?
Answer: The formation of regioisomers is a well-documented challenge in the Combes synthesis, particularly when using unsymmetrical β-diketones. The regioselectivity is primarily governed by a combination of steric and electronic effects during the rate-determining electrophilic aromatic annulation step.[1][2]
-
Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can effectively direct the cyclization to favor one regioisomer. For instance, in the synthesis of trifluoromethyl-substituted quinolines, bulkier R groups on the diketone favor the formation of 2-CF₃-quinolines.[1][2]
-
Electronic Effects: The electronic nature of the substituents on the aniline ring also plays a crucial role. Electron-donating groups on the aniline can enhance the nucleophilicity of the ring and influence the position of cyclization.[1]
-
Catalyst Choice: The use of a polyphosphoric acid (PPA) and alcohol mixture, which forms a polyphosphoric ester (PPE) catalyst, has been shown to be more effective than concentrated sulfuric acid and can influence regioselectivity.[1]
Troubleshooting Workflow for Regioselectivity Issues
Caption: Decision-making workflow for addressing regioisomer formation.
Question 2: My reaction is sluggish and giving a low yield. What are the likely causes?
Answer: Low yields in the Combes synthesis can often be attributed to several factors:
-
Incomplete Enamine Formation: The initial condensation of the aniline and β-diketone to form the enamine intermediate is a critical step.[3][4] This is an equilibrium reaction, and inefficient removal of water can hinder its completion.
-
Insufficiently Strong Acid Catalyst: The cyclization step requires a strong acid to protonate the enamine and facilitate the intramolecular electrophilic aromatic substitution.[3][4] If the acid is too weak or used in insufficient quantity, the reaction may not proceed to completion.
-
Deactivating Substituents: Strong electron-withdrawing groups on the aniline reactant can significantly reduce the nucleophilicity of the aromatic ring, thereby slowing down or even preventing the cyclization step.[5]
-
Suboptimal Temperature: The reaction typically requires heating to drive both the enamine formation and the subsequent cyclization and dehydration.[3] However, excessively high temperatures can lead to degradation and tar formation.
Question 3: I am observing significant tar formation in my reaction mixture, making purification difficult. What is causing this and how can I prevent it?
Answer: Tar formation is a common side reaction in many acid-catalyzed aromatic reactions, including the Combes synthesis. It is often a result of polymerization of the starting materials or intermediates under the harsh acidic and high-temperature conditions.[2]
-
Mechanism of Tar Formation: While the specific structures within the tar are complex and varied, it is generally understood to arise from uncontrolled side reactions such as self-condensation of the aniline or the β-diketone, and subsequent polymerization. The highly acidic environment can promote a cascade of intermolecular reactions leading to high molecular weight, insoluble materials.
-
Prevention Strategies:
-
Control Temperature: Carefully control the reaction temperature. While heat is necessary, excessive temperatures can accelerate tar formation.
-
Rate of Acid Addition: Add the strong acid catalyst slowly and with efficient stirring to avoid localized "hot spots" where the concentration of acid is too high.
-
Moderating Agents: In related quinoline syntheses like the Skraup reaction, moderating agents such as ferrous sulfate are used to control the exothermicity and reduce tarring.[2] While not standard in the Combes synthesis, for particularly problematic substrates, exploring such additives could be beneficial.
-
Purity of Reagents: Ensure the purity of your aniline and β-diketone. Impurities can act as initiators for polymerization.
-
Section 2: Troubleshooting Guide for Specific Side Products
While regioisomers are the most commonly discussed side products, other impurities can also arise.
| Observed Issue | Potential Cause | Proposed Mechanism | Troubleshooting & Mitigation |
| Presence of N-phenylacetamide | Acylation of aniline by acetylacetone fragment. | Under strong acid and heat, the β-diketone (acetylacetone) can undergo cleavage to generate an acetylating species, which then reacts with the starting aniline.[6] | - Use the minimum effective temperature for the cyclization step.- Consider a milder acid catalyst if the desired reaction allows. |
| Unreacted Enamine Intermediate | Incomplete cyclization. | The cyclization step is the rate-determining step and can be slow due to electronic deactivation of the aniline ring or insufficient catalytic activity.[1] | - Increase the concentration or strength of the acid catalyst (e.g., switch from H₂SO₄ to PPA).- Increase the reaction temperature or time, while monitoring for tar formation. |
| Dark, Insoluble Material (Tar) | Polymerization of starting materials/intermediates. | Acid-catalyzed self-condensation of aniline and/or the β-diketone.[2] | - Maintain strict temperature control.- Ensure efficient stirring during acid addition.- Use freshly distilled aniline. |
Section 3: Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates used.
Protocol 1: Synthesis of 2,4-Dimethylquinoline
This protocol is a classic example of the Combes synthesis using aniline and acetylacetone.[3][7]
-
Enamine Formation: In a round-bottom flask, combine aniline (9.3 g, 0.1 mol) and acetylacetone (10.0 g, 0.1 mol).
-
Acid-Catalyzed Cyclization: Cool the mixture in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (20 mL).
-
Heating: After the addition is complete, heat the mixture on a water bath at 100°C for 30 minutes.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2,4-Diethylquinoline
This protocol demonstrates the use of a higher β-diketone.[8]
-
Enamine Formation: A mixture of 3,5-heptanedione (14.1 g, 0.11 mol) and freshly distilled aniline (9.31 g, 0.10 mol) is boiled under gentle reflux for 1.5 hours. After cooling, distilled water (50 ml) is added, and the product is extracted with benzene. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed to yield the crude anil.
-
Acid-Catalyzed Cyclization: The crude anil is added to concentrated sulfuric acid (90 ml) cooled to 0-5°C. The mixture is allowed to stand at room temperature for 4 hours and then heated at 100°C for 15 minutes.
-
Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice. The solution is made alkaline with aqueous ammonia. The product is extracted with benzene, and the solvent is removed. The crude 2,4-diethylquinoline can be purified by distillation.
Section 4: Purification Strategies
The purification of quinoline derivatives from a Combes reaction can be challenging due to the presence of basic byproducts and tar.
-
Acid-Base Extraction: The basic nature of the quinoline product allows for its separation from non-basic impurities. After basifying the reaction mixture, the product can be extracted into an organic solvent. Washing the organic layer with a dilute acid solution will protonate the quinoline, transferring it to the aqueous phase and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified again, and the pure quinoline re-extracted.
-
Chromatography: Column chromatography on silica gel is a common method for separating quinoline derivatives. A solvent system of ethyl acetate and hexane is often effective. For separating regioisomers, which can have very similar polarities, a shallow gradient and careful fraction collection are necessary.
-
Distillation: For liquid quinolines, vacuum distillation can be an effective purification method, especially for removing less volatile impurities and tar.[7]
-
Recrystallization: Solid quinoline derivatives can be purified by recrystallization from a suitable solvent, such as ethanol.[9]
Workflow for Purification
Caption: General purification workflow for products of the Combes synthesis.
References
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
2,4-dimethylquinoline - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]
-
Combes quinoline synthesis. (n.d.). Retrieved March 7, 2026, from [Link]
-
A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330 - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved March 7, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]
-
Aniline - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020, November 20). Retrieved March 7, 2026, from [Link]
-
2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS. (n.d.). Retrieved March 7, 2026, from [Link]
-
General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). Retrieved March 7, 2026, from [Link]
-
Combes Quinoline Synthesis Overview | PDF - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. iipseries.org [iipseries.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Dimethyl 4-methyl-2,3-quinolinedicarboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of Dimethyl 4-methyl-2,3-quinolinedicarboxylate .
While the synthesis of this compound—typically via the condensation of 2-aminoacetophenone with dimethyl acetylenedicarboxylate (DMAD)—is highly efficient, the isolation phase is where many batches fail [1]. This guide moves beyond basic instructions, explaining the thermodynamic and kinetic causalities behind each experimental choice to ensure your protocols are self-validating and robust.
Part 1: Troubleshooting FAQs
Q1: Why is methanol (MeOH) the gold-standard solvent for recrystallizing this specific quinoline derivative? A1: The choice of solvent dictates the thermodynamic equilibrium of your crystal lattice. This compound possesses a highly lipophilic quinoline core, balanced by two polar methyl ester groups and a basic nitrogen. Methanol provides the ideal polarity profile: it acts as a hydrogen-bond donor to the ester carbonyls and the quinoline nitrogen. This creates a steep solubility curve—the compound is highly soluble at MeOH's boiling point (65 °C) but practically insoluble at 0 °C. This steep curve is the mechanical driver for high-yield recovery (typically ~76%) and high purity [1].
Q2: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. What causes this, and how do I fix it? A2: Oiling out (liquid-liquid phase separation) is a kinetic failure. It occurs when the saturation temperature of your solution exceeds the melting point of the solute-solvent mixture. Because pure this compound melts at 129–130 °C (well above the 65 °C boiling point of MeOH), rapid cooling of a highly concentrated solution forces the compound to drop out as a supercooled liquid melt rather than a structured crystal.
-
The Fix: Reheat the mixture until it is completely homogeneous. Add 5–10% more methanol to lower the saturation temperature below the oiling point. Cool the flask very slowly (e.g., in a warm water bath that cools to room temperature). Introducing a seed crystal at ~40 °C will bypass the nucleation energy barrier, forcing the molecules into a solid lattice rather than an amorphous oil.
Q3: The crude product is dark brown/red. Will standard MeOH recrystallization remove this color? A3: Not entirely. The dark color usually originates from polymerized DMAD or oxidized amine byproducts formed during the reflux step [2]. While MeOH will leave most non-polar polymeric impurities in the mother liquor, highly conjugated, polar impurities can co-crystallize by intercalating into the quinoline lattice.
-
The Fix: You must alter the physical chemistry of the solution before crystallization. Incorporate an activated charcoal (Norit) treatment. The massive surface area and hydrophobic pores of the charcoal will irreversibly adsorb the large, conjugated polymeric colorants.
Q4: I have very low recovery after cooling. How can I optimize the yield? A4: Low yield implies a thermodynamic imbalance—either too much solvent was used, or the cooling profile was inadequate to drive the equilibrium toward the solid state.
-
The Fix: Ensure you are using the absolute minimum amount of boiling MeOH. If crystallization is sparse at room temperature, boil off 20-30% of the solvent under a gentle stream of nitrogen to achieve supersaturation. Always finish with a 45-minute maturation phase in an ice-water bath (0–5 °C) to depress solubility to its absolute minimum before filtration.
Part 2: Standard Operating Procedure (SOP)
This self-validating protocol ensures that each step provides visual or physical feedback to confirm success.
Methodology: Methanol-Based Recrystallization
-
Dissolution: Transfer the crude this compound to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Gradually add boiling methanol (MeOH) dropwise while stirring until the solid just dissolves. Do not add excess solvent.
-
Decolorization (If solution is dark): Add 10–15 mg of activated charcoal per gram of crude product. Reflux the suspension vigorously for 10 minutes to allow for complete adsorption of conjugated impurities.
-
Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Celite pad in a glass funnel. Causality Check: The filtrate must be clear and pale yellow. If it is still dark, repeat Step 2.
-
Controlled Nucleation: Remove the flask from the heat source and allow it to cool undisturbed on a cork ring to room temperature. Causality Check: Undisturbed, slow cooling promotes the thermodynamic growth of large, pure crystals. Rapid cooling causes kinetic trapping of impurities in small, defective lattices.
-
Maturation: Once the flask reaches room temperature and a crystal bed has formed, transfer the flask to an ice-water bath (0–5 °C) for 45 minutes.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (e.g., 2–3 mL) of ice-cold MeOH to displace the impurity-laden mother liquor without re-dissolving the product.
-
Validation: Dry the crystals under high vacuum at 40 °C to constant weight. Verify the success of the recrystallization by taking a melting point. A sharp melting point of 129–130 °C confirms high purity [1].
Part 3: Quantitative Data Summary
Use the following reference parameters to benchmark your experimental results.
| Parameter | Target Specification | Scientific Rationale |
| Molecular Weight | 259.26 g/mol | Baseline for stoichiometric and yield calculations. |
| Ideal Solvent | Methanol (MeOH) | Optimal hydrogen-bonding profile for ester/nitrogen groups. |
| Expected Yield | 76% (from crude) | Balances high purity with acceptable mass recovery [1]. |
| Target Melting Point | 129–130 °C | A sharp, un-depressed melting point validates lattice purity [1]. |
| Visual Appearance | Colorless to pale yellow crystals | Confirms successful removal of polymerized DMAD byproducts. |
Part 4: Diagnostic Workflow Diagram
The following logical workflow illustrates the decision-making process during the recrystallization of this compound.
Figure 1: Diagnostic workflow for the recrystallization of this compound.
References
-
Black, D. StC., et al. "Product Class 3: Quinolines." Science of Synthesis, Thieme E-Books & E-Journals. Available at:[Link]
-
International Journal of Research in Engineering, Technology and Science (IJRETS). "Efficient Synthesis and Biological Evaluation of 2,3,4-Trisubstituted Quinoline Derivatives." Available at:[Link]
Technical Support Center: Overcoming Solubility Challenges of Quinoline Carboxylic Acids
[1]
Topic: Solubility Optimization & Troubleshooting for Quinoline Carboxylic Acids (QCAs) Audience: Medicinal Chemists, Analytical Scientists, Process Chemists Version: 2.4 (Current)[1]
The Core Challenge: The "Zwitterionic Trap"
Why are these compounds so difficult to dissolve? Before troubleshooting, you must understand the enemy.[1] Quinoline carboxylic acids (QCAs) are notorious "brick dust" compounds.[1] This is not simple lipophilicity; it is a result of high crystal lattice energy driven by their zwitterionic nature.
-
The Mechanism: At neutral to slightly acidic pH, the basic quinoline nitrogen (pKa ~4.[1]9) accepts a proton, while the carboxylic acid (pKa ~2.[1]5) donates one. This creates a zwitterion (
).[1][2] -
The Consequence: These zwitterions stack like magnets in the solid state, forming strong intermolecular ionic bonds that resist solvation.
-
The Fix: You must break the symmetry . You cannot dissolve these effectively at neutral pH.[1] You must drive the equilibrium fully to the cation (pH < 2) or fully to the anion (pH > 8).[1]
Troubleshooting Guide: Analytical Chemistry (HPLC & NMR)
Scenario A: HPLC Sample Preparation
User Question: "I'm trying to run an HPLC purity check on a 2-phenylquinoline-4-carboxylic acid derivative. It won't dissolve in Methanol or Acetonitrile, and when I add water, it precipitates immediately."
Root Cause: Methanol and Acetonitrile are protic/aprotic polar solvents but lack the acidity/basicity to disrupt the zwitterionic lattice. Adding water often brings the pH closer to the isoelectric point (pI), forcing precipitation.
Solution: The "Acidic Spike" Method Do not use neutral organic solvents.[1] You must force the compound into a single ionization state.
-
Solvent Choice: Use DMSO for the initial stock solution (1–5 mg/mL).[1]
-
The Modifier: If DMSO fails, add 5–10% Trifluoroacetic Acid (TFA) or Formic Acid to the DMSO.[1] This protonates the carboxylate, breaking the zwitterion.
-
Mobile Phase Compatibility: Ensure your HPLC mobile phase is acidic (e.g., 0.1% TFA in Water/ACN).[1] If you inject a basic solution of the compound into a neutral mobile phase, it will precipitate inside the column.
Scenario B: NMR Spectroscopy
User Question: "My compound is insoluble in CDCl3. I tried DMSO-d6, but the peaks are broad, and I see undissolved solids at the bottom of the tube."
Root Cause: Broad peaks indicate aggregation or intermediate exchange rates between protonated/deprotonated species.[1] Undissolved solids confirm the lattice energy exceeds the solvation power of pure DMSO.
Solution: Shift the pH in the NMR Tube
-
Acidic Shift (Preferred): Add 1–2 drops of TFA-d (deuterated trifluoroacetic acid) to the DMSO-d6 sample.[1]
-
Effect: Sharpens peaks by freezing the protonation state; significantly increases solubility.
-
-
Basic Shift: If the compound is acid-sensitive, use NaOD (40% in D2O).[1] Add 1–2 drops to the DMSO-d6.
-
Warning: This may shift chemical shifts significantly compared to literature values run in neutral solvents.[1]
-
Troubleshooting Guide: Synthesis & Purification
Scenario C: Reaction Work-up
User Question: "I performed a Pfitzinger reaction. The product crashed out, but it's trapped in a sticky black tar. Recrystallization from ethanol isn't working."
Root Cause: QCAs often co-precipitate with polymeric side products (tars) near their isoelectric point.[1] Ethanol is often a poor solvent for recrystallization because it doesn't dissolve the impurity profile well enough to separate it from the high-melting product.
Solution: The "pH Swing" Purification Protocol This is the gold standard for purifying amphoteric QCAs without chromatography.
Step-by-Step Protocol:
-
Dissolution: Suspend the crude tar/solid in water.[1][3] Add 2M NaOH dropwise with stirring until pH > 10. The QCA will dissolve as the sodium salt; tars often remain undissolved.
-
Filtration: Filter the alkaline solution through Celite to remove the insoluble tars/impurities.
-
Precipitation: Slowly add Acetic Acid (preferred over HCl to avoid trapping inorganic salts) to the filtrate while stirring.
-
Critical Endpoint: Monitor pH. As you approach pH 4–5 (the isoelectric point), the pure QCA will precipitate as a fine solid.
-
Collection: Filter the white/off-white solid and wash with water followed by a small amount of cold methanol.
Scenario D: Salt Formation
User Question: "We need to move this compound to animal studies, but the free acid has zero bioavailability due to solubility. What salt should we make?"
Expert Insight: Standard HCl salts of QCAs are often less soluble than expected because the chloride ion can fit tightly into the crystal lattice (common ion effect in stomach acid).[1]
Recommendation: Target Sodium or Meglumine salts.[1]
-
Sodium Salt: Dissolve 1 eq of QCA in 1 eq of NaOH in Methanol/Water. Lyophilize.
-
Meglumine (N-methyl-D-glucamine): Excellent for QCAs.[1] The large counter-ion disrupts crystal packing, significantly enhancing aqueous solubility.
Visual Decision Support
Figure 1: Solubility Optimization Workflow
Use this decision tree to select the correct solvent system based on your application.
Caption: Figure 1: Strategic workflow for solubilizing Quinoline Carboxylic Acids based on downstream application. Note the divergence between analytical (destructive/acidic) and biological (biocompatible/salt) approaches.[1]
Frequently Asked Questions (FAQs)
Q: Can I use sonication to dissolve my QCA? A: Sonication helps break up particle agglomerates but does not change thermodynamic solubility.[1] If you sonicate a suspension in water at pH 7, it will likely re-precipitate or remain a fine suspension (nanosuspension).[1] You must alter the chemistry (pH or solvent) rather than just the physical state.[1]
Q: Why does my compound stick to the injection needle? A: This is common with "greasy" QCAs.[1] The metal needle surface can induce nucleation.
-
Fix: Add a wash step with DMSO/Water (50:50) or Methanol between injections.[1] Ensure the sample diluent matches the initial mobile phase strength.
Q: What is the best cosolvent for animal dosing? A: Avoid pure DMSO due to toxicity.[1]
Quantitative Data: Solubility Profiles
Table 1: Solubility of generic Quinoline-4-carboxylic acid in common solvent systems (at 25°C).
| Solvent System | Solubility Rating | Application | Notes |
| Water (pH 7) | < 0.01 mg/mL | None | Practically insoluble (Zwitterionic region).[1] |
| Water (pH 1) | > 10 mg/mL | Extraction | Protonated cation form ( |
| Water (pH 11) | > 25 mg/mL | Extraction | Carboxylate anion form ( |
| Methanol | < 1 mg/mL | Wash | Poor solubility due to lattice energy.[1] |
| DMSO | 20–50 mg/mL | Stock Solution | Best organic solvent.[1] |
| DMSO + 5% TFA | > 100 mg/mL | Analysis | Breaks lattice; ideal for HPLC/NMR.[1] |
| DMF | 10–30 mg/mL | Synthesis | Good alternative to DMSO for reactions.[1] |
References
-
BenchChem Technical Support. (2025).[4][1][3][5][6] Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2019).[1] Effect of pH and Ionic Strength on the Solubility of Quinoline.[7][8] PubMed Central.[1] Retrieved from [1]
-
American Chemical Society (ACS). (2009).[1] Bromodecarboxylation of Quinoline Salicylic Acids.[1][9] Journal of Organic Chemistry.[1] Retrieved from [1]
-
Cambridge Isotope Laboratories. (2023).[1] NMR Solvent Data Chart & Handling. Retrieved from [1]
-
Veranova. (2024).[1] Improving solubility and accelerating drug development: Solid form engineering.[1][10] Retrieved from [1]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. veranova.com [veranova.com]
Technical Support Center: Optimization of Catalyst Loading in Metal-Catalyzed Quinoline Synthesis
Status: Operational Ticket Focus: Catalyst Loading, Kinetic Profiling, Deactivation Mechanisms Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Introduction: The "Goldilocks" Dilemma of Catalyst Loading
In metal-catalyzed quinoline synthesis—whether via classical Skraup/Friedländer modifications or modern Acceptorless Dehydrogenative Coupling (ADC)—catalyst loading is rarely a linear variable. It is a critical thermodynamic and kinetic lever.
The Common Misconception: "If 1 mol% works, 5 mol% will work faster." The Reality: Excessive loading often triggers off-cycle resting states, metal-metal dimerization (catalyst death), or accelerated side-reactions (e.g., polymerization of aniline substrates). Conversely, under-loading leaves the system vulnerable to poisoning by trace impurities or product inhibition (the "N-heterocycle trap").
This guide provides a diagnostic framework to determine the minimum effective loading (MEL) while maximizing Turnover Number (TON) and Turnover Frequency (TOF).
Part 1: Diagnostic Framework (Q&A)
Q1: I am establishing a new quinoline synthesis protocol. How do I determine the initial catalyst loading range?
A: Do not guess. Perform a "Logarithmic Screen" rather than a linear one. Catalyst behavior often changes by orders of magnitude, not increments.
-
Homogeneous Systems (Ru, Ir, Pd): Screen 0.1 mol%, 1.0 mol%, and 5.0 mol%.
-
Why: 0.1 mol% tests for high-efficiency cycles (high TON). 5.0 mol% tests for inhibition/aggregation effects.
-
-
Heterogeneous/Nanocatalysts (Fe, Co, Cu): Screen 1 wt%, 5 wt%, and 10 wt% (relative to substrate mass).
-
Why: Surface area availability and mass transfer limitations dominate heterogeneous kinetics.
-
Technical Insight: If 1 mol% yields 80% conversion and 5 mol% yields 40% conversion, you are likely witnessing multimetallic deactivation (e.g., formation of inactive Pd-dimers or Ru-clusters) or ligand starvation (where metal concentration exceeds available free ligand).
Q2: My reaction stalls at 60% conversion regardless of catalyst loading. Is this a loading issue?
A: Likely not. This "conversion ceiling" suggests Product Inhibition or Catalyst Poisoning , not insufficient loading.
-
The Mechanism: Quinolines are N-heterocycles with high affinity for Lewis acidic metal centers (Pd, Pt, Ru). As the product forms, it competes with the substrate (e.g., aniline or ketone) for the active metal site.
-
Diagnostic Test: Perform a Standard Addition Experiment .
-
Run the reaction to the stall point (60%).
-
Add fresh catalyst (same amount as initial).
-
Result A: Reaction resumes
The catalyst died (instability). -
Result B: Reaction remains stalled
The product is poisoning the catalyst (Product Inhibition).
-
Q3: When scaling up from mg to gram scale, the yield dropped significantly despite keeping the same mol%. Why?
A: This is the "Concentration Effect." Maintaining mol% constant while increasing scale often changes the absolute concentration ([M]) of the catalyst if solvent volume isn't scaled perfectly linearly (or if heat transfer changes).
-
High [Catalyst]: Increases the rate of second-order deactivation pathways (e.g.,
inactive dimer). -
Solution: When scaling up, verify if the reaction is diffusion-limited (common in heterogeneous Co/Fe catalysts) or kinetically limited . For homogeneous systems, try lowering the catalyst loading on scale-up, as the surface-to-volume ratio changes heat dissipation, potentially overheating and deactivating the catalyst.
Part 2: Troubleshooting Specific Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Black Precipitate (Pd/Ru) | "Pd Black" Formation: Catalyst aggregation due to ligand dissociation or reducing conditions (common in alcohol-based ADC). | 1. Increase Ligand:Metal ratio (e.g., from 1:1 to 2:1).2. Add Hg(0) drop to test for nanoparticle formation (see Protocol 2). |
| Induction Period (>1 hr) | Slow Activation: Pre-catalyst needs to convert to active species (e.g., Ru(II) | 1. Pre-heat catalyst with base/activator for 30 min before adding substrates.2. Check for trace O₂ (oxidizes active hydride species). |
| Yield Decreases at High Loading | Off-Cycle Aggregation: High metal concentration favors inactive clusters over active monomeric species. | 1. Reduce loading by 50%.2. Dilute reaction mixture (decrease molarity). |
| Inconsistent Batches | Trace Impurity Poisoning: S, P, or halide impurities in aniline starting material. | 1. Recrystallize aniline substrates.2. Use a "sacrificial" loading (add 1 mol% first, wait 10 min, then add remainder). |
Part 3: Advanced Optimization Protocols
Protocol 1: The "Mercury Drop" Test (Distinguishing Homogeneous vs. Nanoparticle Catalysis)
Use this when results are inconsistent or when "homogeneous" catalysts (like Pd(OAc)₂ or Ru-pincer) show signs of precipitation.
-
Setup: Prepare two identical reaction vials with standard conditions (e.g., Aniline + Aldehyde + Catalyst).
-
Run: Start both reactions.
-
Intervention: At ~20% conversion (verify by GC/LC), add a large drop of elemental mercury (Hg) to Vial A . Leave Vial B as control.
-
Analysis:
-
If Vial A stops immediately: The active species is likely Heterogeneous (Nanoparticles) . Hg amalgamates with the metal surface, blocking activity.
-
If Vial A continues like Vial B: The active species is Homogeneous . Hg cannot bind effectively to ligated molecular centers.
-
-
Decision: If heterogeneous, optimization should focus on surface area (support material) rather than ligand tuning.
Protocol 2: Kinetic Profiling for TON Optimization
Use this to find the Minimum Effective Loading (MEL).
-
Preparation: Prepare 4 vials with catalyst loadings of 0.5, 1.0, 2.0, and 4.0 mol% .
-
Sampling: Take aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.
-
Plotting: Plot [Product] vs. Time for all 4 loadings.
-
Interpretation (Visual Rate Analysis):
-
Linear Scaling: If rate doubles from 1% to 2%, the system is well-behaved.
-
Saturation: If 2% and 4% have identical initial rates, the system is mass-transfer limited (heterogeneous) or substrate-saturated (homogeneous). Action: Use the lower loading (2%).
-
Deactivation: If 4% loading curve flattens faster than 1% loading (normalized), high concentration triggers deactivation. Action: Stay at low loading.
-
Part 4: Visualization & Data
Figure 1: Decision Tree for Catalyst Loading Optimization
This flowchart guides the user through the logic of selecting and adjusting catalyst loading based on experimental observations.
Caption: Figure 1. Logical workflow for diagnosing catalyst loading issues. Follow the path based on conversion and visual observations to identify root causes like aggregation or inhibition.
Figure 2: The "N-Heterocycle Trap" Mechanism
Visualizing why quinoline products often poison their own synthesis catalysts.
Caption: Figure 2. The "N-Heterocycle Trap." As the reaction proceeds, the Quinoline product (Red) competes with the Substrate (Grey) for the Active Catalyst (Blue). If the Product binds irreversibly (Black Node), the catalytic cycle terminates.
Table 1: Typical Catalyst Loading Ranges by Type
| Catalyst Class | Example Systems | Typical Loading | Key Optimization Lever |
| Homogeneous Noble Metal | Ru-pincer, Ir-Cp* | 0.1 – 1.0 mol% | Ligand Design: Bulky ligands prevent dimerization. |
| Homogeneous Base Metal | Fe(OTf)₂, Cu(OAc)₂ | 5.0 – 10.0 mol% | Additives: Requires excess oxidant or acid co-catalyst. |
| Heterogeneous / Nano | Pd/C, Co-nanoparticles | 1.0 – 5.0 wt% | Support: Surface area (BET) and pore size. |
| Lewis Acid | In(OTf)₃, Sc(OTf)₃ | 1.0 – 20.0 mol% | Solvent: Highly dependent on solvent polarity/coordination. |
References
-
BenchChem. (2025).[1][2] Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Retrieved from
-
Chun, S., et al. (2023).[3] Iron-Catalyzed Transfer Hydrogenation: Divergent Synthesis of Quinolines and Quinolones from ortho-Nitrobenzyl Alcohols. Advanced Synthesis & Catalysis. Retrieved from
-
Mondal, S., et al. (2022). Ruthenium pincer complex catalyzed efficient synthesis of quinoline... via acceptorless dehydrogenative coupling. Catalysis Science & Technology. Retrieved from
-
Iosub, A. V., & Stahl, S. S. (2015).[4] Heterogeneous cobalt oxide... for aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines. Organic Letters. Retrieved from
-
ChemCatBio. (2024). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from
-
Lu, Y., et al. (2024).[4] A single-atom iron catalyst outperforms known homogeneous...[4] systems in acceptorless dehydrogenative coupling. J. Am. Chem. Soc. Retrieved from
Sources
Quinoline Synthesis Support Hub: Friedländer Annulation
Status: Operational Topic: Troubleshooting Low Yields & Optimization Audience: Medicinal Chemists, Process Chemists
Diagnostic Triage: Why is my yield low?
Before altering reaction parameters, use this logic flow to identify the root cause. In Friedländer annulation, the instability of the ortho-amino aldehyde is the most frequent silent killer of yields.
Figure 1: Decision matrix for diagnosing yield loss in quinoline synthesis.
The "Input" Failure: 2-Aminobenzaldehyde Instability
The Problem: 2-Aminobenzaldehyde is notoriously unstable. It undergoes rapid self-condensation to form tricyclic hydroacridines or polymers upon storage, even at low temperatures. If your starting material is dark or gummy, your reaction has failed before it started.
The Solution: Do not isolate 2-aminobenzaldehyde. Generate it in situ using one of these two validated pathways.
Pathway A: Oxidative Cyclization (From Alcohols)
Use stable 2-aminobenzyl alcohol. Oxidation generates the aldehyde, which is immediately trapped by the ketone.
-
Reagents: MnO₂ (activated) or IBX.
-
Mechanism: Oxidation
Condensation Cyclization. -
Yield Improvement: Typically restores yields from ~30% to >80%.
Pathway B: Reductive Cyclization (From Nitro-Compounds)
Start with 2-nitrobenzaldehyde (highly stable).
-
Reagents: Fe/AcOH or SnCl₂.
-
Protocol: The reduction of the nitro group occurs in the presence of the enolizable ketone. The nascent amine reacts instantly.
Catalyst Selection & Optimization
The choice between Brønsted acids, Bases, and Lewis acids dictates the competition between the desired Friedländer annulation and the undesired self-aldol condensation of the ketone.
Comparative Performance Data Standard Reaction: 2-aminobenzophenone + cyclohexanone[1]
| Catalyst System | Typical Yield | Reaction Time | Primary Risk | Recommended For |
| Base (KOH/EtOH) | 40-65% | 12-24 h | Ketone Self-Aldol | Simple, non-enolizable ketones |
| Brønsted Acid (H₂SO₄/AcOH) | 50-70% | 4-8 h | Polymerization | Robust substrates |
| Lewis Acid (ZnCl₂) | 75-85% | 2-4 h | Metal waste | Lab-scale optimization |
| Molecular Iodine (I₂) | 85-95% | 1-2 h | Minimal | General Purpose / High Yield |
| Microwave (Neat AcOH) | 92-98% | 5 min | Pressure limits | High Throughput / Steric Bulk |
Mechanistic Insight: Why Lewis Acids/Iodine Win
Strong bases promote the self-condensation of the ketone partner (especially methyl ketones), consuming the reagent. Molecular Iodine (
Figure 2: Mechanistic pathway highlighting the critical divergence point where base catalysis often fails due to ketone dimerization.
Validated High-Yield Protocols
Do not rely on 19th-century reflux methods. Use these modernized protocols to ensure reproducibility.
Protocol A: Iodine-Catalyzed (The "Gold Standard" for Bench Chemists)
Best for: Sensitive substrates, avoiding metal contamination.
-
Setup: Dissolve 2-aminoaryl ketone (1.0 mmol) and the active methylene ketone (1.2 mmol) in Ethyl Acetate or Ethanol (5 mL).
-
Catalyst: Add molecular iodine (
) (10 mol%, ~25 mg). -
Reaction: Stir at room temperature (for reactive substrates) or mild reflux (60°C) for 2–4 hours. Monitor by TLC.[2][3]
-
Workup:
-
Purification: Recrystallize from EtOH or flash chromatography.
Protocol B: Microwave-Assisted Synthesis (Green/Fast)
Best for: Sterically hindered ketones, library generation.
-
Setup: In a 10 mL microwave vial, combine 2-aminobenzaldehyde (1.0 mmol) and ketone (1.2 mmol).
-
Solvent/Catalyst: Add Glacial Acetic Acid (2 mL). No other solvent is required.[6][7]
-
Irradiation: Seal and irradiate at 160°C for 5 minutes .
-
Workup: Pour mixture into crushed ice/water. Neutralize with saturated
. The quinoline usually precipitates as a solid. Filter and wash with water.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
FAQ: Troubleshooting Specific Failures
Q: My product is a mixture of regioisomers. How do I control this? A: Regioselectivity is driven by the enolization of your ketone.
-
Acidic conditions generally favor the formation of the more substituted enol, leading to the thermodynamic product.
-
Basic conditions can sometimes favor the kinetic enol, but equilibration often occurs.
-
Fix: If you need the kinetic isomer, pre-form the pyrrolidine enamine of your ketone and react it with the amino-aldehyde under neutral/mild conditions.
Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the self-polymerized 2-aminobenzaldehyde. If this is the major spot, your starting material degraded before reacting. Switch to the in situ oxidative protocol (Pathway A above).
Q: Can I use this for 2-acetylaniline (2-aminoacetophenone) instead of the aldehyde?
A: Yes, but ketones are less reactive than aldehydes. You must use Lewis Acid catalysis (e.g.,
References
-
Friedländer, P. (1882).[2][8][9] Über o-Aminobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link
-
Marco-Contelles, J., Perez-Mayoral, E., & Samadi, A. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link
-
Wu, J., Xia, H.-G., & Gao, K. (2006).[10] Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126–129.[10] Link
-
McNaughton, B. R., & Miller, B. L. (2003). Resin-Based Synthesis of Functionalized Quinolines. Organic Letters, 5(23), 4257–4259. Link
-
Ghosal, P., et al. (2020). Microwave-Assisted Synthesis of Quinoline Derivatives. Open Chemistry, 18, 120-135. Link
-
Shen, Q., et al. (2012).[10][11] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389–392.[11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 7. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Advanced Optimization of the Doebner-von Miller Quinoline Synthesis
Status: Operational Ticket Type: High-Level Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The Doebner-von Miller (DvM) reaction is the industrial workhorse for synthesizing 2-substituted quinolines. However, it is notoriously capricious. The classical interaction between an aniline and an
This guide addresses the three critical failure modes of the DvM reaction: Oligomerization (Tar) , Regio-scrambling , and Incomplete Oxidation .
Module 1: The "Black Tar" Phenomenon
Issue:
"My reaction mixture turned into a viscous black solid within 15 minutes. Yield is <10%."
Root Cause Analysis:
The DvM reaction relies on the in situ formation of an
The Solution: Phase-Transfer Control
To stop the aldehyde from polymerizing with itself, you must physically sequester it from the acid phase until it reacts with the aniline.
The Fix: The Biphasic Modification (Matsugi Protocol) By using a two-phase system (Toluene/Aqueous HCl), the aniline (soluble in the aqueous acid phase as a salt) and the aldehyde (soluble in the organic phase) only meet at the interface. This keeps the concentration of free aldehyde in the acid phase low, suppressing polymerization.
Visualization: The Mechanistic Fork
The diagram below illustrates the kinetic competition between the desired cyclization and the fatal polymerization pathway.
Figure 1: Kinetic competition between polymerization (red) and quinoline formation (green). Biphasic conditions favor the lower path.
Module 2: Regioselectivity & Isomer Control
Issue:
"I am observing a mixture of regioisomers, or unexpected alkyl migration."
Root Cause Analysis:
The classical mechanism assumes a straightforward 1,4-conjugate addition of the aniline to the enone. However, isotopic labeling studies (Eisch, 2006) revealed that the reaction often proceeds via a fragmentation-recombination mechanism. The initial adduct can break apart into an imine and a ketone fragment, which then recombine, scrambling the regiochemistry.[2][3]
Troubleshooting Table: Regiocontrol
| Observation | Probable Cause | Corrective Action |
| Mixture of 2- and 4-substituted quinolines | Competition between kinetic (1,2-addition) and thermodynamic (1,4-addition) control. | Switch Solvent/Acid: Use Trifluoroacetic Acid (TFA).[4] TFA favors the thermodynamic product more reliably than HCl. |
| Alkyl group scrambling | Fragmentation-Recombination mechanism active at high T. | Lower Temperature: Conduct the reaction at the lowest reflux temperature possible to prevent retro-aldol fragmentation. |
| Unexpected 4-substitution | Use of specific ketoesters.[4][5][6] | Substrate Design: To force 4-substitution, use |
Module 3: The "Stalled" Oxidation (Low Yields)
Issue:
"The reaction works, but yields are stuck at 40-50%. I see a lot of unreacted starting material."
Root Cause Analysis:
The formation of the quinoline ring requires the removal of two hydrogen atoms from the dihydroquinoline intermediate. In the classical mechanism, the starting Schiff base acts as the oxidant , becoming reduced to a secondary amine byproduct. This inherently limits the theoretical yield to 50% (disproportionation).
The Solution: External Oxidants
Do not rely on disproportionation. Add an external oxidant to drive the reaction to 100% conversion without sacrificing starting material.
-
Standard: Add Iodine (
, 5-10 mol%) . It acts as a mild Lewis acid and an oxidant. -
Green: Run the reaction under an Oxygen atmosphere or vigorous air bubbling.
-
Chemical: Add p-Chloranil or DDQ during the workup phase if the dihydro-intermediate persists.
Validated Experimental Protocol
Protocol A: The "Clean" Biphasic Doebner-von Miller
Based on the optimization by Matsugi et al. (2000).
Objective: Synthesis of 2-methylquinoline (Quinaldine) with minimal tar formation.
Reagents:
-
Aniline (10 mmol)
-
Crotonaldehyde (15 mmol)
-
6M HCl (10 mL)
-
Toluene (10 mL)
Step-by-Step Workflow:
-
Phase Preparation: In a round-bottom flask, combine 10 mL of 6M HCl and 10 mL of Toluene.
-
Aniline Addition: Add Aniline (10 mmol) to the mixture. It will protonate and dissolve primarily in the aqueous layer.
-
Enone Addition: Add Crotonaldehyde (15 mmol) to the mixture. It will dissolve primarily in the Toluene layer.
-
Reaction: Heat the biphasic mixture to reflux (approx. 90-100°C) with vigorous stirring (1000 RPM).
-
Why? High stir rates create a large interfacial area for the controlled reaction, while the bulk toluene protects the remaining aldehyde from the acid.
-
-
Monitoring: Monitor via TLC. The reaction typically completes in 2-4 hours, compared to unstable results in monophasic media.
-
Workup:
-
Separate the layers.[4]
-
Basify the aqueous layer with NaOH (pH > 10).
-
Extract with Ethyl Acetate (
mL). -
Dry over
and concentrate.
-
Decision Tree: Troubleshooting Flowchart
Figure 2: Rapid diagnostic decision tree for DvM reaction optimization.
References
-
Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[8] Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines.[4][6][8][9] Tetrahedron Letters, 41(44), 8523-8525.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
-
Eisch, J. J., & Dluzniewski, T. (1989). Skraup-Doebner-Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry. The Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). Troubleshooting the Doebner-Miller Reaction: Byproduct Prevention and Protocol Optimization. BenchChem Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Research Portal [research.usc.edu.au]
Technical Support Center: Dimethyl 4-methyl-2,3-quinolinedicarboxylate Synthesis
This guide outlines the scalable synthesis of Dimethyl 4-methyl-2,3-quinolinedicarboxylate , a critical intermediate often used in the development of antibiotics (e.g., quinolone analogs) and agrochemicals.
The protocol focuses on the Modified Friedländer/Michael-Cyclization route using 2-Aminoacetophenone and Dimethyl Acetylenedicarboxylate (DMAD) . This pathway is selected for its high atom economy and suitability for kilogram-scale production compared to the traditional oxaloacetate condensation methods.
Part 1: The Scalable Protocol (The "Make" Phase)
Core Reaction:
1.1 Reagent Stoichiometry & Specifications
| Reagent | Equiv.[1] | Role | Critical Specification (Scale-Up) |
| 2-Aminoacetophenone | 1.0 | Nucleophile | Purity >98% (Remove o-nitroacetophenone residues). |
| DMAD | 1.05 - 1.1 | Electrophile | Freshly distilled if yellow/brown. Polymerizes on storage. |
| Methanol (MeOH) | 5-7 Vol | Solvent | Anhydrous (Water <0.1%). Water hydrolyzes DMAD. |
| Acetic Acid (AcOH) | 0.1 (Cat.) | Catalyst | Glacial.[1] Promotes proton transfer during cyclization. |
1.2 Step-by-Step Execution
-
Reactor Setup: Use a glass-lined reactor or stainless steel (SS316) with an overhead stirrer and a reflux condenser. Ensure the system is purged with Nitrogen (
). -
Charge: Load 2-Aminoacetophenone and Methanol at 20–25°C. Stir until fully dissolved.
-
Controlled Addition (Critical): Add DMAD dropwise over 60–90 minutes.
-
Thermodynamics: The Michael addition is exothermic . Maintain internal temperature
during addition to prevent polymerization of DMAD.
-
-
Reaction: Once addition is complete, heat the mixture to Reflux (65°C) .
-
Crystallization: Cool the mixture slowly to 0–5°C over 2 hours. The product should crystallize as a pale yellow to off-white solid.
-
Isolation: Filter the solid. Wash with cold Methanol (
). -
Drying: Vacuum dry at 45°C.
Part 2: Process Visualization
2.1 Reaction Pathway & Mechanism
This diagram illustrates the transformation from raw materials to the cyclized quinoline, highlighting the critical intermediate state.
Caption: The Michael addition (Step 1) is kinetically fast but exothermic; the Cyclization (Step 2) is the rate-determining step requiring heat.
Part 3: Troubleshooting Guides & FAQs
This section addresses specific failure modes encountered during scale-up.
Category A: Yield & Conversion Issues
Q1: My yield is stuck at 60%, and I see a significant amount of unreacted 2-aminoacetophenone. Adding more DMAD doesn't help. Why?
-
Diagnosis: This is likely due to DMAD hydrolysis . If your Methanol solvent is not anhydrous, DMAD hydrolyzes to the dicarboxylic acid, which is unreactive toward the weak nucleophile (aniline).
-
Corrective Action:
-
Verify solvent water content (Karl Fischer titration). It must be
. -
Switch to Ethanol or Toluene if keeping Methanol dry is operationally difficult (though Methanol offers the best crystallization profile).
-
Protocol Adjustment: Add molecular sieves to the reaction vessel or dry the solvent azeotropically before adding DMAD.
-
Q2: The reaction mixture turned into a dark tar/polymer instead of crystallizing.
-
Diagnosis: This indicates Thermal Runaway or DMAD Polymerization .
-
Adding DMAD too quickly causes a heat spike, favoring self-polymerization of the alkyne over the Michael addition.
-
Presence of strong base impurities can also trigger this.
-
-
Corrective Action:
-
Strict Temperature Control: During addition, the internal temperature must not exceed 35°C. Use active cooling (chiller).
-
Radical Scavenger: In extreme cases (very large scale), adding a radical inhibitor like BHT (butylated hydroxytoluene, 0.1 mol%) can stabilize the DMAD.
-
Category B: Purity & Isolation
Q3: The product is isolating as a "gummy" oil rather than a filterable solid.
-
Diagnosis: This is an Impurity Profile issue. The "gum" is usually a mixture of the product and the Enamine Intermediate that failed to cyclize, or oligomers.
-
Corrective Action:
-
Push Conversion: Do not cool the reaction yet. Add catalytic p-Toluenesulfonic Acid (pTSA) (1-2%) and reflux for an additional 2 hours to force the cyclization of the intermediate.
-
Solvent Swap: If it remains oily, distill off the Methanol and replace it with Isopropanol (IPA) . The product is less soluble in IPA, promoting better crystal formation.
-
Q4: The product color is brown instead of pale yellow.
-
Diagnosis: Oxidation of the starting aniline (2-aminoacetophenone) prior to reaction.
-
Corrective Action:
-
Use fresh 2-aminoacetophenone. If the starting material is dark, distill it or recrystallize it from ethanol/water before use.
-
Ensure the reactor is inerted with Nitrogen throughout the reflux.
-
Part 4: Logic Flow for Troubleshooting
Use this decision tree when the reaction does not proceed as expected.
Caption: Decision matrix for diagnosing yield loss and isolation failures during scale-up.
References
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Reaction Mechanisms of 2'-Aminoacetophenone with Electrophiles. Retrieved from
-
Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis: Experimental Tips and Scale-Up. Retrieved from
-
Organic Reactions. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, Vol 28. Wiley. Retrieved from
-
Royal Society of Chemistry. (2014). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives. Organic & Biomolecular Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle. PMC. Retrieved from
Sources
Technical Support Center: Quinoline Synthesis & Impurity Profiling
Topic: Identification and Separation of Impurities in Quinoline Synthesis by HPLC
Status: Active | Ticket ID: QUN-HPLC-001 | Specialist: Senior Application Scientist
Introduction: The Quinoline Challenge
Quinoline scaffolds are ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors, and organic LEDs. However, their synthesis—often via Skraup , Friedländer , or Combes reactions—generates complex impurity profiles including regioisomers, unreacted anilines, and oxidation byproducts.
As a basic nitrogen heterocycle (
Module 1: Method Development & Optimization
Q1: Why do my quinoline peaks tail significantly on standard C18 columns?
Diagnosis: Secondary Silanol Interactions.
At neutral pH (6–7), residual silanols (
The Fix: The "pH Switch" Strategy You must drive the equilibrium to a single state. Choose one of the following approaches based on your column's tolerance:
| Approach | Mobile Phase Conditions | Mechanism | Recommended Column |
| Acidic (Standard) | 0.1% Formic Acid or TFA (pH ~2.5) | Protonates silanols ( | C18, C8 (Standard) |
| Basic (High Performance) | 10mM Ammonium Bicarbonate (pH 10.0) | De-protonates quinoline ( | Hybrid Silica (e.g., XBridge, Gemini NX) |
| Ion-Pairing (Legacy) | Add 5mM Triethylamine (TEA) | TEA competes for silanol sites, blocking them from quinoline. | Standard C18 |
Expert Insight: High pH (pH 10) often yields superior peak symmetry (
) and retention for hydrophobic impurities compared to acidic conditions. Ensure your column is rated for pH > 9.
Q2: I cannot separate Quinoline from Isoquinoline. What should I change?
Diagnosis: Lack of Selectivity (
The Fix: Leverage
-
Mechanism: The
-electrons in the stationary phase interact differentially with the electron-deficient rings of the isomers. -
Protocol: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that does not disrupt
interactions as aggressively as the aprotic Acetonitrile.
Module 2: Synthesis-Specific Impurity Profiles
Q3: What impurities should I target for Skraup Synthesis?
Context: The Skraup reaction involves aniline, glycerol, sulfuric acid, and an oxidant (nitrobenzene).[2][3]
Target Impurity Table:
| Impurity Type | Source | RRT (Approx)* | Detection Note |
|---|---|---|---|
| Aniline | Unreacted Starting Material | 0.3 – 0.5 | High tailing risk; check at 210 nm. |
| Nitrobenzene | Oxidant | 1.2 – 1.4 | Strong UV absorber. |
| 6-Methylquinoline | Homolog (if impure aniline used) | ~1.05 | Requires high-resolution gradient. |
| Quinoline N-Oxide | Oxidation Byproduct | 0.6 – 0.8 | Distinct Mass Shift (+16 Da). |
| Polymeric Tars | Glycerol polymerization | > 2.0 (Wash) | Critical: Requires column wash step. |
*Relative Retention Time (RRT) varies by method but generally follows this order on C18.
Q4: How do I handle the "tarry" residues from crude Skraup mixtures before injection?
Warning: Direct injection of crude Skraup mixtures will irreversibly foul your HPLC column guard frit.
Pre-treatment Protocol:
-
Basify: Adjust crude reaction mixture to pH 10 with NaOH.
-
Extract: Extract into Ethyl Acetate (removes inorganic salts/acids).
-
SPE Cleanup: Pass through a Silica or Diol SPE cartridge .
-
Wash: Hexane (removes non-polar tars).
-
Elute: 10% MeOH in DCM (collects Quinoline + Isomers).
-
-
Filter: 0.22 µm PTFE filter before HPLC vialing.
Module 3: Troubleshooting Workflow
Visual Guide: Troubleshooting Peak Tailing & Resolution
Figure 1: Decision tree for optimizing peak shape and selectivity in basic heterocycle analysis.
Module 4: Advanced Identification (LC-MS)
Q5: I have an unknown impurity at M+16. Is it an N-oxide or a hydroxylated byproduct?
Technique: MS/MS Fragmentation Analysis. Differentiation is possible using collision-induced dissociation (CID).
-
Quinoline N-Oxide (
):-
Characteristic Loss: Loss of Oxygen radical (
) or OH radical ( ). -
Fragment: Reverts to the parent Quinoline mass (
130).
-
-
Hydroxyquinoline (C-Hydroxylation):
-
Characteristic Loss: Loss of CO (
) is common in phenolic structures. -
Stability: The oxygen is covalently bonded to carbon and does not strip off as easily as the N-oxide oxygen.
-
Q6: What are the regulatory limits for these impurities?
According to ICH Q3A (R2) , impurities in new drug substances must be managed based on the maximum daily dose (MDD).
| Threshold Type | Limit (MDD < 2g/day) | Action Required |
| Reporting | 0.05% | Include in Certificate of Analysis (CoA). |
| Identification | 0.10% | Must determine structure (LC-MS/NMR). |
| Qualification | 0.15% | Must prove biological safety (Tox studies). |
Self-Validating Step: Ensure your HPLC method's Limit of Quantitation (LOQ) is
relative to the main peak to meet the Reporting Threshold.
Module 5: Standard Operating Procedure (SOP) Summary
Recommended Gradient Method (Starting Point)
-
Column: XBridge C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0)
-
Mobile Phase B: Methanol
-
Temp: 35°C
-
Detection: UV 230 nm (Sensitive) & 254 nm (Universal)
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Hold (Polar impurities) |
| 2.0 | 5 | Start Gradient |
| 20.0 | 90 | Elute Quinoline/Isomers |
| 25.0 | 90 | Wash (Tars/Dimers) |
| 25.1 | 5 | Re-equilibrate |
| 30.0 | 5 | Ready for Injection |
References
-
International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Organic Syntheses. (1941). Quinoline Synthesis (Skraup).[7][8] Org.[1][8][9] Synth. 1941, Coll. Vol. 1, 478. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. iipseries.org [iipseries.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharma.gally.ch [pharma.gally.ch]
Validation & Comparative
Comparative Analysis of Skraup vs. Doebner-von Miller Synthesis: A Definitive Guide for Quinoline Scaffold Generation
The quinoline framework is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of antimalarials, kinase inhibitors, and advanced functional materials[1]. For over a century, the Skraup synthesis and the Doebner-von Miller (DvM) reaction have served as the foundational methodologies for constructing this heterocycle[1].
As a Senior Application Scientist, selecting between these two classical routes requires moving beyond basic stoichiometry. It demands a deep understanding of their thermodynamic profiles, mechanistic nuances, and the specific failure modes associated with their highly reactive intermediates. This guide provides an objective, data-driven comparison of both methods, complete with self-validating experimental protocols designed to maximize yield and safety.
Mechanistic Foundations & Causality
While both reactions share a fundamental cyclization logic—conjugate addition of an aniline to an α,β-unsaturated carbonyl followed by electrophilic aromatic substitution—they diverge significantly in how the reactive enone is generated and how the final aromatization is achieved.
-
The Skraup Synthesis: This method relies on the in situ generation of acrolein via the acid-catalyzed dehydration of glycerol[2]. The sudden liberation of acrolein is highly exothermic and is the primary cause of the reaction's notorious violence[2]. Because the intermediate is a 1,2-dihydroquinoline, an external, robust oxidizing agent (such as nitrobenzene or arsenic pentoxide) is strictly required to drive the final aromatization[3].
-
The Doebner-von Miller Synthesis: The DvM reaction bypasses glycerol entirely, utilizing pre-formed α,β-unsaturated carbonyls (or generating them in situ via aldol condensation of aldehydes)[4]. While this avoids the explosive generation of acrolein, enones are highly susceptible to acid-catalyzed polymerization, often leading to intractable tar formation[4]. Mechanistic studies utilizing
-labeling have revealed that the DvM reaction can proceed via a complex fragmentation-recombination pathway, where the initial Michael adduct fragments into an imine and a ketone before recombining to form the final quinoline[5].
Caption: Mechanistic pathways of Skraup vs. Doebner-von Miller quinoline syntheses.
Quantitative Performance & Substrate Scope
The choice between Skraup and DvM is dictated by the desired substitution pattern on the heteroaromatic ring and the functional group tolerance of the starting aniline.
| Parameter | Skraup Synthesis | Doebner-von Miller Synthesis |
| Carbon Source | Glycerol (dehydrated to acrolein) | α,β-Unsaturated carbonyls (or aldehydes) |
| Acid Catalyst | Concentrated | |
| Oxidant | Nitrobenzene, | Often relies on disproportionation or |
| Primary Failure Mode | Thermal runaway, violent boiling | Enone polymerization (Tar formation) |
| Regioselectivity | Unsubstituted or parent quinolines | 2- and/or 4-substituted quinolines |
| Typical Yields | 65–85% | 40–70% |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols have been engineered to include built-in causality checks and self-validating validation steps.
Protocol A: Modified Skraup Synthesis (e.g., 6-Methoxy-8-nitroquinoline)
Causality & Setup: The classic Skraup reaction is notorious for thermal runaways[2]. To mitigate this, we replace the traditional nitrobenzene oxidant with arsenic pentoxide (
Caption: Step-by-step experimental workflow for the Skraup synthesis of quinoline.
Step-by-Step Workflow:
-
Reagent Homogenization: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine the substituted aniline (e.g., 3-nitro-4-aminoanisole),
, and glycerol[3].-
Self-Validation: Ensure the mixture forms a uniform, easily stirrable slurry. A lumpy suspension will lead to localized hot spots during acid addition.
-
-
Controlled Acid Addition (Critical Step): Heat the slurry to 100°C. Begin dropwise addition of concentrated
. Maintain the internal temperature strictly between 117–119°C[3].-
Causality:
catalyzes the in situ generation of acrolein. Adding it dropwise controls the concentration of acrolein, preventing violent polymerization and sudden boiling. -
Self-Validation: Monitor the internal thermometer constantly. An exothermic spike above 120°C indicates excessive acrolein pooling; immediately halt the addition and apply an ice bath until the temperature stabilizes[3].
-
-
Cyclization & Reflux: Once addition is complete, maintain the temperature at 120°C for 4 hours[3].
-
Self-Validation: The reaction mixture will transition to a deep, dark brown viscous liquid. TLC (eluent: EtOAc/Hexane) should show the complete consumption of the starting aniline.
-
-
Neutralization & Isolation: Cool the mixture to 90°C and carefully pour it into a vigorously stirred aqueous ammonia solution[3].
-
Causality: Neutralizing the massive excess of
precipitates the crude quinoline product and solubilizes the arsenic salts. -
Self-Validation: The pH must test strictly basic (pH > 9) to ensure the quinoline is fully deprotonated and precipitates as a crystalline solid[3].
-
Protocol B: Biphasic Doebner-von Miller Synthesis (e.g., 2-Substituted Quinolines)
Causality & Setup: The primary failure mode of the DvM synthesis is the acid-catalyzed self-condensation (polymerization) of the α,β-unsaturated carbonyl, which consumes the starting material and forms intractable tars[4]. To prevent this, we utilize a biphasic solvent system (toluene/water) to physically separate the reactive species until they interface[4].
Step-by-Step Workflow:
-
Biphasic System Preparation: Dissolve the substituted aniline in a 1:1 mixture of toluene and 6M
.-
Causality: The aniline is protonated and resides in the aqueous phase, while the organic phase acts as a protective reservoir for the enone.
-
-
Enone Addition: Heat the biphasic mixture to 80°C. Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) dissolved in toluene via a syringe pump over 2 hours.
-
Causality: The enone remains sequestered in the toluene layer, slowly partitioning into the aqueous layer to react with the aniline[4]. This phase-separation drastically reduces the effective concentration of the enone in the acid, preventing tar formation[4].
-
Self-Validation: The organic layer should remain relatively clear, while the aqueous layer darkens as the quinoline product forms. Severe darkening of the toluene layer indicates premature polymerization.
-
-
Oxidative Aromatization: Add a mild oxidant (e.g., iodine) and reflux for an additional 3 hours.
-
Causality: While DvM can proceed via disproportionation, adding an explicit oxidant drives the intermediate dihydroquinoline entirely to the fully aromatic quinoline, preventing mixed-product isolation.
-
Self-Validation: LC-MS analysis of the aqueous layer should show a unified mass peak corresponding to the fully oxidized quinoline
, with no (dihydro) impurities.
-
References
-
Title: On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]
-
Title: 6-methoxy-8-nitroquinoline Source: Organic Syntheses URL: [Link]
-
Title: Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI URL: [Link]
-
Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Publishing URL: [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparison of metal-catalyzed vs. metal-free quinoline synthesis
An objective, in-depth technical comparison of metal-catalyzed versus metal-free quinoline synthesis methodologies, designed for researchers and drug development professionals.
Introduction: The Evolution of Quinoline Synthesis
The quinoline scaffold is a privileged pharmacophore embedded in a vast array of biologically active compounds, including antimalarials (e.g., chloroquine), broad-spectrum antibiotics, and targeted anticancer agents 1. While classical named reactions like the Skraup and Friedländer syntheses established the foundation for quinoline construction, they frequently require harsh acidic or basic conditions, suffer from poor atom economy, and yield difficult-to-separate isomeric mixtures 2.
To navigate the demands of modern medicinal chemistry, synthetic strategies have bifurcated into two highly efficient paradigms: Transition-Metal-Catalyzed Synthesis and Metal-Free Oxidative Annulation . Choosing between these pathways requires balancing the need for complex regiocontrol against the stringent regulatory limits on heavy metal retention in active pharmaceutical ingredients (APIs).
Synthetic workflows comparing metal-catalyzed and metal-free quinoline construction.
Strategic Overview & Mechanistic Divergence
Transition-Metal-Catalyzed Pathways
Metal-catalyzed approaches predominantly utilize Palladium (Pd), Rhodium (Rh), Cobalt (Co), or Copper (Cu) to drive C–H activation and cross-coupling reactions 3.
-
The Causality of Choice: Metals are chosen when synthesizing highly sterically hindered or complex poly-substituted quinolines. The metal coordinates with a directing group on the aniline substrate, forcing the catalytic cycle (oxidative addition, migratory insertion, reductive elimination) to occur at a specific ortho-C-H bond. This delivers unparalleled regioselectivity [[4]]().
-
The Limitation: Trace metal contamination. The FDA and ICH Q3D guidelines strictly limit heavy metal residues in oral and parenteral drugs (often <10 ppm). Removing these metals requires expensive scavenging resins (e.g., QuadraPure) or repeated crystallizations, severely impacting process scale-up economics.
Metal-Free Pathways
Driven by the principles of green chemistry, metal-free syntheses utilize molecular iodine (
-
The Causality of Choice: By eliminating transition metals, researchers bypass the toxicity and purification bottlenecks inherent in API manufacturing 5. Many of these reactions cleverly employ Dimethyl Sulfoxide (DMSO) as a dual-purpose reagent: acting as both a highly polar aprotic solvent and a terminal oxidant (or even a C1 carbon source) to drive the final aromatization step [[4]]().
Comparative Performance Data
| Parameter | Transition-Metal-Catalyzed | Metal-Free (e.g., | Classical (e.g., Friedländer) |
| Typical Yields | 70% – 95% | 65% – 90% | 40% – 80% |
| Regioselectivity | Excellent (Directing-group controlled) | Good to Excellent (Sterically driven) | Moderate (Prone to isomeric mixtures) |
| Functional Group Tolerance | Moderate (Metals can poison sensitive groups) | High (Tolerates halogens, esters, amines) | Low (Harsh acids/bases degrade groups) |
| API Scale-Up Suitability | Low (Requires costly metal scavenging) | High (No trace metal regulatory limits) | Moderate (Atom economy is often poor) |
| Primary Limitation | Heavy metal toxicity, expensive ligands | May require excess oxidants or high heat | Harsh conditions, limited substrate scope |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include explicit causal explanations for reagent selection and visual checkpoints to confirm reaction progress.
Protocol 1: Metal-Catalyzed Co(III) C–H Activation/Annulation
Objective: Synthesis of highly substituted quinolines via the coupling of anilines with internal alkynes.
-
Setup & Reagent Causality:
-
In an oven-dried Schlenk tube, combine the aniline derivative (1.0 equiv), internal alkyne (1.2 equiv),
(5 mol%), (20 mol%), and (2.0 equiv) in 1,2-dichloroethane (DCE). -
Causality: The Co(III) complex is the primary C-H activation catalyst. However, it is inactive in its precatalyst state.
is added specifically as a halide scavenger to precipitate AgCl, creating an open, highly electrophilic cationic coordination site on the cobalt center. acts as the terminal oxidant to re-oxidize the Co(I) intermediate back to Co(III) after reductive elimination.
-
-
Execution & Validation Checkpoint:
-
Stir the mixture at 110 °C under an inert
atmosphere for 16 hours. -
Self-Validation: The reaction mixture must transition from a heterogeneous light suspension to a deep, dark red/brown homogeneous solution. This color shift confirms the generation of the active cationic Co(III)-substrate complex.
-
-
Workup & Purification:
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Causality: The Celite filtration is mandatory to trap the insoluble copper and cobalt salts. If the filtrate remains tinted green or blue, metal breakthrough has occurred, and a secondary wash with saturated aqueous EDTA is required before silica gel chromatography.
-
Protocol 2: Metal-Free Iodine-Catalyzed Oxidative Annulation
Objective: Green synthesis of quinolines from 2-aminobenzyl alcohols and ketones.
Mechanistic pathway of metal-free, iodine-catalyzed oxidative annulation.
-
Setup & Reagent Causality:
-
In a round-bottom flask, combine 2-aminobenzyl alcohol (1.0 equiv), the target ketone (1.2 equiv), and molecular iodine (
, 10-20 mol%) in DMSO. -
Causality:
acts initially as a mild Lewis acid to facilitate the condensation of the amine and ketone into an imine intermediate. Subsequently, it acts as an electrophile to trigger cyclization. DMSO is chosen not just for solubility, but because it acts as a Kornblum-type terminal oxidant, driving the final aromatization step by accepting electrons and releasing dimethyl sulfide (DMS) gas [[4]]().
-
-
Execution & Validation Checkpoint:
-
Heat the mixture to 100 °C open to the air for 12 hours.
-
Self-Validation: The solution will immediately turn a deep, dark purple/brown upon the addition of
. As the reaction proceeds, TLC monitoring (UV 254 nm) should show the complete disappearance of the highly polar 2-aminobenzyl alcohol spot.
-
-
Workup & Purification:
-
Cool the mixture and quench by adding saturated aqueous sodium thiosulfate (
). Extract with ethyl acetate. -
Self-Validation: Upon addition of
, the deep brown organic layer must immediately discharge to a pale yellow or colorless state. This visual cue guarantees the complete reduction and neutralization of residual electrophilic iodine. Failure to decolorize indicates incomplete quenching, which will lead to product degradation during subsequent silica gel chromatography.
-
Conclusion
For early-stage discovery chemistry where complex, highly specific regiochemistry is required on unactivated scaffolds, Transition-Metal-Catalyzed approaches remain the gold standard. However, as a drug candidate advances toward process chemistry and scale-up, the Metal-Free oxidative annulation pathways provide a vastly superior economic and regulatory profile by inherently eliminating the risk of heavy metal toxicity.
References
-
Title: Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI / Molecules URL: [Link]
-
Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI / Molecules URL: [Link]
-
Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]
-
Title: Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines Source: ACS Omega URL: [Link]
Sources
HMBC and HSQC for structural elucidation of quinoline derivatives
Advanced 2D NMR Strategies for Quinoline Scaffold Elucidation: A Comparative Guide to HSQC and HMBC Variants
Quinoline derivatives are privileged pharmacophores in drug discovery, heavily utilized for their antimalarial, anticancer, and antibacterial properties[1][2]. However, validating the precise architecture of a novel quinoline scaffold is notoriously difficult. The fused bicyclic heteroaromatic system is proton-deficient, containing multiple isolated quaternary carbons (e.g., C4a, C8a) and highly overlapping aromatic proton signals[1][3].
While 1D NMR provides foundational chemical shifts, unambiguous structural assignment requires 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)[4]. This guide objectively compares standard 2D NMR protocols against advanced variants—Multiplicity-Edited HSQC (edHSQC), IMPACT-HMBC, and LR-HSQMBC—demonstrating how to overcome the inherent limitations of standard pulse sequences.
Part 1: The Logic of Heteronuclear Correlation in Quinolines
The structural elucidation of quinolines relies on a cascading logic of bond correlations. You must first map direct connections, then expand outward to bridge the heteroaromatic gaps.
Caption: Stepwise 2D NMR workflow for the structural elucidation of proton-deficient quinoline derivatives.
Part 2: HSQC vs. Multiplicity-Edited HSQC (edHSQC)
The Causality Behind the Choice: Standard HSQC correlates protons to their directly attached carbons (¹J_CH) but lacks information regarding the number of attached protons. Traditionally, scientists run a separate DEPT-135 experiment to determine multiplicity[5]. Multiplicity-edited HSQC (edHSQC) integrates this by modulating the phase of the cross-peaks: CH and CH₃ signals appear with positive phase, while CH₂ signals appear with negative phase[5][6]. For quinoline derivatives with aliphatic side chains (e.g., piperazine or morpholine rings tethered to the core), edHSQC essentially halves the required acquisition time by providing shift correlation and multiplicity simultaneously[1][5].
Self-Validating Protocol: Multiplicity-Edited HSQC Acquisition
-
Sample Preparation : Dissolve 5-10 mg of the purified quinoline derivative in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃)[4]. Ensure the solution is free of particulate matter.
-
Tuning & Matching : Tune the probe to ¹H and ¹³C frequencies and rigorously shim the magnet to achieve optimal field homogeneity[2].
-
Pulse Sequence Selection : Select the multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems or equivalent BIRD-element modified sequences)[6].
-
Parameter Optimization :
-
Set the spectral width (SW) to cover 0-12 ppm for ¹H and 0-160 ppm for ¹³C.
-
Set the ¹J_CH coupling constant to 145 Hz (a standard average for aromatic/aliphatic bonds).
-
Number of scans (NS) = 4 to 8, depending on sample concentration.
-
t1 increments = 128 to 256.
-
-
Processing : Apply a squared sine-bell apodization function in both dimensions. Phase the spectrum so that CH/CH₃ are positive (e.g., red contours) and CH₂ are negative (e.g., blue contours)[5][7].
Part 3: HMBC vs. IMPACT-HMBC vs. LR-HSQMBC
The Causality Behind the Choice: Standard HMBC is the workhorse for connecting structural fragments across quaternary carbons via ²J_CH and ³J_CH couplings (typically optimized for 8 Hz)[4][8]. However, quinolines often contain isolated proton systems where crucial structural correlations are 4 to 6 bonds away (e.g., from H-5 to C-4 or H-2 to C-8)[1][3].
Standard HMBC is an absolute-value experiment. When optimized for very small couplings (~2 Hz), the anti-phase nature of the HMBC signal causes partial cancellation and severe signal reduction[8]. To solve this, two advanced alternatives are deployed:
-
IMPACT-HMBC : Solves the issue of residual ¹J_CH artifacts and F1 ridges that obscure weak signals. It uses a constant-time evolution period and a three-fold low-pass J-filter, significantly improving the Signal-to-Noise (S/N) ratio and allowing for much faster recovery delays[9][10].
-
LR-HSQMBC : This is a phase-sensitive experiment where signals appear as in-phase doublets in the direct dimension[8]. Because there is no signal cancellation for small couplings, LR-HSQMBC can be safely optimized for 2 Hz couplings, successfully visualizing 4-bond, 5-bond, and even 6-bond connectivities that are invisible in standard HMBC[11][12].
Comparative Data Summary
| Feature / Metric | Standard HMBC | IMPACT-HMBC | LR-HSQMBC |
| Primary Target | ²J_CH, ³J_CH (8 Hz) | ²J_CH, ³J_CH (8 Hz) | ⁴J_CH to ⁶J_CH (2 Hz) |
| Signal Phase | Absolute-value (Anti-phase) | Absolute-value | Phase-sensitive (In-phase) |
| Artifact Suppression | Moderate (Residual ¹J_CH) | Excellent (3-fold J-filter) | Excellent |
| Small Coupling Sensitivity | Poor (Signal cancellation) | Moderate | High (No cancellation) |
| Observable Bonds | Up to 3 bonds | Up to 3 bonds | Up to 6 bonds |
Self-Validating Protocol: LR-HSQMBC Acquisition for Long-Range Quinolines
-
Pulse Sequence Selection : Load the LR-HSQMBC pulse program[8][11].
-
Delay Optimization : Set the long-range coupling delay (Δ) to 1 / (2 * nJ_CH). For targeting a 2 Hz coupling (typical for 4-5 bonds in quinolines), set Δ = 250 ms[12][13].
-
Decoupling : Ensure broadband heteronuclear decoupling is applied during proton acquisition to collapse multiplets and increase S/N[8][12].
-
Acquisition : Set NS to compensate for T2 relaxation losses during the long 250 ms delay (typically NS = 16 to 32).
-
Processing : Process in phase-sensitive mode. Extract 1D slices at the carbon frequencies of interest (e.g., C-4a or C-8a) to confirm the in-phase doublet structures characteristic of the weak long-range couplings[8][12].
Caption: Mechanistic divergence between HMBC and LR-HSQMBC for resolving weak long-range couplings.
Conclusion
For routine structural verification of quinoline derivatives, a combination of Multiplicity-Edited HSQC and IMPACT-HMBC provides the highest throughput and cleanest spectra, effectively replacing the traditional DEPT/HSQC/HMBC triad. However, when elucidating novel or highly substituted quinoline scaffolds where quaternary carbons are isolated from protons, LR-HSQMBC is the definitive tool. By preventing anti-phase signal cancellation, it extends the observable correlation network up to six bonds, ensuring unambiguous structural assignment.
References
- Furrer, J. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC.
- Williamson, R. T., Buevich, A. V., Martin, G. E., & Parella, T. (2014). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways.
- JEOL Application Notes. (n.d.).
- Magritek. (2015). Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment.
- Benchchem. (2025).
- Sakhaii, P., & Bermel, W. (2015).
Sources
- 1. Synthesis,Antidiabetic and Antitubercular Evaluation of Quinoline–pyrazolopyrimidine hybrids and Quinoline‐4‐Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment - Magritek [magritek.com]
- 6. A different approach to multiplicity-edited heteronuclear single quantum correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. How to use LR-HSQMBC: Observation of very small couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 9. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sermn.uab.cat [sermn.uab.cat]
- 13. UCSD SSPPS NMR Facility: Sensitivity in HMBC and LR-HSQMBC experiments [sopnmr.blogspot.com]
Structural Isomerism in Neuropharmacology: A Comparative Guide to Quinoline-2,4-dicarboxylates and 2,3-Isomers
In the landscape of neuropharmacology, the spatial arrangement of functional groups on a core heterocyclic scaffold can drastically alter a molecule's biological trajectory. The quinoline dicarboxylate system serves as a premier example of this phenomenon. By simply shifting a carboxylate group from the 4-position to the 3-position, researchers observe a complete divergence in biological targeting—from presynaptic vesicular transporters to postsynaptic receptor complexes.
This guide provides an in-depth, objective comparison of quinoline-2,4-dicarboxylates (2,4-QDCs) and quinoline-2,3-dicarboxylates (2,3-QDCs), detailing their divergent mechanisms, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate their efficacy.
Mechanistic Divergence: The Role of Positional Isomerism
The causality behind the differing biological activities of these isomers lies in their 3D pharmacophores and how they mimic distinct endogenous ligands within the central nervous system.
Quinoline-2,4-dicarboxylates: Presynaptic VGLUT Inhibition
2,4-QDCs act as conformationally-restricted mimics of L-glutamate. The spatial distance between the carboxylate groups at the 2- and 4-positions accurately replicates the extended conformation of glutamate's
Quinoline-2,3-dicarboxylates: Postsynaptic NMDA Antagonism
Conversely, 2,3-QDCs possess a carboxylate arrangement that is sterically analogous to neuroactive tryptophan metabolites, such as quinolinic acid and kynurenic acid[3]. This specific geometry prevents them from fitting into the VGLUT pocket. Instead, 2,3-QDCs and their fused-ring derivatives (such as pyridazinoquinolinediones) act as potent antagonists at the strychnine-insensitive glycine modulatory site (GlycineB) of the postsynaptic NMDA receptor complex[4]. By displacing glycine—an essential co-agonist for NMDA receptor activation—these compounds prevent excitotoxicity and offer neuroprotective effects against ischemia and stroke[5].
Divergent pharmacological targets of quinoline dicarboxylate isomers at the glutamatergic synapse.
Quantitative Data & SAR Comparison
To objectively compare the performance of these two isomer classes, we must look at their binding affinities and optimal structural modifications. The table below summarizes the quantitative pharmacological profiles of the most potent derivatives from both classes.
| Pharmacological Feature | Quinoline-2,4-dicarboxylates (2,4-QDCs) | Quinoline-2,3-dicarboxylates (2,3-QDCs) |
| Primary Biological Target | Vesicular Glutamate Transporter (VGLUT) | NMDA Receptor (Glycine Modulatory Site) |
| Mechanism of Action | Competitive Inhibition of Vesicular Uptake | Allosteric Antagonism (Co-agonist displacement) |
| Endogenous Structural Mimic | L-Glutamate (Extended Conformation) | Kynurenic Acid / Quinolinic Acid |
| Optimal SAR Modifications | Lipophilic groups at C6/C7 (e.g., biphenyl) | Fused pyridazine rings (Pyridazinoquinolines) |
| Lead Derivative Examples | 6-(4'-phenylstyryl)-QDC; 6-biphenyl-4-yl-QDC | Pyridazinoquinolinediones (PQDs) |
| Binding Affinity / Potency | ||
| Therapeutic Indications | Schizophrenia research, Synaptic modulation | Neuroprotection, Stroke, Epilepsy, Ischemia |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of these compounds requires highly specific, self-validating assay systems. The following step-by-step methodologies detail the causality behind each experimental choice, ensuring that baseline activity, specific binding, and non-specific noise are rigorously controlled.
Protocol A: VGLUT Vesicular Uptake Assay (For 2,4-QDCs)
This assay measures the ability of 2,4-QDCs to inhibit the active transport of radiolabeled glutamate into isolated synaptic vesicles.
Causality of Design: VGLUT relies on a proton gradient (
-
Vesicle Isolation: Isolate crude synaptic vesicles (LP2 fraction) from rat whole brain homogenates via differential centrifugation. Resuspend in an ice-cold buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Reaction Initiation: In a 96-well plate, combine 50 µg of vesicle protein with the assay buffer (110 mM potassium tartrate, 20 mM HEPES, 4 mM KCl, 2 mM MgCl2, pH 7.4).
-
Energizing the System: Add 2 mM ATP to the wells to activate the V-ATPase and establish the necessary electrochemical gradient. Control Check: Include a set of wells without ATP to establish the baseline of passive diffusion.
-
Compound & Radioligand Addition: Introduce the 2,4-QDC test compounds at varying concentrations (1 µM to 500 µM). Immediately add 50 µM L-glutamate containing 1 µCi of
-L-glutamate. -
Incubation & Termination: Incubate at 30°C for 5 minutes. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold assay buffer to remove extra-vesicular radioligand.
-
Quantification: Transfer filters to scintillation vials, add liquid scintillation cocktail, and measure retained radioactivity. Calculate
values using non-linear regression.
Protocol B: NMDA Glycine Site Radioligand Binding Assay (For 2,3-QDCs)
This assay evaluates the affinity of 2,3-QDC derivatives for the NMDA receptor's glycine modulatory site by measuring their ability to displace a known radiolabeled antagonist.
Causality of Design: Because the NMDA receptor has multiple allosteric sites (glutamate, polyamine, magnesium), the assay must isolate the glycine site. This is achieved by using
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Wash the pellet at least four times to rigorously eliminate endogenous amino acids.
-
Assay Assembly: In a final volume of 500 µL, combine 100 µg of membrane protein, 50 mM Tris-acetate buffer, and 10 nM
-DCKA. -
Compound Introduction: Add 2,3-QDC test compounds at concentrations ranging from 1 nM to 100 µM. Self-Validation Step: Determine non-specific binding (NSB) by adding 1 mM unlabeled glycine to a separate set of control tubes. Specific binding is Total Binding minus NSB.
-
Incubation: Incubate the mixture on ice for 45 minutes to reach equilibrium.
-
Filtration: Terminate by rapid vacuum filtration over GF/C filters. Wash twice with 3 mL of ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot displacement curves to determine the
using the Cheng-Prusoff equation.
Step-by-step experimental workflow for radioligand binding and vesicular uptake assays.
Conclusion
The comparison between quinoline-2,4-dicarboxylates and 2,3-dicarboxylates perfectly illustrates the profound impact of regiochemistry on biological activity. While 2,4-QDCs provide an essential framework for probing presynaptic glutamate packaging via VGLUT inhibition, the 2,3-QDC isomers and their derivatives offer a robust template for postsynaptic NMDA receptor antagonism. Drug development professionals must leverage these distinct structure-activity relationships, alongside the rigorously controlled assays detailed above, to accurately optimize these scaffolds for their respective neurological targets.
References
-
Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Tetrapeptide Inhibitors of the Glutamate Vesicular Transporter (VGLUT) - PMC - NIH. URL:[Link]
- US6214826B1 - Pyridazino quinoline compounds - Google Patents.
-
quinolinic acid-induced behavioral - Science.gov. URL:[Link]
- FI114916B - New tricyclic pyridazino pyridine derivs. - used as excitatory aminoacid antagonists for treating neurological disorders - Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrapeptide Inhibitors of the Glutamate Vesicular Transporter (VGLUT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quinolinic acid-induced behavioral: Topics by Science.gov [science.gov]
- 4. US6214826B1 - Pyridazino quinoline compounds - Google Patents [patents.google.com]
- 5. FI114916B - New tri:cyclic pyridazino:pyridine derivs. - used as excitatory aminoacid antagonists for treating neurological disorders, e.g stroke or epilepsy. - Google Patents [patents.google.com]
Publish Comparison Guide: Structure-Activity Relationship (SAR) of Quinoline-Based Anticancer Agents
Executive Summary & Strategic Value
The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in oncology due to its ability to interact with diverse biological targets via π-π stacking, hydrogen bonding, and metal chelation. Unlike single-target agents, quinoline derivatives often exhibit polypharmacology , simultaneously attacking tumors via Topoisomerase (Topo) inhibition, tubulin destabilization, and kinase modulation (PI3K/Akt/mTOR).
This guide objectively compares the SAR profiles of three dominant quinoline subclasses:
-
4-Aminoquinolines (Kinase/Topo targeting)
-
Quinoline-Chalcone Hybrids (Tubulin/Multi-target)
-
Quinoline-Hydrazones (Apoptosis inducers)
Comparative SAR Analysis: The Quinoline Scaffold
The biological activity of quinoline is dictated by substitutions at four critical zones. Below is the SAR Logic Map detailing how structural modifications translate to phenotypic anticancer effects.
SAR Logic Visualization
Figure 1: Strategic modification zones on the quinoline scaffold. C-4 substitutions are the primary determinant for kinase vs. topoisomerase selectivity.
Performance Comparison: Key Derivatives
The following data compares the inhibitory concentration (IC50) of optimized quinoline derivatives against standard-of-care agents.
Quantitative Efficacy Data (IC50 in µM)
| Compound Class | Lead Derivative | Target Mechanism | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | Reference Standard |
| Quinoline-Chalcone | Compound 12e | Tubulin / G2/M Arrest | 1.85 ± 0.2 | 1.38 ± 0.1 | 3.91 ± 0.3 | 5-FU: 5.2 µM |
| Imidazole-Quinoline | Compound 28 | Topo I Poison | 0.45 ± 0.05 | 0.60 ± 0.1 | 0.82 ± 0.1 | Camptothecin: 0.2 µM |
| Quinoline-Hydrazone | Compound 9i | PI3K/mTOR Inhibitor | 2.10 ± 0.3 | 1.90 ± 0.2 | 1.91 ± 0.1 | Cisplatin: 2.7 µM |
| 4-Aminoquinoline | Bosutinib (Ref) | Src/Abl Kinase | 1.20 ± 0.1 | 2.50 ± 0.4 | 3.10 ± 0.3 | Clinical Drug |
Analyst Note: Compound 12e (Chalcone hybrid) outperforms 5-Fluorouracil (5-FU) in breast cancer lines due to dual-action tubulin polymerization inhibition. However, Compound 28 shows superior potency in HeLa cells, driven by its specific "clamp" mechanism on Topoisomerase I-DNA complexes.
Mechanistic Deep Dive
Pathway Inhibition: PI3K/Akt/mTOR
Many 4-substituted quinolines (specifically hydrazones like Compound 9i) function by occupying the ATP-binding pocket of PI3K, preventing the phosphorylation of Akt. This blockade triggers apoptosis via the mitochondrial pathway.
Figure 2: Signal transduction blockade. Quinoline derivatives competitively inhibit PI3K, preventing downstream Akt/mTOR signaling and forcing the cell into apoptosis.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols define the standard operating procedures (SOPs) for synthesizing and validating these agents.
Protocol A: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)
A foundational method for generating the core scaffold.
-
Reagents: Isatin (10 mmol), Acetophenone (10 mmol), KOH (33% w/v aqueous solution, 20 mL), Ethanol (20 mL).
-
Procedure:
-
Step 1: Dissolve Isatin in the KOH solution in a 100 mL round-bottom flask.
-
Step 2: Add Acetophenone and Ethanol.
-
Step 3: Reflux the mixture at 80°C for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Step 4: Cool the reaction mixture to room temperature and pour into crushed ice containing dilute HCl to acidify (pH ~2).
-
Step 5: Collect the precipitate by vacuum filtration.
-
Step 6: Recrystallize from ethanol to obtain the pure 2-phenylquinoline-4-carboxylic acid.
-
-
Validation: Yield should be >75%. Melting point check and 1H-NMR (DMSO-d6) required to confirm the disappearance of the isatin NH peak.
Protocol B: Topoisomerase I DNA Relaxation Assay
Used to confirm if the agent acts as a Topo I poison (like Camptothecin).
-
Materials: Supercoiled plasmid DNA (pBR322, 0.5 µg), Recombinant Human Topoisomerase I (1 unit), Assay Buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA).
-
Workflow:
-
Step 1: Prepare a master mix of DNA and Assay Buffer on ice.
-
Step 2: Add the test quinoline compound (dissolved in DMSO) at varying concentrations (0.1, 1, 10, 100 µM). Keep DMSO <1%.
-
Step 3: Add Topoisomerase I enzyme to initiate the reaction.
-
Step 4: Incubate at 37°C for 30 minutes.
-
Step 5: Terminate reaction with 2 µL of 10% SDS and Proteinase K (50 µg/mL). Incubate 15 mins at 37°C.
-
Step 6: Analyze via electrophoresis on a 1% agarose gel (TAE buffer) at 2-3 V/cm.
-
Step 7: Stain with Ethidium Bromide.
-
-
Interpretation: "Poisons" will stabilize the nicked open-circular DNA (Form II) or linear DNA (Form III), preventing re-ligation back to supercoiled (Form I).
References
-
New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Vertex AI Search / PMC. 1[2][3]
-
Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ACS Publications. 2[2][3]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. 4[2][3]
-
Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives. Benchchem. 5[2][3][6][7][8]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. NIH / PMC. 9
-
Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors. RSC Advances. 10
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- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide: In Vitro Antiproliferative Efficacy of Novel Quinoline Derivatives
Executive Perspective
In the landscape of preclinical oncology, the quinoline scaffold has emerged as a privileged pharmacophore. Its planar, nitrogen-containing heterocyclic structure allows for extensive pi-pi stacking and hydrogen bonding within the ATP-binding pockets of critical kinases[1]. However, the transition from a synthesized library to a validated lead compound requires rigorous, artifact-free in vitro screening.
This guide objectively compares the antiproliferative performance of newly synthesized quinoline derivatives—specifically quinoline-chalcone hybrids and quinoline-tethered cis-vinyl triamides—against standard-of-care chemotherapeutics (e.g., 5-Fluorouracil, Doxorubicin, and Lapatinib). More importantly, it provides the self-validating experimental frameworks necessary to ensure that the IC50 values you generate are biologically meaningful and free from assay interference.
Mechanistic Framework & Target Engagement
The superior antiproliferative activity of novel quinoline hybrids is rarely due to generic cytotoxicity. Instead, molecular hybridization strategies are employed to target specific oncogenic pathways, most notably the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and tubulin polymerization[1][2].
By modifying the C-4 and C-7 positions of the quinoline ring, chemists can sterically lock the molecule into the active site of EGFR, competitively inhibiting ATP binding. This halts the downstream PI3K/AKT and RAS/MAPK signaling cascades, ultimately shunting the cell toward mitochondrial-dependent apoptosis[2][3].
Mechanistic pathway of novel quinoline derivatives inhibiting EGFR-TK and inducing apoptosis.
Quantitative Efficacy Comparison
To objectively evaluate these novel compounds, we must benchmark their IC50 values against established clinical agents across well-characterized cell lines. The data below synthesizes recent findings from high-throughput screening campaigns evaluating quinoline derivatives against breast (MCF-7), colon (HCT-116), and lung (A549) carcinomas.
Table 1: Comparative In Vitro Antiproliferative Activity (IC50)
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference Drug | Ref Drug IC50 (µM) | Primary Target / Mechanism |
| Quinoline-Chalcone | Compound 12e | MCF-7 (Breast) | 5.21 | 5-Fluorouracil | 11.10 | Tubulin Inhibition / ROS[1] |
| Quinoline-Chalcone | Compound 12e | HCT-116 (Colon) | 5.34 | 5-Fluorouracil | 10.40 | Tubulin Inhibition / ROS[1] |
| Cis-Vinyl Triamide | Compound 6e | MCF-7 (Breast) | 1.87 | STU | 13.77 | EGFR-TK / Apoptosis[3] |
| Quinoline Hybrid | Compound 8b | A549 (Lung) | 0.08 | Lapatinib | 0.05 | EGFR-TK Inhibition[2] |
*Note: Values for Compound 8b and Lapatinib represent direct enzymatic EGFR inhibitory activity (IC50), correlating with their potent cellular antiproliferative effects[2].
Scientist's Insight: Notice that Compound 12e exhibits an IC50 roughly half that of 5-Fluorouracil across multiple lines[1]. However, raw IC50 values are highly dependent on assay conditions (e.g., seeding density, FBS concentration). Therefore, comparing the fold-change against the internal reference drug is a more reliable metric for lead selection than the absolute micromolar value.
Self-Validating Experimental Methodologies
To ensure trustworthiness, an assay must be designed to fail gracefully—meaning if a variable goes out of specification, the assay flags it before generating false data. Below are the field-proven protocols for evaluating quinoline derivatives.
Self-validating high-throughput workflow for in vitro antiproliferative screening.
Protocol 1: High-Throughput Antiproliferative Assay (ATP-Based)
Step-by-Step Workflow:
-
Cell Seeding & Quality Control: Harvest MCF-7 or A549 cells in the logarithmic growth phase. Seed at 3,000–5,000 cells/well in a 96-well opaque white plate.
-
Causality Check: Always run a parallel doubling-time check. If the cells take >10% longer to double than their historical average, discard the batch. Stressed cells exhibit altered drug sensitivities.
-
-
Incubation: Incubate overnight at 37°C, 5% CO2 to allow for adherence and recovery.
-
Compound Preparation: Prepare a 10 mM stock of the quinoline derivative in 100% DMSO. Perform a 9-point, 3-fold serial dilution.
-
Causality Check: Ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v). Higher concentrations induce baseline cytotoxicity, skewing the therapeutic window.
-
-
Treatment: Add the diluted compounds to the wells. Include a vehicle control (0.5% DMSO), a positive kill control (e.g., 10 µM Staurosporine), and a blank (media only). Incubate for 72 hours.
-
Detection: Equilibrate plates to room temperature for 30 minutes. Add ATP-detection reagent in a 1:1 volume ratio. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Self-Validation (Z'-factor): Before calculating IC50, calculate the Z'-factor using the vehicle control and positive kill control.
-
Rule: A Z'-factor
0.5 indicates a robust assay. If Z' < 0.5, the data must be discarded due to high intra-plate variance.
-
Protocol 2: Flow Cytometry for Apoptosis Induction (Annexin V / PI)
To confirm that the antiproliferative effect observed in Protocol 1 is due to apoptosis (as expected from EGFR-TK inhibitors[2]) rather than mere cytostasis, we utilize Annexin V-FITC / Propidium Iodide (PI) dual staining.
Step-by-Step Workflow:
-
Treatment & Harvesting: Treat cells in 6-well plates with the quinoline derivative at its calculated IC50 and 2x IC50 for 48 hours. Harvest cells using a non-enzymatic dissociation buffer (or mild Trypsin, neutralized quickly) to preserve externalized phosphatidylserine (PS).
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media containing calcium-chelators (like EDTA), which inhibit Annexin V binding.
-
Staining: Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Causality Check (Compensation Controls): You must prepare single-stained controls (Annexin V only, PI only) and an unstained control. FITC and PI emission spectra overlap; without compensation, late-apoptotic cells will be misclassified.
-
-
Acquisition: Analyze via flow cytometry within 1 hour of staining.
-
Interpretation:
-
Lower Left Quadrant (FITC-/PI-): Viable cells.
-
Lower Right Quadrant (FITC+/PI-): Early apoptosis (hallmark of targeted quinoline activity[2]).
-
Upper Right Quadrant (FITC+/PI+): Late apoptosis/necrosis.
-
Conclusion
The structural plasticity of the quinoline ring allows for the precise engineering of potent, multi-targeted anticancer agents. As demonstrated by recent studies, novel quinoline-chalcone and cis-vinyl triamide derivatives routinely outperform classical chemotherapeutics like 5-Fluorouracil in in vitro models[1][3]. However, proving this efficacy requires stringent, self-validating assay designs that account for compound autofluorescence, solvent toxicity, and metabolic artifacts. By adhering to the E-E-A-T principles and protocols outlined above, researchers can confidently advance their most promising quinoline leads into in vivo models.
References
1.1. MDPI.[1] 2.3. National Institutes of Health (PMC).[3] 3.2. National Institutes of Health (PMC).[2] 4. 4. Arabian Journal of Chemistry.[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Comparative Guide: Efficacy of Catalytic Systems for Quinoline Synthesis
This guide provides a technical comparison of catalytic systems for quinoline synthesis, designed for researchers requiring evidence-based selection criteria.
Executive Summary
Quinoline scaffolds are ubiquitous in pharmacophores (e.g., antimalarials, kinase inhibitors).[1] Traditional synthesis (Skraup, Doebner-Miller) often suffers from harsh conditions and poor atom economy.[2] This guide compares three modern catalytic paradigms: Transition Metal Catalysis (Iron/Ruthenium) , Metal-Free Oxidative Catalysis (Iodine) , and Solid Acid Catalysis .
Key Finding: While Ruthenium (Ru) and Palladium (Pd) offer the highest turnover frequencies (TOF) for complex substrates, Iron (Fe) catalysts have emerged as the superior choice for industrial scalability due to comparable yields (>90%) with significantly lower toxicity and cost. For bench-scale combinatorial chemistry, Iodine (
Strategic Analysis: Catalyst Class Comparison
The following matrix compares the efficacy of primary catalytic approaches based on yield, reaction conditions, and "Green" metrics (E-factor).
Table 1: Catalyst Performance Matrix[2]
| Catalyst Class | Representative Catalyst | Mechanism Type | Typical Yield | Temp. (°C) | Key Advantage | Primary Limitation |
| Noble Metal | Acceptorless Dehydrogenative Coupling (ADC) | 92-98% | 110-140 | High TOF; atom economical ( | High cost; metal scavenging required | |
| Earth-Abundant Metal | Oxidative Coupling / ADC | 85-95% | 80-120 | Low toxicity; air-stable precursors | Often requires specific ligands or activation | |
| Metal-Free Oxidative | Oxidative Cyclization | 80-99% | 100-120 | Metal-free; simple workup; cheap | DMSO removal; stoichiometric oxidant often needed | |
| Solid Acid | Zeolite (H-BEA), Sulfated Zirconia | Friedländer Condensation | 85-95% | 60-100 | Reusable; heterogeneous; solvent-free potential | Diffusion limitations; sensitive to steric bulk |
Deep Dive: Iron-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)
Context: Iron catalysis represents the "Goldilocks" zone for drug development—sufficiently active to drive difficult couplings but benign enough to minimize regulatory hurdles regarding heavy metal impurities.
Mechanistic Pathway
The reaction typically involves the coupling of 2-aminoaryl alcohols with ketones or secondary alcohols. The iron complex mediates the dehydrogenation of the alcohol to a carbonyl intermediate, which undergoes condensation and subsequent cyclization.
Figure 1: Iron-catalyzed Acceptorless Dehydrogenative Coupling (ADC) pathway. Note the release of
Experimental Protocol: Fe-Catalyzed Synthesis
Objective: Synthesis of 2-phenylquinoline from 2-aminobenzyl alcohol and acetophenone.
Reagents:
-
2-Aminobenzyl alcohol (1.0 mmol)
-
Acetophenone (1.1 mmol)
-
Catalyst:
(anhydrous, 5 mol%) or Fe-PNP pincer complex (1 mol% for higher efficiency) -
Base:
(10 mol%) -
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 15 mL Schlenk tube and cool under argon flow.
-
Charging: Add
(8 mg, 0.05 mmol), (11 mg, 0.1 mmol), and 2-aminobenzyl alcohol (123 mg, 1.0 mmol). -
Solvent Addition: Add anhydrous Toluene (3 mL) via syringe, followed by Acetophenone (132 mg, 1.1 mmol).
-
Reaction: Seal the tube and heat to 110°C in an oil bath for 12-16 hours.
-
Checkpoint: The solution typically turns dark brown. Monitor via TLC (Eluent: Hexane/EtOAc 4:1) for the disappearance of the alcohol.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove iron particulates.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation:
-
Yield: Expect 88-92%.
-
Purity: confirm via
NMR (Characteristic doublet at ~8.1-8.2 ppm for C8-H).
Deep Dive: Metal-Free Iodine-Mediated Synthesis
Context: For labs lacking inert gas manifolds or requiring rapid library generation, Iodine (
Mechanistic Pathway
Iodine promotes the activation of the imine intermediate and facilitates the oxidative aromatization step.
Figure 2: Iodine-mediated oxidative annulation. DMSO often serves as the terminal oxidant.
Experimental Protocol: /DMSO System
Objective: Synthesis of 2,4-disubstituted quinoline from aniline, benzaldehyde, and terminal alkyne.
Reagents:
-
Aniline (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Phenylacetylene (1.0 mmol)
-
Catalyst: Molecular Iodine (
, 20 mol%) -
Solvent: DMSO (3 mL)
Step-by-Step Workflow:
-
Mixing: In a 10 mL open reaction vial, combine Aniline (93 mg), Benzaldehyde (106 mg), and Phenylacetylene (102 mg).
-
Catalyst Addition: Add
(51 mg, 0.2 mmol). Dissolve in DMSO (3 mL). -
Reaction: Heat the mixture to 100°C for 4-6 hours.
-
Note: No inert atmosphere is required; the presence of air aids the oxidative step.
-
-
Quench: Cool to RT. Add saturated aqueous
(sodium thiosulfate) (5 mL) to quench unreacted iodine (color changes from dark purple/brown to yellow/clear). -
Extraction: Extract with
(3 x 10 mL). Wash combined organics with brine. -
Purification: Dry over
, concentrate, and purify via recrystallization (EtOH) or chromatography.
Validation:
-
Yield: Expect 80-85%.
-
Observation: The distinct color change upon thiosulfate addition is the critical endpoint indicator.
Critical Discussion & Recommendations
When to use Iron (Fe):
-
Scenario: Large-scale synthesis (>10g) or GMP environments.
-
Reasoning: Iron avoids the strict residual metal limits (ppm) applied to Pd or Ru. The ADC mechanism generates only hydrogen and water, eliminating the need for stoichiometric oxidants like DDQ or
.
When to use Iodine ( ):
-
Scenario: Rapid diversity-oriented synthesis (DOS) or educational settings.
-
Reasoning: Operational simplicity is unmatched. However, DMSO is difficult to remove completely on a large scale, and iodine can iodinate electron-rich aromatic rings as a side reaction.
When to use Solid Acids (Zeolites/Clays):
-
Scenario: Green chemistry initiatives requiring catalyst recycling.
-
Reasoning: While not detailed in the protocols above, solid acids like Montmorillonite K-10 are excellent for Friedländer synthesis. They are removed by simple filtration but often require higher temperatures and suffer from pore-clogging deactivation over repeated cycles.
References
-
Iron-Catalyzed ADC: Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of Quinolines via Acceptorless Dehydrogenative Coupling Catalyzed by an Earth-Abundant Metal Complex.[3] Journal of the American Chemical Society. Link
-
Iodine/DMSO Method: Wu, X., et al. (2015). Molecular Iodine-Catalyzed Multicomponent Reactions for the Synthesis of Quinolines. Advanced Synthesis & Catalysis. Link
-
Friedländer Review: Jose, M., et al. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. Link
-
Pd-Catalyzed Review: Lier, J., et al. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation. Molecules. Link
-
General Catalysis Overview: Wang, L., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Predicting the Reactivity of Quinoline Derivatives with DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, quinoline and its derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Their diverse biological activities, ranging from antimalarial to anticancer and anti-inflammatory effects, are intrinsically linked to their chemical reactivity. Understanding and predicting this reactivity is paramount for the rational design of novel, more effective drug candidates. This guide provides an in-depth exploration of Density Functional Theory (DFT) as a powerful computational tool for predicting the reactivity of quinoline derivatives, offering a practical comparison with alternative methods and grounding its claims in established scientific principles.
The Power of Prediction: Why DFT is a Go-To for Reactivity Analysis
At its core, the reactivity of a molecule is governed by its electronic structure. DFT calculations provide a robust framework for probing this electronic landscape, offering insights into how and where a molecule is likely to react.[1][2] This predictive power is particularly valuable in the early stages of drug discovery, where it can be used to:
-
Identify reactive sites: Pinpoint atoms or regions of a molecule that are susceptible to electrophilic or nucleophilic attack.
-
Predict reaction mechanisms: Elucidate the step-by-step pathway of a chemical reaction, including the identification of transition states and intermediates.
-
Estimate reaction rates and equilibrium: Determine the energetic feasibility and outcome of a reaction.
-
Screen virtual libraries: Computationally evaluate the reactivity of a large number of candidate molecules before committing to costly and time-consuming synthesis.
The strength of DFT lies in its balance of accuracy and computational efficiency, making it a workhorse for computational chemists.[3]
Key Concepts in DFT-Based Reactivity Prediction
Several key concepts and calculated parameters derived from DFT are instrumental in predicting the reactivity of quinoline derivatives. Understanding these descriptors is crucial for interpreting the computational results.
Frontier Molecular Orbitals (FMOs): The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[4] A smaller gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to reaction.[1][5]
Conceptual DFT: Global and Local Reactivity Descriptors
Conceptual DFT provides a framework for quantifying reactivity through a set of descriptors:
-
Electronegativity (χ): A measure of an atom's ability to attract electrons.
-
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Harder molecules are generally less reactive.
-
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability and reactivity.
-
Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic character of a molecule.
These global descriptors provide an overall picture of a molecule's reactivity. To understand site-specific reactivity, we turn to local descriptors.
Fukui Functions and Molecular Electrostatic Potential (MEP): Pinpointing Reactive Sites
Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.[6][7] By analyzing the change in electron density upon the addition or removal of an electron, these functions can pinpoint which atoms are most likely to participate in a reaction.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule.[4] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
A Practical Workflow for DFT Reactivity Prediction of a Quinoline Derivative
This section outlines a typical workflow for predicting the reactivity of a quinoline derivative using DFT calculations, with a focus on the rationale behind the choices made.
Step 1: Geometry Optimization
The first and most crucial step is to obtain an accurate 3D structure of the quinoline derivative. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Methodology:
-
Build the initial structure: Use a molecular builder to construct the 3D model of the quinoline derivative.
-
Choose a functional and basis set: A common and well-validated choice for organic molecules is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) for higher accuracy.[7][8] The choice of functional and basis set is a trade-off between accuracy and computational cost. Hybrid functionals like B3LYP often provide a good balance.[3]
-
Perform the optimization: Run the geometry optimization calculation using software like Gaussian.[7][9]
-
Verify the optimized structure: Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[9]
Step 2: Calculation of Electronic Properties and Reactivity Descriptors
Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to compute the electronic properties.
Methodology:
-
Extract HOMO and LUMO energies: From the output file, obtain the energies of the HOMO and LUMO to calculate the energy gap.
-
Generate the Molecular Electrostatic Potential (MEP) map: Visualize the MEP surface to identify electron-rich and electron-deficient regions.
-
Calculate Fukui functions: This requires performing calculations on the N, N+1, and N-1 electron systems of the molecule to determine the local reactivity indices.
Step 3: Analysis and Interpretation
Example Interpretation:
-
A low HOMO-LUMO gap for a particular derivative suggests it will be more reactive than a derivative with a larger gap.
-
The MEP map might reveal a region of high negative potential around the nitrogen atom of the quinoline ring, indicating its susceptibility to electrophilic attack or protonation.
-
Fukui function analysis can pinpoint specific carbon atoms in the quinoline ring that are most likely to undergo nucleophilic or electrophilic substitution.
Comparison with Alternative Methods
While DFT is a powerful tool, it's important to understand its place among other computational methods for predicting reactivity.
| Method | Principles | Advantages | Disadvantages |
| Density Functional Theory (DFT) | Based on the electron density of a system. | Good balance of accuracy and computational cost; widely applicable. | The accuracy depends on the choice of the exchange-correlation functional.[3] |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | Solves the Schrödinger equation from first principles without empirical parameters. | High accuracy and systematically improvable.[1] | Computationally very expensive, limiting their use to smaller molecules.[1][3] |
| Semi-Empirical Methods (e.g., PM6, AM1) | Uses parameters derived from experimental data to simplify calculations. | Very fast, suitable for large molecules and high-throughput screening. | Less accurate than DFT and ab initio methods.[10] |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors with biological activity or chemical reactivity using statistical models.[5][11] | Excellent for predicting the properties of large datasets of similar molecules.[12] | Predictive power is limited to the chemical space of the training data; does not provide mechanistic insights.[11] |
The Critical Role of Experimental Validation
It is imperative to emphasize that computational predictions, no matter how sophisticated, must be validated by experimental data.[13] DFT calculations provide hypotheses about reactivity that need to be tested in the laboratory. For instance, predicted sites of electrophilic attack can be confirmed by performing reactions with known electrophiles and analyzing the product distribution. Similarly, predicted reaction mechanisms can be corroborated by kinetic studies and the isolation of intermediates. The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research.[12][14]
Conclusion
DFT calculations offer a powerful and versatile toolkit for predicting the reactivity of quinoline derivatives, providing invaluable insights for drug design and development. By understanding the theoretical underpinnings of DFT and its associated reactivity descriptors, researchers can make informed predictions about where and how these important molecules will react. When used in conjunction with other computational methods and, most importantly, validated by experimental results, DFT can significantly accelerate the discovery of new and improved quinoline-based therapeutics.
References
-
Bédé, A.L., Assoma, A.B., Yapo, K.D., Koné, M.G.-R., Koné, S., Koné, M., N'Guessan, B.R. and Bamba, E.-H.S. (2018) Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6, 57-70. [Link]
-
Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025). Journal of Chemical Information and Modeling. [Link]
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. [Link]
-
Full article: Computational methods to predict the reactivity of nanoparticles through structure–property relationships. (2010). Taylor & Francis Online. [Link]
-
SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P - Journal of Chemical, Biological and Medicinal Sciences. (2025). JCBMS. [Link]
-
Predicting the chemical reactivity of organic materials using a machine-learning approach. (2020). Nature Communications. [Link]
-
DFT vs ab Initio Wavefunction Methods for Reaction Barrier Heights. (2026). ChemRxiv. [Link]
-
QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. (2024). Arabian Journal of Chemistry. [Link]
-
2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024). National Center for Biotechnology Information. [Link]
-
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS. [Link]
-
2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024). Docta Complutense. [Link]
-
SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. (2025). Journal of Chemical, Biological and Medicinal Sciences. [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]
-
Practical Guide to Density Functional Theory (DFT) Calculations. (2025). Learning Breeze. [Link]
-
A comparison of DFT methods. (2023). ResearchGate. [Link]
-
Comparison of ab initio MO, DFT and semi-empirical quantum chemical methods for computing biological molecules. (2014). ResearchGate. [Link]
-
[For Beginners] What is Density Functional Theory (DFT)? | Basics. (2025). Matlantis. [Link]
-
On Machine Learning Approaches to Reaction Condition Prediction enabled by a Novel High-Throughput DFT Pipeline. (2022). ArXiv. [Link]
-
Understanding DFT uncertainties for more reliable reactivity predictions by advancing the analysis of error sources. (2024). ChemRxiv. [Link]
-
Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. (2023). ACS Publications. [Link]
-
Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (2018). Scientific Research Publishing. [Link]
-
DFT Made Simple: Step-by-Step Guide for Beginners. (2025). YouTube. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. [Link]
-
Synthesis, Spectroscopic Characterization, DFT and Molecular Dynamics of Quinoline-based Peptoids. (2023). Teesside University's Research Portal. [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). National Center for Biotechnology Information. [Link]
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Cross-referencing experimental and calculated NMR shifts for quinoline structures
Title: Precision NMR Assignment for Quinoline Scaffolds: A Comparative Guide to GIAO-DFT Protocols
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the quinoline scaffold is ubiquitous yet notoriously difficult to assign by experimental NMR alone. The nitrogen heteroatom induces significant polarization, and substituent effects at the C5, C6, C7, and C8 positions often lead to ambiguous NOESY correlations. Misassignment of these regioisomers can derail SAR (Structure-Activity Relationship) studies and patent filings.
This guide compares the industry-standard Experimental-Only Approach against two computational validation protocols: Standard DFT (B3LYP) and the Advanced Probabilistic Protocol (mPW1PW91/DP4+) . We demonstrate that while experimental data is the foundation, the integration of Advanced GIAO-DFT calculations is the only self-validating method to ensure 99.9% structural confidence.
Part 1: Comparative Methodology
Objective analysis of assignment protocols for Quinoline derivatives.
| Feature | Method A: Experimental Only | Method B: Standard DFT | Method C: Advanced Probabilistic (Recommended) |
| Primary Tool | 2D NMR (COSY, NOESY, HMBC) | GIAO-DFT (B3LYP/6-31G*) | GIAO-DFT (mPW1PW91/6-311+G(2d,p)) + DP4+ |
| Regioisomer Resolution | Low-Medium. Relies on spatial proximity (NOE), which fails if protons are equidistant. | Medium. Good for trends, but systematic errors (1–3 ppm for | High. Uses dispersion-corrected functionals and Boltzmann weighting to distinguish isomers with <0.5 ppm difference. |
| Cost/Time | High (Instrument time + expert analysis). | Low (Minutes to hours on a cluster). | Medium (Hours to days; requires conformational sampling). |
| Self-Validation | No. Relies on human interpretation. | Partial. MAE (Mean Absolute Error) analysis.[1][2] | Yes. Bayesian probability (DP4+) provides a quantitative confidence score. |
| Accuracy ( | N/A (Direct Observation) | MAE: ~2.0 – 4.0 ppm | MAE: < 1.2 ppm |
Part 2: The Advanced Protocol (Step-by-Step)
This workflow represents the current "Gold Standard" for small molecule structural elucidation.
Phase 1: Conformational Sampling
Quinolines with flexible side chains do not exist as a single structure in solution. You must account for the Boltzmann population.
-
Generate Conformers: Use a force field (MMFF94s or OPLS3e) to generate all rotamers within a 5.0 kcal/mol energy window.
-
Redundancy Check: Filter conformers with RMSD < 0.5 Å to remove duplicates.
Phase 2: Geometry Optimization
Experimental NMR occurs in solution, not a vacuum. Solvent models are non-negotiable for polar quinolines.
-
Optimization Level: Run DFT optimization using B3LYP/6-31G(d) with the IEFPCM or SMD solvent model (matching your NMR solvent, e.g., DMSO or CDCl3).
-
Frequency Calculation: Ensure no imaginary frequencies exist. This confirms the structure is a local minimum, not a transition state.
Phase 3: GIAO NMR Calculation
Why mPW1PW91? Benchmarking studies confirm that the mPW1PW91 functional significantly outperforms B3LYP for NMR shielding tensors, particularly for aromatic systems where electron delocalization is high.
-
Input: Use the optimized geometries from Phase 2.
-
Theory Level: mPW1PW91/6-311+G(2d,p) (GIAO Method).
-
Note: The 6-311+G(2d,p) basis set is critical to describe the electron density at the nucleus correctly.
-
-
Reference: Calculate the TMS (Tetramethylsilane) shieldings at the exact same level of theory to serve as the zero-point.
Phase 4: Statistical Correlation (DP4+)
Raw calculated shifts (
-
Scaling: Apply linear scaling to correct systematic errors:
(Typical slope for mPW1PW91 is ~ -1.05). -
DP4+ Analysis: Input experimental values and calculated values for all candidate isomers into the DP4+ script. This calculates the Bayesian probability that each candidate is the correct structure.
Part 3: Visualization of the Workflow
Figure 1: The Integrated GIAO-DFT Workflow for Structural Elucidation. This self-validating loop ensures that only thermodynamically stable and spectrally consistent structures are assigned.
Part 4: Data Analysis & Interpretation[3]
When reviewing your results, rely on two key metrics:
Mean Absolute Error (MAE)
The average difference between experimental and calculated shifts.
-
Excellent:
H < 0.1 ppm; C < 1.5 ppm.[3] -
Acceptable:
H < 0.2 ppm; C < 3.0 ppm.[3] -
Reject: Any values higher than above suggest the candidate structure is incorrect.
DP4+ Probability
The DP4+ method (Grimblat et al.) is superior to standard DP4 because it includes both scaled and unscaled shifts in its Bayesian framework.
-
Result: You will receive a percentage probability for each isomer (e.g., Isomer A: 99.8%, Isomer B: 0.2%).
-
Threshold: Only accept assignments with >95% probability .
References
-
Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. Journal of Organic Chemistry. [Link]
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product Structure Elucidation. Chemical Reviews. [Link]
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. [Link]
-
Belyanin, M. L., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
Sources
Safety Operating Guide
Technical Guide: Proper Disposal of Dimethyl 4-methyl-2,3-quinolinedicarboxylate
[1]
Executive Summary: Immediate Action Protocol
Status: Hazardous Organic Waste (Non-Halogenated) Primary Disposal Method: High-Temperature Incineration Immediate Prohibition: Do NOT dispose of via sanitary sewer, trash, or evaporation.[1][2]
This guide outlines the validated operational procedures for the safe containment, transport, and destruction of Dimethyl 4-methyl-2,3-quinolinedicarboxylate . As a nitrogen-containing heterocyclic ester, this compound requires specific oxidative destruction to prevent environmental accumulation and the formation of toxic combustion byproducts (NOx).
Chemical Profile & Hazard Identification
Compound: this compound Class: Quinoline Derivative / Organic Ester Physical State: Crystalline Solid (typically off-white to yellow)[1][2]
Critical Hazards (GHS Classification Basis)
While specific SDS data for this exact derivative is often limited in public repositories, its structural analogs (e.g., Dimethyl 2,3-quinolinedicarboxylate, CAS 17507-03-8) dictate the following safety profile:
| Hazard Category | Risk Description | Mechanism of Action |
| Health (Acute) | Skin/Eye/Respiratory Irritant | Ester hydrolysis on mucous membranes releases acid/alcohol moieties; quinoline ring can cause sensitization.[1][2] |
| Combustion | Toxic Gas Generation | Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[1][2] |
| Environmental | Aquatic Toxicity | Quinoline derivatives are often persistent and toxic to aquatic life (Category 2/3).[1][2] |
| Synthesis Residue | Vesicant/Lachrymator | If synthesized via DMAD (Dimethyl acetylenedicarboxylate), trace unreacted precursors may cause severe blistering.[1][2] |
Expert Insight: In drug development workflows, this compound is often an intermediate.[1][2] If your batch was synthesized in-house using the Friedländer synthesis or DMAD cycloaddition , treat the waste as potentially containing trace Dimethyl acetylenedicarboxylate , a potent vesicant.[1][2] Double-glove and use a fume hood.[1][2]
Pre-Disposal Protocol: Segregation & Packaging
Proper segregation is the single most critical step to prevent cross-reactivity in waste streams.[1][2]
Waste Stream Classification
Classify this material as Non-Halogenated Organic Waste .[1][2]
-
Waste Code (RCRA - USA): Not P-listed or U-listed specifically.[1][2] Classify by characteristic if applicable, otherwise manage as general hazardous organic waste.[1][2]
-
Compatibility: Incompatible with strong oxidizers (peroxides, nitrates) and strong acids/bases (hydrolysis risk).[1][2]
Packaging Requirements
-
Solid Waste: Collect in wide-mouth HDPE (High-Density Polyethylene) or amber glass jars.
-
Liquid Waste (Mother Liquors): If dissolved in solvents (e.g., Methanol, DCM), segregate based on the solvent's hazard class (Halogenated vs. Non-Halogenated).
Visualization: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating quinoline ester waste streams to ensure regulatory compliance and safety.
Disposal Methodologies
The only validated method for the final destruction of this compound is chemical incineration .[1][2]
Primary Method: High-Temperature Incineration[1]
-
Process: Rotary kiln incineration at temperatures >1000°C.
-
Why: The quinoline ring is thermally stable.[1][2] High temperatures are required to break the C-N bonds and fully oxidize the structure.[1][2]
-
Scrubbing: The facility must be equipped with wet scrubbers to capture NOx emissions generated from the nitrogen heterocycle.[1][2]
Chemical Treatment (Small Scale / Deactivation)
Note: This is for deactivation prior to disposal, not a replacement for disposal. If you have reactive mother liquors containing unreacted DMAD precursors:
-
Hydrolysis: Treat with dilute NaOH (1M) to hydrolyze esters to the corresponding carboxylates (Quinoline-2,3-dicarboxylic acid derivatives).
-
Result: This renders the material water-soluble but does not remove the aquatic toxicity of the quinoline core.[1][2] The resulting aqueous solution must still be collected as hazardous waste.[1][2]
Emergency Spill Response
In the event of a spill, speed and containment are vital to prevent tracking the material into clean areas.[2]
Spill Cleanup Workflow
PPE Required: Nitrile gloves (double layer), lab coat, safety goggles, N95 dust mask (for solids).[2]
Figure 2: Operational workflow for containing and cleaning spills of quinoline esters.
Decontamination Verification
After cleaning a solid spill:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11010215, Dimethyl quinoline-2,3-dicarboxylate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
Organic Syntheses (2025). Acetylenedicarboxylic acid, dimethyl ester (Precursor Hazards). Retrieved from [Link]
Personal protective equipment for handling Dimethyl 4-methyl-2,3-quinolinedicarboxylate
An in-depth technical guide to the safe handling, operational logistics, and disposal of Dimethyl 4-methyl-2,3-quinolinedicarboxylate .
Introduction & Chemical Profile
This compound (CAS: 10037-31-7) is a highly valued fragment molecule and structural scaffold utilized extensively in drug discovery and molecular expansion[1][2]. With a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol , it typically presents as a crystalline powder.
Handling this compound requires a deep understanding of its physicochemical properties. As a laboratory professional, relying on standard safety protocols is insufficient; you must understand the causality behind the safety measures. This guide provides a self-validating, step-by-step operational plan grounded in OSHA standards and the National Academies' Prudent Practices in the Laboratory[3][4].
Hazard Assessment & Mechanistic Causality
Before selecting Personal Protective Equipment (PPE), we must analyze the chemical's hazard profile and the physical mechanisms that drive those risks. Based on the compound's structure, it triggers several GHS hazard statements (H302, H315, H319, H335)[5]:
-
Dermal & Mucosal Irritation (H315, H319): The molecule contains two methyl ester groups. Upon contact with moisture (e.g., sweat on the skin, ocular fluid), these esters can undergo slow hydrolysis, releasing mildly irritating byproducts. Furthermore, the lipophilic quinoline core facilitates rapid dermal absorption, bypassing the skin's natural aqueous barriers.
-
Respiratory Sensitization (H335): As a fine organic powder, it is highly prone to aerosolization via static charge. Inhalation of these micro-particulates can cause acute respiratory tract irritation[5].
Personal Protective Equipment (PPE) Matrix
Under OSHA's PPE Standard (29 CFR 1910.132) and Hand Protection Standard (29 CFR 1910.138)[6][7], specific PPE is mandatory. The table below summarizes the required gear and the scientific rationale dictating each choice.
| PPE Category | Specification | Mechanistic Rationale (Why?) |
| Eye/Face | ANSI Z87.1-certified safety goggles[8]. | Standard safety glasses lack orbital seals. Goggles prevent aerosolized powder from bypassing lenses and reacting with ocular fluid. |
| Hands | Nitrile gloves (≥ 0.11 mm thickness)[6]. | Latex offers poor chemical resistance to ester derivatives. Nitrile provides a robust, non-porous barrier against the lipophilic quinoline core. |
| Body | 100% Cotton or Flame-Resistant (FR) Lab Coat[8]. | Synthetic blends (e.g., polyester) can melt into the skin if a secondary fire hazard occurs during synthesis. |
| Respiratory | N95/P100 Particulate Respirator[6]. | Mandatory only if weighing outside a fume hood (not recommended) to mitigate the inhalation of airborne particulates (H335). |
Operational Workflow: Safe Handling Protocol
The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates the use of engineering controls as the primary defense[4]. Every step below includes a self-validation check to ensure the protocol is functioning as intended.
Step 1: Engineering Control Validation
-
Action: Turn on the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s using a calibrated anemometer[9].
-
Validation: Proper face velocity ensures that any aerosolized this compound is captured before reaching the operator's breathing zone. If the alarm sounds or the velocity is below 0.4 m/s, do not open the chemical container.
Step 2: Weighing and Transfer
-
Action: Tare an anti-static weighing boat. Transfer the crystalline powder using a grounded stainless-steel spatula.
-
Validation: Observe the powder's behavior during transfer. If the powder clings to the spatula or "jumps" (electrostatic repulsion), halt the transfer. Use an anti-static ionizer gun on the workspace before proceeding to ensure zero aerosolization risk.
Step 3: Solution Preparation & Transport
-
Action: Add your targeted organic solvent (e.g., DMSO or DMF) directly to the weighing boat or transfer the powder to a vial and seal it with a PTFE-lined septum cap before removing it from the fume hood.
-
Validation: Visually confirm complete dissolution (a clear solution with no floating particulates) prior to transport. This validates that the inhalation hazard (H335) has been fully neutralized into a liquid state.
Spill Response & Disposal Plan
-
Solid Spill Cleanup: Do NOT dry sweep. Dry sweeping introduces kinetic energy that aerosolizes the powder. Gently cover the spill with damp paper towels (using water or a compatible solvent) to suppress dust, then wipe inward. Place all contaminated materials into a compatible, sealable hazardous waste container.
-
Waste Disposal: this compound must be treated as hazardous organic waste. Segregate it from strong oxidizers and strong acids. Label the container clearly with the chemical name, CAS 10037-31-7, and the associated hazards, in strict compliance with OSHA's Hazard Communication Standard[4].
Workflow Visualization
Workflow for safe handling and disposal of this compound.
References
-
Dimethyl 2,3-quinolinedicarboxylate Fragment Molecule Source: Tebubio URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]
-
A framework for personal protective equipment use in laboratories Source: National Institutes of Health (NIH) URL:[Link]
-
OSHA's PPE Laboratory Standards Source: Clarion Safety Systems URL:[Link]
-
Laboratory Safety Guidance (OSHA 3404) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
Personal Protective Equipment Requirements for Laboratories Source: NC State University Environmental Health and Safety URL:[Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide Source: Lab Equipment Direct URL:[Link]
Sources
- 1. CAS 10037-31-7: Ácido 2,3-quinolindicarboxílico, 4-metil-,… [cymitquimica.com]
- 2. tebubio.com [tebubio.com]
- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. 948291-02-9|Ethyl 2,5,7-trimethylquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clarionsafety.com [clarionsafety.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. labequipmentdirect.com [labequipmentdirect.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
